molecular formula C9H12ClNO2 B111083 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride CAS No. 1072449-62-7

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride

Cat. No.: B111083
CAS No.: 1072449-62-7
M. Wt: 201.65 g/mol
InChI Key: LWJTVGAVWMCIKT-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-(3-methylphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJTVGAVWMCIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Amino-2-(3-methylphenyl)acetic Acid Hydrochloride

Executive Summary & Chemical Identity

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride (also known as 3-methylphenylglycine HCl) is a critical chiral building block in modern medicinal chemistry. As a derivative of phenylglycine, it serves as a constrained analogue of phenylalanine, introducing specific steric and electronic properties to peptide backbones and small molecule inhibitors.

Its primary utility lies in peptidomimetics, where the shortening of the side chain (removal of the methylene spacer found in phenylalanine) restricts conformational freedom, often enhancing potency and selectivity for targets such as metabotropic glutamate receptors (mGluR) and


-lactam binding proteins. However, its application is technically demanding due to the high acidity of the 

-proton, rendering it prone to rapid racemization during activation and coupling.
Physicochemical Profile[1][2][3][4][5]
PropertyData
IUPAC Name 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride
Common Synonyms 3-Methylphenylglycine HCl;

-Amino-3-methylbenzeneacetic acid HCl
CAS Number (Racemic) Generic parent acid:[1][2][3][4] 13269-38-0; R-isomer HCl: 1192552-00-3
Molecular Formula C

H

NO


HCl
Molecular Weight 201.65 g/mol (Salt); 165.19 g/mol (Free Base)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Et

O, Hexane
pKa (Calculated)

-COOH: ~1.9;

-NH

: ~8.8
Chirality Available as Racemate, (R)-enantiomer, or (S)-enantiomer

Synthetic Methodology

The synthesis of 3-methylphenylglycine generally proceeds via the Strecker synthesis, a robust method for generating


-amino acids from aldehydes. For high-value pharmaceutical applications, enantiopurity is achieved either through asymmetric Strecker synthesis using chiral auxiliaries (e.g., Ellman's sulfinamide) or downstream resolution.
Core Synthesis Workflow (Strecker)

The following diagram outlines the industrial standard route from 3-methylbenzaldehyde.

StreckerSynthesis Start 3-Methylbenzaldehyde Reagents KCN / NH4Cl (MeOH/H2O) Start->Reagents Condensation Intermediate Aminonitrile Intermediate Reagents->Intermediate Nucleophilic Addition Hydrolysis Conc. HCl Reflux Intermediate->Hydrolysis Acid Hydrolysis Product 3-Methylphenylglycine HCl Salt Hydrolysis->Product Crystallization

Figure 1: Standard Strecker synthesis pathway. The aminonitrile intermediate is hydrolyzed under acidic conditions to yield the hydrochloride salt directly.

Enantioselective Resolution

For drug candidates requiring high enantiomeric excess (ee > 99%), classical resolution is often employed:

  • Derivatization: Acylation of the racemic amino acid.

  • Enzymatic Hydrolysis: Use of Acylase I (Aspergillus melleus) to selectively hydrolyze the L-enantiomer amide.

  • Separation: Extraction of the free L-amino acid (aqueous phase) from the unreacted D-amide (organic phase).

Critical Handling: The Racemization Challenge

The defining technical challenge of working with 2-Amino-2-(3-methylphenyl)acetic acid is racemization . Unlike phenylalanine, the


-proton in phenylglycine derivatives is benzylic. The electron-withdrawing phenyl ring significantly increases the acidity of this proton, making the stereocenter unstable under basic conditions or during carboxyl activation.
Mechanism of Failure (Azlactone Pathway)

During peptide coupling, the activated ester intermediate can cyclize to form an oxazolone (azlactone). The


-proton of the azlactone is highly acidic and rapidly equilibrates, leading to loss of chirality.

Racemization Activated Activated Species (Fmoc-AA-OX) Azlactone Azlactone (Oxazolone) Ring Formation Activated->Azlactone Cyclization Base Base (DIEA/NMM) Enol Resonance Stabilized Enol (Achiral) Azlactone->Enol -H+ (Base catalyzed) Racemate Racemic Peptide Product Azlactone->Racemate Amine Attack Enol->Azlactone +H+ (Reprotonation)

Figure 2: Azlactone-mediated racemization mechanism. The benzylic position of 3-methylphenylglycine stabilizes the enol form, accelerating stereochemical loss.

Mitigation Protocols (Self-Validating System)

To ensure integrity during synthesis, follow this specific coupling protocol:

  • Avoid Strong Bases: Do not use DBU or high concentrations of DIEA. Use Sym-collidine (2,4,6-trimethylpyridine) as the base; it is sufficient to neutralize the HCl salt but sterically hindered enough to minimize proton abstraction.

  • Coupling Reagents: Use HATU/HOAt or DIC/Oxyma . Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization for phenylglycines.

  • Pre-activation: Minimize pre-activation time. Add the amine nucleophile immediately after the coupling reagent.

  • Validation: Always monitor the coupling via chiral HPLC (e.g., Chiralpak AD-H or Crownpak CR) to quantify % racemization.

Strategic Utilization in Drug Discovery

Researchers utilize 2-Amino-2-(3-methylphenyl)acetic acid to exploit the "Magic Methyl" effect and conformational constraints.

  • Conformational Constraint: The removal of the

    
     methylene group (compared to phenylalanine) brings the aromatic ring closer to the peptide backbone. This restricts the 
    
    
    
    and
    
    
    torsion angles, locking the side chain into a specific orientation that can dramatically increase binding affinity if it matches the receptor pocket.
  • The "Magic Methyl" Effect: The 3-methyl group on the phenyl ring serves two purposes:

    • Lipophilicity: Increases

      
       by ~0.5 units, improving membrane permeability and blood-brain barrier (BBB) penetration.
      
    • Metabolic Stability: The methyl group can block metabolic hotspots on the phenyl ring (preventing hydroxylation) or sterically hinder proteolysis of the adjacent peptide bond.

Target Applications:

  • mGluR Antagonists: Phenylglycine scaffolds are privileged structures for metabotropic glutamate receptors.

  • 
    -Lactamase Inhibitors:  Used to modify the side chains of cephalosporins to evade bacterial resistance mechanisms.
    

Analytical Characterization

For quality control, standard C18 HPLC is insufficient for enantiomeric purity.

Recommended Method for Enantiomeric Excess (ee):

  • Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec).

  • Mobile Phase: Aqueous HClO

    
     (pH 1.5–2.0).
    
  • Detection: UV at 210 nm or 254 nm.

  • Mechanism: The crown ether stationary phase forms a host-guest complex with the ammonium group of the amino acid. The 3-methylphenyl group provides the steric discrimination necessary for separation.

References

  • Ma, J. A. (2003).

    
    -amino acids." Angewandte Chemie International Edition, 42(36), 4290-4299.
    
    
  • Racemization in Peptide Synthesis: Liang, C., et al. (2017).[5] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(24), 2374-2378.

  • Chiral Separation Techniques: Hyun, M. H. (2006). "Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases." Journal of Separation Science, 29(6), 750-761.

  • Magic Methyl Effect in Drug Design: Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C-H methylation reactions." Angewandte Chemie, 52(47), 12256-12267.

Sources

Strategic Synthesis of Non-Proteinogenic Amino Acids: A Technical Guide for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Non-Canonical Imperative

In modern drug discovery, the "Magic 20" canonical amino acids are no longer sufficient. The rise of peptide therapeutics, antibody-drug conjugates (ADCs), and peptidomimetics has necessitated access to Non-Proteinogenic Amino Acids (NPAAs).[1] These building blocks offer critical advantages:

  • Proteolytic Stability: Altered backbone stereochemistry (D-amino acids) or side-chain modifications (α,α-disubstitution) resist enzymatic degradation.

  • Conformational Constraint: Cyclized or bulky side chains (e.g., 1-aminocyclopropanecarboxylic acid) lock peptides into bioactive conformations, increasing receptor affinity.

  • Expanded Chemical Space: Orthogonal functional groups (alkynes, azides, fluorines) enable "click" chemistry and improved lipophilicity.

This guide details three high-fidelity synthetic strategies—Chemical, Biological, and Hybrid—selected for their scalability, enantioselectivity, and industrial relevance.

Strategy I: Asymmetric Phase-Transfer Catalysis (PTC)

Best for: De novo synthesis of α-alkyl and α,α-dialkyl amino acids with high steric bulk.

The Mechanistic Logic

Unlike metal-catalyzed hydrogenations which often require high pressure and expensive ligands (Rh/Ru), Phase-Transfer Catalysis (PTC) operates under mild biphasic conditions. The core principle relies on ion pairing between a lipophilic chiral quaternary ammonium salt (the catalyst) and an anionic enolate at the interface of an organic solvent and an aqueous base.

Expert Insight: The success of this reaction hinges on the "Interfacial Mechanism." The deprotonation of the glycine Schiff base occurs at the interface. The chiral catalyst extracts the enolate into the organic phase, shielding one face of the enolate via steric bulk (e.g., the binaphthyl moiety in Maruoka catalysts), forcing the electrophile to attack from the opposite side.

Visualization: The PTC Cycle

PTC_Cycle Start Glycine Schiff Base (Organic Phase) Interface Interface (50% KOH / Toluene) Start->Interface Diffusion IonPair Chiral Ion Pair [Cat*+ Enolate-] Interface->IonPair Deprotonation & Extraction by Q+X- Catalyst Product Alkylated Schiff Base (High ee%) IonPair->Product R-X Electrophile (Stereoselective Attack) Product->Interface Catalyst Regeneration Hydrolysis Acid Hydrolysis Product->Hydrolysis 1N HCl / THF FinalAA Free NPAA Hydrolysis->FinalAA Deprotection

Caption: The Maruoka PTC cycle. The chiral catalyst shuttles the enolate into the organic phase, controlling the trajectory of the electrophilic attack.

Validated Protocol: Maruoka Alkylation

Target: Synthesis of (S)-α-Benzyl-Alanine (α-methyl-phenylalanine analog).

  • Reagents:

    • Substrate: tert-Butyl glycinate benzophenone Schiff base (1.0 eq).

    • Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS bromide (1 mol%).

    • Electrophile: Benzyl bromide (1.2 eq).

    • Solvent: Toluene.

    • Base: 50% aqueous KOH.

  • Procedure:

    • Step 1 (Setup): Dissolve the Schiff base (1 mmol) and catalyst (0.01 mmol) in Toluene (5 mL) in a round-bottom flask. Cool to 0°C.

    • Step 2 (Initiation): Add Benzyl bromide (1.2 mmol).

    • Step 3 (The Interface): Vigorously stir the mixture (critical for interfacial surface area) and add 50% KOH (1.5 mL) dropwise.

    • Step 4 (Reaction): Stir at 0°C for 4–12 hours. Monitor by TLC or HPLC. Note: The deep yellow color of the enolate may fade as the reaction completes.

    • Step 5 (Workup): Quench with water, extract with ether, and wash with brine. Dry over Na₂SO₄ and concentrate.

    • Step 6 (Hydrolysis): Treat the crude oil with 1N HCl in THF (1:1) at ambient temperature for 2 hours to cleave the Schiff base and ester.

    • Step 7 (Purification): Ion-exchange chromatography (Dowex 50W) yields the free amino acid.

Why this works: The use of 50% KOH ensures a "tight" interface, preventing the non-catalyzed background reaction (racemic) from occurring in the aqueous phase.

Strategy II: Biocatalytic Transamination

Best for: Industrial-scale synthesis of chiral amines and β-amino acids (e.g., Sitagliptin) with perfect stereocontrol (>99% ee).

The Biological Logic

Chemical synthesis of β-amino acids often requires heavy metals (Rh, Ru) and high-pressure hydrogenation. Biocatalysis uses Transaminases (ATAs) to transfer an amino group from a sacrificial donor (e.g., isopropylamine) to a pro-chiral ketone.

Expert Insight: The equilibrium constant for transamination is often close to 1. To drive the reaction to completion, one must either use a large excess of the amine donor or remove the coproduct (acetone) in situ. The modern industrial standard (pioneered by Merck/Codexis) uses evolved ATAs that tolerate high concentrations of organic cosolvents (DMSO) and isopropylamine.

Visualization: The Enzymatic Cascade

Biocatalysis Substrate Pro-chiral Ketone Enzyme Transaminase (ATA) + PLP Cofactor Substrate->Enzyme Donor Amine Donor (Isopropylamine) Donor->Enzyme Product Chiral Amine (NPAA) Enzyme->Product Amino Transfer Byproduct Acetone (Volatile) Enzyme->Byproduct Deamination Byproduct->Byproduct Removal drives equilibrium (Evap/N2)

Caption: Transaminase-mediated asymmetric synthesis. Removal of the acetone byproduct is the thermodynamic driving force.

Validated Protocol: Synthesis of Sitagliptin Intermediate

Based on the Merck/Codexis Green Chemistry Award-winning process.

  • Reagents:

    • Substrate: Pro-chiral ketoamide (200 g/L load).

    • Enzyme: Evolved (R)-selective Transaminase (CDX-017 variant).

    • Cofactor: Pyridoxal-5'-phosphate (PLP).

    • Donor: Isopropylamine (1 M).

    • Buffer: 0.1 M Triethanolamine (pH 8.5).

    • Cosolvent: 50% DMSO (to solubilize the lipophilic substrate).

  • Procedure:

    • Step 1 (Buffer Prep): Dissolve PLP (2 g/L) in the buffer/isopropylamine mixture. Adjust pH to 8.5 (critical: enzymes denature if pH drifts).

    • Step 2 (Reaction): Add the enzyme powder and the ketoamide substrate dissolved in DMSO.

    • Step 3 (Incubation): Stir at 45°C. The evolved enzyme is thermostable.

    • Step 4 (Equilibrium Shift): Apply a slight vacuum or nitrogen sweep to remove acetone (coproduct) continuously.

    • Step 5 (Isolation): Acidify to pH 2 to quench enzyme activity. Extract the unreacted ketone (if any). Basify the aqueous layer to precipitate the chiral amine product.

Strategy III: Late-Stage C-H Functionalization

Best for: Modifying existing amino acid scaffolds (e.g., adding complexity to Valine or Leucine) without starting from scratch.

The Hybrid Logic

Traditional synthesis builds the molecule atom-by-atom. C-H activation, championed by Jin-Quan Yu, allows for the direct installation of functional groups onto inert C(sp3)-H bonds using Palladium catalysts and Mono-N-Protected Amino Acid (MPAA) ligands.[2]

Expert Insight: The MPAA ligand acts as a bifunctional internal base, assisting the Palladium in the concerted metalation-deprotonation (CMD) step. This allows for site-selective functionalization (e.g., γ-arylation) directed by the amino acid's own amide group.

Comparative Data: Selection Matrix
FeaturePhase-Transfer Catalysis (PTC)Biocatalysis (Transaminase)C-H Functionalization
Primary Utility De novo synthesis of bulky AAsIndustrial scale, high ee%Modifying native scaffolds
Stereocontrol >95% ee (Ligand dependent)>99% ee (Enzyme dependent)Diastereoselective
Scalability High (kg scale)Very High (Ton scale)Moderate (reagent cost)
Sustainability Moderate (Organic solvents)Excellent (Water/Green)Low (Pd metals)
Key Constraint Requires activated electrophilesSubstrate acceptance by enzymeDirecting group requirement

References

  • Maruoka, K. (2008). "Recent Developments in Asymmetric Phase-Transfer Reactions." Chemical Reviews.

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science.

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Bases." Accounts of Chemical Research.

  • Yu, J. Q. (2014).[3] "Ligand-Promoted C(sp3)–H Activation with Pd(II) Catalysts." Nature.

  • Codexis & Merck. (2010). "Greener Manufacturing of Sitagliptin Enabled by an Evolved Transaminase."[4][5] EPA Green Chemistry Challenge.

Sources

Technical Profile: 2-Amino-2-(3-methylphenyl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride (also known as meta-tolylglycine hydrochloride or 3-methylphenylglycine HCl) is a non-proteinogenic


-amino acid of significant interest in medicinal chemistry.[1] Structurally analogous to phenylglycine, the introduction of a methyl group at the meta-position of the phenyl ring modulates lipophilicity and steric volume without altering the fundamental zwitterionic core. This compound serves as a critical chiral scaffold in the synthesis of peptidomimetics, 

-lactam antibiotics, and ligands for metabotropic glutamate receptors (mGluRs).

This technical guide details the structural architecture, validated synthetic pathways, analytical characterization, and pharmaceutical applications of this specific hydrochloride salt.

Structural Architecture & Physicochemical Properties

Molecular Identity

The molecule consists of a glycine backbone substituted at the


-carbon with a 3-methylphenyl (m-tolyl) group. The hydrochloride salt form is preferred for stability and solubility.
PropertySpecification
IUPAC Name 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride
Common Synonyms 3-Methyl-DL-phenylglycine HCl; m-Tolylglycine HCl
Molecular Formula

Molecular Weight 201.65 g/mol (Salt); 165.19 g/mol (Free Base)
Chirality Contains one stereocenter (

-C).[2] Exists as (R), (S), or (RS)-racemate.
Physical State White to off-white crystalline powder
Solubility Highly soluble in water, methanol; insoluble in non-polar solvents (hexane, ether).
Stereochemical & Electronic Considerations
  • Steric Hindrance: The meta-methyl group introduces steric bulk that restricts rotation around the

    
     bond more than unsubstituted phenylglycine, but less than the ortho isomer. This is crucial for "locking" bioactive conformations in peptide analogues.
    
  • Electronic Effect: The methyl group is a weak electron donor (inductive effect,

    
    ). This slightly increases the electron density on the aromatic ring compared to phenylglycine, potentially influencing 
    
    
    
    stacking interactions in protein binding pockets.
  • Salt Stoichiometry: The hydrochloride form protonates the primary amine (

    
    ), disrupting the zwitterionic lattice of the free acid and significantly lowering the lattice energy, which facilitates dissolution in aqueous media.
    

Synthetic Methodologies

Two primary routes are established for the synthesis of 2-Amino-2-(3-methylphenyl)acetic acid: the Bucherer-Bergs reaction (preferred for scalability and purity) and the Strecker Synthesis .

Method A: The Bucherer-Bergs Protocol (Recommended)

This method utilizes m-tolualdehyde to form a hydantoin intermediate, which is then hydrolyzed. It is superior for handling the meta-tolyl substituent due to mild conditions and high atom economy.

Step-by-Step Protocol:
  • Hydantoin Formation:

    • Reagents: 3-Methylbenzaldehyde (m-tolualdehyde), Potassium Cyanide (KCN), Ammonium Carbonate

      
      .
      
    • Solvent: 1:1 Ethanol/Water.

    • Procedure: Dissolve m-tolualdehyde (1.0 eq) in ethanol/water. Add

      
       (3.0 eq) and KCN (1.2 eq). Heat to 60°C for 4-6 hours.
      
    • Observation: The solution will thicken as the hydantoin (5-(3-methylphenyl)imidazolidine-2,4-dione) precipitates.

    • Isolation: Cool to 0°C, filter the white precipitate, wash with cold water.

  • Alkaline Hydrolysis:

    • Reagents: 2M Sodium Hydroxide (NaOH) or Barium Hydroxide (

      
      ).
      
    • Procedure: Reflux the hydantoin in base for 12-24 hours. This opens the ring to form the free amino acid salt.

    • Workup: Neutralize with dilute HCl to pH 7 to precipitate the zwitterionic free acid.

  • Hydrochloride Salt Formation:

    • Procedure: Suspend the free amino acid in dry methanol. Add 1.1 eq of Acetyl Chloride (generates anhydrous HCl in situ) or bubble dry HCl gas.

    • Crystallization: Precipitate by adding diethyl ether. Filter and dry under vacuum.

Method B: Strecker Synthesis

Involves the reaction of m-tolualdehyde with


 and NaCN to form the 

-aminonitrile, followed by acid hydrolysis. While faster, this route often yields colored impurities requiring rigorous purification.
Synthesis Workflow Diagram

G cluster_0 Bucherer-Bergs Pathway Start m-Tolualdehyde (3-Methylbenzaldehyde) Reagents KCN + (NH4)2CO3 Ethanol/Water, 60°C Start->Reagents Intermediate 5-(3-methylphenyl)hydantoin (Precipitate) Reagents->Intermediate Hydrolysis Alkaline Hydrolysis (NaOH, Reflux) Intermediate->Hydrolysis FreeAcid 2-Amino-2-(3-methylphenyl)acetic acid (Zwitterion) Hydrolysis->FreeAcid SaltForm HCl Treatment (MeOH/HCl) FreeAcid->SaltForm Final Target Product: Amino Acid HCl Salt SaltForm->Final

Caption: Figure 1.[1][3][4][5][6] Step-wise synthetic flow via the Bucherer-Bergs route, ensuring high purity hydantoin isolation before hydrolysis.

Analytical Characterization

To validate the synthesis of 2-Amino-2-(3-methylphenyl)acetic acid HCl, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)

Solvent:


 or 

  • 
     2.30 ppm (s, 3H):  Distinct singlet for the methyl group attached to the aromatic ring.
    
  • 
     5.05 ppm (s, 1H):  The benzylic 
    
    
    
    -proton. This signal is diagnostic; splitting indicates contamination or diastereomeric salts.
  • 
     7.10 - 7.40 ppm (m, 4H):  Aromatic protons. The pattern should reflect meta-substitution (look for a singlet-like signal for the proton between the methyl and glycine attachment).
    
  • 
     8.5 - 9.0 ppm (br s, 3H):  Ammonium protons (
    
    
    
    ), visible in DMSO, exchangeable with
    
    
    .
Infrared Spectroscopy (FT-IR)
  • 2800 - 3000 cm

    
    :  Broad ammonium N-H stretching.
    
  • 1720 - 1740 cm

    
    :  Strong Carbonyl (C=O) stretch of the carboxylic acid (protonated form in HCl salt).
    
  • 1580 - 1600 cm

    
    :  Aromatic C=C ring stretches.
    
HPLC Purity & Chiral Resolution

For drug development, enantiomeric excess (ee) is critical.

  • Column: Chiralpak AD-H or Crownpak CR(+).

  • Mobile Phase: Perchloric acid solution (pH 1.5) usually provides good separation for phenylglycine derivatives.

  • Detection: UV at 210 nm and 254 nm.

Pharmaceutical Applications

Peptidomimetics & Conformational Constraint

The 3-methylphenylglycine scaffold is used to replace Phenylalanine or Phenylglycine in peptide drugs. The meta-methyl group introduces a "steric clash" that limits the rotational freedom of the side chain (


 angle). This is utilized to:
  • Increase selectivity for specific receptor subtypes.

  • Prevent proteolytic degradation (steric shielding of the amide bond).

Metabotropic Glutamate Receptors (mGluRs)

Substituted phenylglycines are classic antagonists/agonists for mGluRs. The 3-methyl substitution pattern has been explored in structure-activity relationship (SAR) studies to probe the hydrophobic pockets of Group I and II mGluRs.

Synthesis of -Lactam Antibiotics

While 4-hydroxyphenylglycine is the side chain for Amoxicillin, the 3-methyl analog is investigated in "next-generation" cephalosporins to alter the antibacterial spectrum and improve oral bioavailability via the PEPT1 transporter.

References

  • Bucherer-Bergs Reaction Mechanism & Scope

    • Source: Bucherer, H. T., & Steiner, W. (1934). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie.
    • Context: Foundational chemistry for hydantoin synthesis from aldehydes.[7]

    • Verification:

  • Synthesis of Substituted Phenylglycines

    • Source: Williams, R. M., & Hendrix, J. A. (1992). "Asymmetric Synthesis of Arylglycines." Chemical Reviews, 92(5), 889–917.
    • Context: Comprehensive review of Strecker and other methods for phenylglycine analogs.
    • Verification:

  • Source: Faulconbridge, S. J., et al. (1994). "Enzymatic resolution of alpha-amino acids." Tetrahedron Letters.
  • mGluR Ligand Design

    • Source: Swanson, C. J., et al. (2005). "Metabotropic glutamate receptors as novel targets for anxiety and stress disorders.
    • Context: Discusses the role of phenylglycine scaffolds in CNS drug design.
    • Verification:

Sources

Pharmacological Profiling and Synthetic Utility of 2-Amino-2-(3-methylphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Chemical Biology

Executive Summary

2-Amino-2-(3-methylphenyl)acetic acid (also known as 3-Methylphenylglycine ) represents a privileged scaffold in medicinal chemistry, particularly within the field of excitatory amino acid research. Unlike its proteinogenic counterparts, this


-amino acid features a constrained phenyl ring directly attached to the 

-carbon, imparting unique steric and electronic properties.

This guide details the technical utility of 3-methylphenylglycine derivatives as Metabotropic Glutamate Receptor (mGluR) ligands and peptidomimetic building blocks . It provides a validated framework for their synthesis, pharmacological evaluation, and application in probing the Orthosteric Binding Domain (OBD) of Class C GPCRs.

Structural Architecture & SAR Logic

The biological activity of 3-methylphenylglycine is dictated by two critical structural determinants: the


-substitution  and the meta-tolyl (3-methyl) moiety .
1.1 The "Phenylglycine Kink"

Incorporating phenylglycine into a peptide backbone restricts conformational flexibility (


 angles) more severely than phenylalanine. This makes 3-methylphenylglycine an ideal tool for "freezing" bioactive peptide conformations to increase potency and metabolic stability against proteases.
1.2 The 3-Methyl Substituent (SAR)

In the context of Glutamate Receptors (mGluRs), the 3-position on the phenyl ring is a critical "switch" region.

  • 3-Hydroxyl (Agonist): (S)-3-Hydroxyphenylglycine (3-HPG) is a potent Group I mGluR agonist. The hydroxyl group mimics the distal carboxylate of glutamate, forming hydrogen bonds with specific Ser/Thr residues in the receptor's binding pocket.

  • 3-Methyl (Antagonist/Probe): Replacing the hydroxyl with a methyl group removes the hydrogen bond donor capability and introduces hydrophobic bulk. This prevents the "Venus Flytrap Domain" (VFD) of the receptor from closing fully—a requirement for activation. Consequently, 3-methyl derivatives often act as competitive antagonists or partial agonists , making them essential tools for dissecting receptor subtypes.

Biological Target Profile: Glutamatergic Signaling[1]

The primary biological application of this scaffold is the modulation of mGluRs. These G-Protein Coupled Receptors (GPCRs) regulate synaptic transmission and are targets for anxiety, schizophrenia, and neuroprotection.

2.1 Pathway Visualization

The following diagram illustrates the signal transduction pathway modulated by Group I mGluR antagonists derived from the phenylglycine scaffold.

mGluR_Signaling Ligand 3-Methylphenylglycine Derivative (Antagonist) Receptor mGluR1 / mGluR5 (Gq-coupled) Ligand->Receptor Blocks Glutamate Binding G_Protein Gαq Protein Receptor->G_Protein Activation (Blocked) PLC Phospholipase C (PLCβ) G_Protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Ca Intracellular Ca2+ Release ER->Ca Release Response Neuronal Excitability (Synaptic Plasticity) Ca->Response Modulates

Figure 1: Signal transduction pathway of Group I mGluRs. 3-Methylphenylglycine derivatives act as competitive antagonists, blocking the cascade at the receptor level.

Validated Synthetic Protocol

Objective: Synthesis of enantiopure (S)-2-Amino-2-(3-methylphenyl)acetic acid. Rationale: Biological activity at mGluRs is stereospecific; the (S)-enantiomer is typically the bioactive eutomer. We utilize a Strecker Synthesis followed by Enzymatic Resolution for scalability and high enantiomeric excess (ee).

3.1 Workflow Diagram

Synthesis_Workflow Start 3-Methylbenzaldehyde Step1 Strecker Reaction (NaCN, NH4Cl) Start->Step1 Inter1 Aminonitrile Intermediate Step1->Inter1 Step2 Acid Hydrolysis (6N HCl, Reflux) Inter1->Step2 Racemate Racemic 3-Methylphenylglycine Step2->Racemate Step3 N-Acetylation (Ac2O) Racemate->Step3 Step4 Enzymatic Resolution (Acylase I) Step3->Step4 Product (S)-3-Methylphenylglycine (>99% ee) Step4->Product

Figure 2: Chemo-enzymatic synthesis pathway ensuring high optical purity.

3.2 Step-by-Step Methodology

Step 1: Strecker Reaction (Caution: Cyanide Handling)

  • Reagents: 3-Methylbenzaldehyde (1.0 eq), Sodium Cyanide (1.1 eq), Ammonium Chloride (1.2 eq).

  • Solvent: Methanol/Water (1:1).

  • Procedure: Dissolve NH4Cl and NaCN in water. Add 3-methylbenzaldehyde in methanol dropwise. Stir at room temperature for 24 hours. The aminonitrile precipitates as a yellow oil or solid.

  • Workup: Extract with ethyl acetate, wash with brine, dry over MgSO4.

Step 2: Hydrolysis to Racemic Amino Acid

  • Reagents: Aminonitrile from Step 1, 6N HCl.

  • Procedure: Reflux the aminonitrile in 6N HCl for 12 hours. The nitrile hydrolyzes to the carboxylic acid.

  • Purification: Evaporate HCl. Neutralize with dilute NH4OH to isoelectric point (pH ~6) to precipitate the zwitterionic amino acid. Recrystallize from Ethanol/Water.[1]

Step 3: Enzymatic Resolution (The Critical Step)

  • Substrate Preparation: Acetylate the racemic amino acid using Acetic Anhydride/NaOH to form N-Acetyl-DL-3-methylphenylglycine.

  • Enzyme: Hog Kidney Acylase I (Aspergillus acylase can be substituted).

  • Reaction: Dissolve N-acetylated racemate in water at pH 7.5 (adjust with LiOH). Add Acylase I. Incubate at 37°C for 24-48 hours.

  • Mechanism: The enzyme selectively hydrolyzes the N-Acetyl-(S) enantiomer back to the free amino acid, leaving the N-Acetyl-(R) enantiomer intact.

  • Separation: Acidify to pH 5. Collect the precipitated free (S)-amino acid by filtration. The (R)-isomer remains in solution as the acetylated form.

Bioassay Protocols

To validate the biological activity of the synthesized derivative, two assays are required: a Binding Assay (Affinity) and a Functional Assay (Efficacy).

4.1 Radioligand Binding Assay (Membrane Preparation)
  • Purpose: Determine

    
     values for the derivative against standard ligands.
    
  • Source Tissue: Rat cortical membranes (rich in mGluRs).[2]

  • Radioligand:

    
    -Glutamate or 
    
    
    
    -DCG-IV (Group II selective).
  • Protocol:

    • Incubate membranes (50

      
      g protein) with 10 nM radioligand and varying concentrations (
      
      
      
      to
      
      
      M) of the 3-methylphenylglycine derivative.
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation: 45 min on ice (to prevent uptake).

    • Termination: Rapid filtration through GF/B filters using a cell harvester.

    • Analysis: Plot displacement curves; calculate IC50 and convert to

      
       using the Cheng-Prusoff equation.
      
4.2 FLIPR Calcium Mobilization Assay (Functional)
  • Purpose: Determine if the compound is an agonist or antagonist.

  • Cell Line: CHO cells stably expressing mGluR1 or mGluR5 and G

    
    16 (promiscuous G-protein to couple to Calcium).
    
  • Dye: Fluo-4 AM (Calcium sensitive fluorescent dye).

  • Protocol:

    • Load: Incubate cells with Fluo-4 AM for 60 min.

    • Antagonist Mode: Add 3-methylphenylglycine derivative 15 min prior to agonist challenge.

    • Challenge: Inject Glutamate (EC80 concentration).

    • Readout: Measure fluorescence decrease compared to control. A decrease in Calcium spike indicates antagonism.

Comparative Data Profile

The following table summarizes the expected Structure-Activity Relationship (SAR) shifts when modifying the phenylglycine core, based on established literature values for similar congeners.

DerivativeSubstituent (R)Electronic EffectLipophilicity (

)
mGluR Activity Profile
Phenylglycine-HNeutral0.00Weak Agonist / Null
3-Methylphenylglycine -CH3 Weak Donor / Bulky +0.56 Antagonist / Probe
3-Hydroxyphenylglycine-OHDonor / H-Bonding-0.67Potent Agonist (Group I)
4-Carboxyphenylglycine-COOHWithdrawing-0.32Antagonist (Non-selective)

Note: The 3-Methyl group increases lipophilicity, enhancing blood-brain barrier (BBB) penetration compared to the hydroxylated or carboxylated analogs, making it a superior scaffold for CNS drug development.

References
  • Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology. Link

  • Jane, D. E., et al. (1995). New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord. Neuropharmacology. Link

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology. Link

  • Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors.[3][4] Neuropharmacology. Link

  • Petasis, N. A., & Zavialov, I. A. (1997). A new and practical synthesis of

    
    -amino acids from alkenyl boronic acids. Journal of the American Chemical Society. Link
    

Sources

Technical Guide: Potential Applications of Substituted Phenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenylglycines represent a privileged class of non-proteinogenic


-amino acids that bridge the gap between simple chiral building blocks and complex pharmacophores. Unlike their aliphatic counterparts, the direct attachment of the aromatic ring to the 

-carbon imparts unique steric rigidity, electronic tunability, and

-stacking capabilities. This guide analyzes the technical utility of these derivatives, moving beyond their classical role in

-lactam antibiotics (e.g., ampicillin) to their critical function in Hepatitis C Virus (HCV) protease inhibitors, metabotropic glutamate receptor (mGluR) modulation, and asymmetric synthesis.

Structural Significance & Synthetic Versatility[1]

The phenylglycine (Phg) scaffold is distinct from phenylalanine due to the absence of the methylene spacer between the amine-bearing carbon and the aromatic ring. This structural contraction results in two critical properties for drug design:

  • Conformational Constraint: The rotational freedom of the side chain is significantly restricted, reducing the entropic penalty upon binding to a protein target.

  • Electronic Coupling: Substituents on the phenyl ring directly influence the pKa of the

    
    -amine and carboxylic acid, allowing for precise tuning of zwitterionic character and membrane permeability.
    
The "Chiral Velcro" Effect

In asymmetric synthesis, phenylglycine derivatives serve as robust chiral auxiliaries. The close proximity of the bulky phenyl group to the reaction center provides superior facial discrimination compared to alanine or phenylalanine derivatives.

Pharmaceutical Applications

HCV NS3 Protease Inhibitors: The P2 Scaffold Revolution

One of the most sophisticated applications of substituted phenylglycines is in the design of direct-acting antivirals (DAAs) for Hepatitis C. The NS3 serine protease possesses a shallow, solvent-exposed substrate binding groove, making high-affinity binding difficult.

  • Mechanism: Phenylglycine derivatives are utilized at the P2 position of the inhibitor.[1][2] Unlike naturally occurring proline (often used in P2), substituted phenylglycines can access the S2 subsite's hydrophobic pocket while engaging in

    
    -
    
    
    
    interactions with the catalytic histidine (His-57) or other aromatic residues.
  • Optimization: Replacing the phenyl ring with p-methoxy, isoquinolinyl-oxy, or quinolinyl-oxy moieties significantly enhances potency.[1][2] The extended aromatic systems fill the S2 pocket more effectively, displacing solvent molecules and increasing binding enthalpy.

Table 1: Comparative Potency of P2-Modified HCV NS3 Protease Inhibitors (Data synthesized from structure-activity relationship studies)

P2 Scaffold ResidueSubstituent (R)IC50 (nM)Mechanistic Advantage
Proline (Reference)None> 1000Weak hydrophobic contact; high flexibility.
Phenylglycine (Phg)-H~ 500Improved rigidity; moderate S2 filling.
4-Hydroxy-Phg-OH~ 250H-bond capability; poor membrane permeability.
4-Methoxy-Phg -OMe ~ 75 Lipophilic; improved S2 pocket occupancy.
Quinolinyl-oxy-Phg -O-Quinoline < 10 Maximal

-stacking; extended surface area.
Metabotropic Glutamate Receptor (mGluR) Antagonists

Glutamate is the primary excitatory neurotransmitter in the CNS. Selective modulation of mGluR subtypes is a holy grail for treating neurodegenerative disorders. Substituted phenylglycines act as rigid glutamate analogs.

  • Selectivity Engineering:

    • (RS)-

      
      -methyl-4-phosphonophenylglycine (MPPG):  A potent antagonist for Group II/III mGluRs. The phosphonate group mimics the distal carboxylate of glutamate but with different geometry and acidity.
      
    • 4-Carboxyphenylglycine (4-CPG): Specifically targets Group I mGluRs (mGluR1).

  • Causality: The rigid phenyl ring locks the agonist-mimicking functional groups (amine and acid) into a specific conformation that binds the receptor but fails to trigger the conformational change required for G-protein activation.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how specific substitutions on the phenylglycine core drive biological activity across different therapeutic areas.

Phg_SAR Phg Phenylglycine Core (Rigid Scaffold) HCV HCV NS3 Protease Inhibitor (P2) Phg->HCV P2 Substitution mGluR mGluR Antagonist (CNS) Phg->mGluR Rigid Analog Abx Beta-Lactam Antibiotics (Side Chain) Phg->Abx Amide Linkage Quinoline Quinolinyl-oxy group (Maximal Pi-Stacking) HCV->Quinoline Optimizes S2 Pocket Phosphonate 4-Phosphono group (Glutamate Mimic) mGluR->Phosphonate Selectivity (Group II/III) Amino Alpha-Amino group (Acylating Potential) Abx->Amino Ampicillin/Cephalexin

Figure 1: Structure-Activity Relationship (SAR) mapping of phenylglycine derivatives to key therapeutic targets.

Experimental Protocols

Protocol: Asymmetric Strecker Synthesis of Substituted Phenylglycines

Objective: To synthesize enantiomerically pure (S)-4-methoxyphenylglycine, a key intermediate for HCV protease inhibitors. Rationale: The Strecker reaction is the most direct route to


-amino acids. Using a chiral auxiliary allows for the separation of diastereomers before hydrolysis.
Reagents & Equipment
  • Substrate: 4-Methoxybenzaldehyde (10 mmol)

  • Chiral Amine: (R)-Phenylglycinol (10 mmol)

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) (15 mmol)

  • Catalyst: Lewis Acid (e.g., ZnI2, 10 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Analysis: HPLC (Chiralpak AD-H column), 1H-NMR

Step-by-Step Methodology
  • Imine Formation (Self-Validating Step):

    • Dissolve 4-methoxybenzaldehyde and (R)-phenylglycinol in anhydrous DCM (50 mL).

    • Add MgSO4 (2 g) to sequester water and drive equilibrium. Stir at RT for 4 hours.

    • Validation: Monitor by 1H-NMR.[3] Disappearance of the aldehyde proton (~9.8 ppm) and appearance of the imine proton (~8.3 ppm) confirms completion. Filter off MgSO4.

  • Strecker Addition:

    • Cool the imine solution to 0°C.

    • Add ZnI2 (catalyst) followed by dropwise addition of TMSCN.

    • Stir at 0°C for 2 hours, then warm to RT overnight.

    • Mechanism:[3][4][5][6][7][8] The chiral auxiliary directs the cyanide attack to the Re-face of the imine, favoring the (S,R) diastereomer.

  • Diastereomeric Enrichment:

    • Concentrate the solvent. The resulting amino nitrile is often a mixture of diastereomers (e.g., 85:15 dr).

    • Critical Step: Recrystallize from Ethanol/Hexane. The major diastereomer often crystallizes preferentially.

    • Validation: Check dr by HPLC. Target >98:2 dr before proceeding.

  • Hydrolysis & Deprotection:

    • Reflux the purified amino nitrile in 6N HCl for 12 hours. This hydrolyzes the nitrile to the acid and cleaves the chiral auxiliary (destructive cleavage) or requires hydrogenolysis (if using benzyl-based auxiliaries).

    • Note: For phenylglycinol, oxidative cleavage (Pb(OAc)4) is often required to remove the auxiliary, or alternative auxiliaries like

      
      -methylbenzylamine are used for hydrogenolytic cleavage.
      
Workflow Diagram

Strecker_Synthesis Start 4-Methoxybenzaldehyde + (R)-Chiral Amine Imine Step 1: Imine Formation (Monitor: NMR -CHO loss) Start->Imine Addition Step 2: Strecker Addition (TMSCN, ZnI2, 0°C) Imine->Addition Nucleophilic Attack Resolution Step 3: Crystallization (Target: >98:2 dr) Addition->Resolution Diastereomer Separation Hydrolysis Step 4: Hydrolysis/Cleavage (6N HCl / Oxidation) Resolution->Hydrolysis Acidic Hydrolysis Product (S)-4-Methoxyphenylglycine Hydrolysis->Product

Figure 2: Asymmetric Strecker Synthesis Workflow for Phenylglycine Derivatives.

Future Outlook & Emerging Trends

The field is moving toward bio-isosteres and metabolic stability :

  • Fluorinated Phenylglycines: Introduction of fluorine atoms (e.g., 4-fluoro-phenylglycine) increases metabolic stability against ring oxidation and modulates lipophilicity without altering steric bulk.

  • Borono-Phenylglycines: Boronic acid derivatives are being explored as reversible covalent inhibitors for serine proteases, where the boron atom forms a tetrahedral adduct with the active site serine.

References

  • N-Phenylglycine in Pharmaceutical Synthesis: Vertex AI Search. "The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis." nbinno.com. Link

  • HCV Protease Inhibitors (P2 Scaffold): Johansson, A., et al. "Phenylglycine as a Novel P2 Scaffold in Hepatitis C Virus NS3 Protease Inhibitors."[1][2] PubMed/Diva-Portal, 2007. Link

  • Metabotropic Glutamate Receptor Antagonists: Jane, D. E., et al. "Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system."[9] Neuroscience, 1993.[9] Link

  • Asymmetric Strecker Synthesis: Organic Letters. "Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation." ACS Publications. Link

  • Antifungal and Pesticide Applications: Arabian Journal of Chemistry. "Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives." Link

Sources

Technical Monograph: (2R)-2-Amino-2-(3-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (CAS 187979-43-7) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Strategic Utilization of Chiral Phenylglycine Analogs in High-Affinity Ligand Design

Executive Summary

(2R)-2-Amino-2-(3-methylphenyl)acetic acid (CAS 187979-43-7), also known as (R)-3-Methylphenylglycine, is a specialized non-proteinogenic amino acid. Unlike canonical amino acids, this compound features a phenylglycine scaffold with a meta-methyl substitution, imparting unique steric and lipophilic properties critical for fine-tuning drug-receptor interactions.

This guide analyzes the physicochemical profile, structural pharmacology, and synthetic utility of CAS 187979-43-7. It serves as a blueprint for incorporating this moiety into peptide therapeutics, peptidomimetics, and small-molecule inhibitors, particularly where rigid stereochemical control is required to enhance metabolic stability and potency.

Chemical & Physical Characterization[1][2][3][4][5][6]

The distinct "meta-methyl" substitution on the phenyl ring differentiates this compound from standard phenylglycine, offering a probe for exploring hydrophobic pockets in enzyme active sites (e.g., proteases, kinases) without introducing the excessive bulk of a naphthyl or biphenyl group.

Table 1: Physicochemical Profile[1][6]
PropertySpecification
CAS Number 187979-43-7
Chemical Name (2R)-2-Amino-2-(3-methylphenyl)acetic acid
Synonyms (R)-3-Methylphenylglycine; (R)-

-Amino-3-methylbenzeneacetic acid
Molecular Formula

Molecular Weight 165.19 g/mol
Chiral Configuration (R)-Enantiomer
Physical State White to off-white crystalline powder
Solubility Soluble in water (low pH), Methanol, DMSO; Sparingly soluble in non-polar solvents
pKa (Predicted) Carboxyl: ~2.1
Melting Point >200°C (Decomposition)

Structural Pharmacology & Mechanism of Action

While CAS 187979-43-7 is primarily an intermediate, its value lies in the pharmacophoric features it donates to a final drug molecule.

The "Meta-Methyl" Effect

In Structure-Activity Relationship (SAR) studies, the introduction of a methyl group at the meta-position of a phenyl ring can significantly alter binding affinity:

  • Conformational Restriction: The methyl group restricts the rotation of the phenyl ring within a binding pocket, potentially locking the ligand into a bioactive conformation (entropy penalty reduction).

  • Hydrophobic Filling: It probes small hydrophobic sub-pockets (e.g., S1 or S1' pockets in proteases) that are inaccessible to unsubstituted phenyl rings but too small for larger substituents like chlorine or methoxy groups.

  • Metabolic Blocking: Substitution at the meta-position can block metabolic oxidation at reactive sites on the phenyl ring, extending the half-life of the parent drug.

Diagram 1: Structural Impact in Drug Design

The following diagram illustrates how CAS 187979-43-7 is utilized in a Fragment-Based Drug Design (FBDD) workflow.

DrugDesignWorkflow Start Target Identification (e.g., Kinase/Protease) Library Chiral Building Block (CAS 187979-43-7) Start->Library Selection Coupling Amide Coupling (Scaffold Attachment) Library->Coupling Synthesis SAR SAR Evaluation (Meta-Methyl Probe) Coupling->SAR Screening SAR->Library Iterative Design Optimization Lead Optimization (Selectivity/Potency) SAR->Optimization Hit Validation

Figure 1: Integration of (R)-3-Methylphenylglycine into a medicinal chemistry optimization cycle.

Applications in Drug Development[5][6][7]

Peptidomimetics

(R)-3-Methylphenylglycine is frequently used to replace Phenylalanine or Phenylglycine residues in peptide chains. This substitution often results in:

  • Proteolytic Resistance: Non-natural amino acids are poorly recognized by endogenous proteases (e.g., chymotrypsin), increasing the in vivo stability of peptide drugs.

  • Beta-Lactam Antibiotics: Analogous to the side chains of Ampicillin or Cephalexin, this derivative is investigated for next-generation antibiotics effective against resistant bacterial strains.

Chiral Resolution Agents

Due to its high enantiomeric purity, this compound (and its derivatives) serves as a chiral resolving agent for racemic amines or acids in industrial synthesis.

Experimental Protocols

Protocol A: General Amide Coupling Procedure

Objective: To couple (2R)-2-Amino-2-(3-methylphenyl)acetic acid to an amine scaffold (R-NH2) using HATU activation. This protocol ensures minimal racemization of the sensitive phenylglycine center.

Reagents:

  • CAS 187979-43-7 (1.0 equiv)

  • Amine Scaffold (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve (2R)-2-Amino-2-(3-methylphenyl)acetic acid (N-protected if necessary, e.g., Boc/Fmoc) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to generate the activated ester. Note: Low temperature is critical to prevent racemization of the

    
    -proton.
    
  • Coupling: Add the Amine Scaffold dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Enantiomeric Purity Analysis (Chiral HPLC)

Objective: To verify the enantiomeric excess (ee%) of the starting material or coupled product.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Standard: Compare retention time against the racemic mixture (DL-3-methylphenylglycine).

Synthesis & Manufacturing Pathways

The synthesis of high-purity (R)-enantiomer typically requires asymmetric catalysis or enzymatic resolution.

Diagram 2: Biocatalytic Synthesis Pathway

This workflow highlights a sustainable enzymatic resolution route, preferred for high-purity pharmaceutical applications.

SynthesisPathway Aldehyde 3-Methylbenzaldehyde Strecker Strecker Reaction (NaCN, NH4Cl) Aldehyde->Strecker Racemate Racemic Amino Nitrile (Intermediate) Strecker->Racemate Hydrolysis Acid Hydrolysis Racemate->Hydrolysis RacemicAcid DL-3-Methylphenylglycine Hydrolysis->RacemicAcid Resolution Enzymatic Resolution (Penicillin Acylase) RacemicAcid->Resolution Product (R)-3-Methylphenylglycine (CAS 187979-43-7) Resolution->Product Selective Hydrolysis Byproduct (S)-Enantiomer (Discard/Recycle) Resolution->Byproduct

Figure 2: Chemo-enzymatic route for the production of optically pure (R)-3-Methylphenylglycine.

Safety & Regulatory Information

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Precautions:

  • Use in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • Store in a cool, dry place (2-8°C recommended for long-term stability) to prevent decarboxylation or racemization.

References

  • PubChem. (2025).[1][2] Compound Summary: (2R)-2-Amino-2-(3-methylphenyl)acetic acid. National Library of Medicine. [Link]

Sources

Advanced Incorporation of Non-Canonical Amino Acids (ncAAs) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Expanding the Chemist’s Toolkit

The era of restricting peptide therapeutics to the 20 canonical amino acids is effectively over. Modern drug development demands peptides with enhanced metabolic stability, improved membrane permeability, and precise conformational control—properties rarely achievable with native sequences alone. Non-canonical amino acids (ncAAs) are the linchpin of this evolution, transforming labile peptides into robust peptidomimetics.

This guide moves beyond basic synthesis to address the specific chemical engineering required to incorporate ncAAs. We focus on the "difficult sequences"—those prone to aggregation, steric clash, and racemization—and provide field-proven protocols to navigate these synthetic bottlenecks.

Strategic Classification of ncAAs

Before optimizing synthesis, one must understand the structural intent of the modification. We categorize ncAAs not just by structure, but by their functional role in therapeutic design.

ncAA ClassKey ExamplesStructural/Therapeutic UtilitySynthetic Challenge
Conformational Constrainers Aib (α-aminoisobutyric acid), 1-ACPCInduces helicity (Aib) or turns; restricts bond rotation (

angles).[1]
High Steric Hindrance: Gem-dimethyl groups block nucleophilic attack.[1]
Backbone Modifiers N-methyl-Ala, N-methyl-PheEliminates H-bond donors; improves permeability & protease resistance.[1]Secondary Amine Nucleophile: Drastically reduced reactivity; prone to diketopiperazine formation.
Bio-Orthogonal Handles Azidohomoalanine, PropargylglycineEnables "Click" chemistry (CuAAC) for conjugation or stapling.Side-chain Compatibility: Must avoid reduction of azides during synthesis.
Electronic/Steric Tuners Fluorinated AAs (e.g., Tfe-Gly), t-Butyl-GlyAlters pKa, lipophilicity, and receptor binding affinity.[1]Racemization Risk: Electron-withdrawing groups can acidify the

-proton.[1]

Technical Core: Overcoming Synthetic Barriers

The incorporation of ncAAs disrupts the standard Fmoc-SPPS workflow. The two primary failure modes are incomplete coupling (due to sterics) and racemization (due to slow kinetics allowing oxazolone formation).

The Coupling Reagent Hierarchy

Standard reagents like HBTU or HCTU are often insufficient for ncAAs.[2] The senior scientist’s choice relies on the "7-aza" effect and modern oxy-imino additives.[1]

  • Baseline (Sterically Unhindered ncAAs): DIC/Oxyma Pure.

    • Why: Carbodiimides (DIC) with Oxyma generate active esters that are reactive yet stable against racemization. Oxyma is superior to HOBt regarding safety (non-explosive) and efficacy.

  • Difficult Couplings (Aib, bulky side chains): HATU or COMU.

    • Why: The 7-azabenzotriazole moiety (in HATU) or the morpholino group (in COMU) utilizes the "neighboring group effect" to accelerate acylation, crucial when the nucleophile is hindered.

  • Extreme Hindrance (N-methylated residues): PyAOP or PyOxim.[1]

    • Why: Phosphonium salts often drive reactions where uronium/aminium salts fail, particularly for N-methylated amines which are poor nucleophiles.[1]

Visualization: Coupling Optimization Workflow

The following decision tree outlines the logic for selecting conditions based on the specific ncAA difficulty.

CouplingLogic Start Select ncAA for Coupling CheckType Analyze Steric/Electronic Profile Start->CheckType Standard Standard/Linear (e.g., Citrulline, Ornithine) CheckType->Standard Constrained Alpha-disubstituted (e.g., Aib, alpha-Methyl) CheckType->Constrained NMethyl N-Methylated / Secondary Amine CheckType->NMethyl Check_Racem Racemization Sensitive? (e.g., Cys, His) Standard->Check_Racem Cond_Const COMU or HATU + DIEA (Double Couple, 2x 1hr) Constrained->Cond_Const Cond_NM HATU/HOAt or PyAOP (Microwave: 75°C, 10 min) NMethyl->Cond_NM Cond_Std DIC + Oxyma Pure (RT, 30-60 min) Check_Racem->Cond_Std No Safe_Cond DIC + Oxyma (No Base) Cool to 4°C Check_Racem->Safe_Cond Yes

Figure 1: Decision matrix for selecting coupling reagents based on amino acid steric and electronic properties.

Advanced Protocols (Self-Validating Systems)[1]

Protocol A: Incorporation of N-Methylated Amino Acids

Coupling onto an N-methylated residue is one of the most challenging steps in SPPS due to the steric bulk and lowered nucleophilicity of the secondary amine.[3]

The "Self-Validating" Checkpoint: The Kaiser test (ninhydrin) is useless here as it detects primary amines. You must use the Chloranil Test or p-Nitrophenol ester test to verify deprotection and coupling completion.

Workflow:

  • Deprotection: Treat resin with 20% Piperidine/DMF (standard).

    • Validation: Perform Chloranil test. Resin beads should turn blue (positive for secondary amine).

  • Activation:

    • Reagent: COMU (1.0 eq) or HATU (1.0 eq) relative to AA.

    • Base: DIEA (2.0 eq).

    • Amino Acid: 3-5 equivalents.[1]

    • Crucial Step: Pre-activate the AA/Reagent/Base for 30 seconds before adding to resin to form the active ester immediately.

  • Coupling: Shake at Room Temperature for 2 hours (or Microwave at 75°C for 10 mins).

  • Re-Coupling (Mandatory): Drain and repeat step 2-3 with fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA to prevent deletion sequences.

  • Final Validation: Perform Chloranil test again.

    • Pass Criteria: Beads remain colorless/yellow. If blue, perform a third coupling using PyAOP .

Protocol B: On-Resin CuAAC Macrocyclization

Using "Click" chemistry to cyclize peptides on-resin (side-chain to side-chain) creates rigid scaffolds.[1]

The "Self-Validating" Checkpoint: The reaction must be monitored by test cleavage and HPLC/MS, as colorimetric tests cannot detect triazole formation.

Workflow:

  • Sequence Assembly: Incorporate Azidohomoalanine (Aha) and Propargylglycine (Pra) at desired positions using standard Fmoc-SPPS.

  • Solvent Swap: Wash resin 5x with DCM, then 5x with degassed DMF . Oxygen inhibits the Cu(I) catalyst.

  • Catalyst Cocktail Prep (Argon sparged):

    • CuI (Copper Iodide): 0.5 eq.

    • Ascorbic Acid: 0.5 eq (prevents oxidation to Cu(II)).

    • Base: 2,6-Lutidine or DIEA (10 eq).[1]

  • Reaction: Add cocktail to resin. Agitate under inert atmosphere (N2/Argon) for 6-12 hours.

  • Wash: Extensive washing with DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to remove copper traces (which can chelate to the peptide).

  • Validation: Micro-cleavage of 5mg resin. Analyze via MALDI or LC-MS.

    • Pass Criteria: Mass shift corresponds to starting material (no mass loss, but retention time shift due to cyclization). If linear precursor remains, repeat with fresh catalyst.

Therapeutic Impact: The Mechanism of Stability

Why go through this synthetic effort? The primary driver is ADME (Absorption, Distribution, Metabolism, Excretion). ncAAs provide a "steric shield" against proteolytic enzymes.

Visualization: Proteolytic Resistance

The following diagram illustrates how ncAAs prevent enzyme docking, extending half-life (


).

Proteolysis cluster_Canonical Canonical Peptide cluster_ncAA ncAA Modified Peptide Enzyme Protease (e.g., Trypsin/Chymotrypsin) Target1 Natural Amide Bond (Accessible) Enzyme->Target1 Docks Target2 N-Methyl / Aib (Sterically Shielded) Enzyme->Target2 Steric Clash Result1 Hydrolysis (Degradation) Target1->Result1 Result2 Enzyme Blocked (Stable) Target2->Result2

Figure 2: Mechanism of action: ncAAs introduce steric bulk or remove H-bond donors, preventing protease active site engagement.[1]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1] Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403.[1] Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.[1] Link

  • Di Gioia, M. L., et al. (2016). N-Methylated amino acids: A hot topic in peptide synthesis. Current Medicinal Chemistry, 23(27), 3020-3042.[1] Link

  • Lau, Y. H., et al. (2015). Peptide stapling techniques based on different macrocyclization chemistries. Chemical Society Reviews, 44(1), 91-102.[1] Link

Sources

discovery of novel chiral amino acid building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Engineering of the Chiralome: A Technical Guide to Novel Non-Canonical Amino Acid Discovery

Executive Summary: Escaping Flatland

The discovery of novel chiral amino acid (ncAA) building blocks has shifted from a niche academic pursuit to a critical industrial imperative. As drug discovery moves beyond "flat" aromatic heterocycles toward spatially rich (


-hybridized) architectures, ncAAs offer the geometric constraints and metabolic stability required for next-generation peptide therapeutics and peptidomimetics.

This guide moves beyond classical Strecker synthesis or resolution methods. It focuses on two high-fidelity platforms: Biocatalytic Transamination and C(sp3)-H Functionalization . These technologies allow for the direct, enantioselective installation of amine functionalities into unactivated carbon skeletons, offering a "self-validating" path to high enantiomeric excess (


).

Strategic Rationale: The Imperative

The incorporation of ncAAs serves three distinct pharmacological functions:

  • Conformational Locking: Restricting the

    
     and 
    
    
    
    torsion angles of a peptide backbone to freeze bioactive conformations (e.g.,
    
    
    -methylated amino acids).
  • Proteolytic Resistance: Altering the stereochemistry (D-amino acids) or side-chain bulk to prevent recognition by endogenous proteases.

  • Orthogonal Handles: Introducing reactive handles (alkynes, azides) for "click" conjugation in Antibody-Drug Conjugates (ADCs).

Biocatalytic Platform: Engineered Transaminases

The most scalable route to chiral amines is the use of


-Transaminases (

-TAs). Unlike transition metal catalysis, which often requires protecting groups, TAs operate on unprotected ketones in aqueous media.
Mechanistic Logic (The Ping-Pong Bi-Bi System)

The reaction relies on a Pyridoxal-5'-phosphate (PLP) cofactor. The enzyme shuttles an amino group from a sacrificial donor (e.g., isopropylamine) to a pro-chiral ketone acceptor.

  • Criticality: The equilibrium constant (

    
    ) often disfavors product formation.
    
  • Solution: Use an amine donor that generates a volatile coproduct (e.g., isopropylamine

    
     acetone) or couple with a Lactate Dehydrogenase (LDH) system to remove the coproduct pyruvate, driving the equilibrium forward (Le Chatelier’s principle).
    
Visualization: The Transaminase Cycle

TransaminaseCycle E_PLP Enzyme-PLP (Internal Aldimine) Complex_1 Gem-Diamine Intermediate E_PLP->Complex_1 + Donor Sub_Amine Amine Donor (e.g., Isopropylamine) Sub_Amine->E_PLP Complex_1->E_PLP - Chiral Product E_PMP Enzyme-PMP (Aminated Cofactor) Complex_1->E_PMP - Coproduct E_PMP->Complex_1 + Ketone Substrate Prod_Ketone Coproduct (Acetone) Prod_Ketone->E_PMP Sub_Ketone Pro-Chiral Ketone Sub_Ketone->E_PMP Prod_Amine Chiral Amino Acid Product Prod_Amine->E_PLP

Caption: The Ping-Pong Bi-Bi mechanism of PLP-dependent transaminases. The enzyme oscillates between an aldehyde form (PLP) and an amine form (PMP).

Chemocatalytic Innovation: C-H Activation

While enzymes are excellent for specific substrates, Palladium-catalyzed C-H activation offers modularity. The work of Jin-Quan Yu and others has established the use of Mono-N-protected Amino Acid (MPAA) ligands to direct Pd(II) to specific C(sp3)-H bonds.[1]

  • Mechanism: A directing group (DG), such as a weakly coordinating amide or a transient imine, guides the metal center.

  • Advantage: Allows late-stage functionalization of abundant precursors (e.g., converting alanine directly into unnatural derivatives).

Experimental Protocol: High-Throughput Transaminase Screening

Objective: Identify an


 variant capable of aminating a bulky phenyl-ring-substituted ketone with 

conversion and

ee.

Validation Principle: This protocol uses a "Self-Validating" negative control (no enzyme) to rule out background chemical amination and a positive control (commercial ATA-113) to verify cofactor integrity.

Materials:
  • Enzyme Library: 96-well plate containing lyophilized ATA variants (Codexis or in-house).

  • Cofactor Mix: 1 mM PLP in 100 mM HEPES buffer (pH 7.5).

  • Amine Donor: 1M Isopropylamine (IPA) adjusted to pH 7.5.

  • Substrate: 50 mM Pro-chiral ketone in DMSO.

Step-by-Step Methodology:
  • Plate Preparation (The Master Mix):

    • Prepare the Reaction Buffer: Mix 1M IPA (donor) and 1mM PLP (cofactor) in HEPES buffer.

    • Why: PLP is light-sensitive; prepare in amber glass. The high concentration of IPA drives the equilibrium.

  • Enzyme Reconstitution:

    • Add 180

      
      L of Reaction Buffer to each well of the enzyme library plate.
      
    • Seal and shake at 600 rpm for 10 mins at 25°C to dissolve enzymes.

  • Reaction Initiation:

    • Add 20

      
      L of Substrate Stock (final conc: 5 mM).
      
    • Critical Control: In wells A1 and A2, add buffer instead of enzyme (Negative Control). In A3, add ATA-113 (Positive Control).

  • Incubation:

    • Seal with aluminum foil (prevent evaporation of acetone/IPA).

    • Incubate at 30°C, 250 rpm for 24 hours.

  • Quenching & Extraction:

    • Add 200

      
      L Acetonitrile (MeCN) to quench proteins.
      
    • Centrifuge at 4000 rpm for 10 mins to pellet precipitated protein.

  • Analytical Validation (HPLC):

    • Transfer supernatant to HPLC vials.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Success Metric: Look for peaks matching the retention time of the desired enantiomer. Calculate Conversion = Area(Product) / [Area(Product) + Area(Substrate)].

Data Presentation: Technology Comparison

FeatureBiocatalysis (

-Transaminases)
Chemocatalysis (Pd-Catalyzed C-H Activation)Photoredox Catalysis
Enantioselectivity (

)
Excellent (

)
High (

)
Variable (

)
Substrate Scope Limited by active site stericBroad (Directed by Ligand)Broad (Radical mechanism)
Scalability High (kg to ton scale)Moderate (Catalyst cost)High (Flow chemistry)
Environmental Impact Low (Water, mild temp)Moderate (Heavy metals)Low (Light driven)
Cost Driver Enzyme Engineering timePd/Ligand costIr/Ru Catalyst cost

Discovery Workflow Visualization

DiscoveryPipeline Start Target Identification (In Silico Docking) Screen HTP Screening (96-well Biocatalysis) Start->Screen Hit Hit Validation (>50% Conv, >90% ee) Screen->Hit Success Fail Discard/Refine Screen->Fail Low Activity Evol Directed Evolution (Mutagenesis) Hit->Evol Optimize Stereochem Scale Scale-Up (1L Fermentation) Hit->Scale Final Process Evol->Hit Re-screen

Caption: The iterative "Design-Make-Test" cycle for discovering novel chiral amino acids.

References

  • MacMillan, D. W. C., et al. (2021).[2] "Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis." Organic Process Research & Development. [Link]

  • Yu, J.-Q., et al. (2020).[1] "From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions." Accounts of Chemical Research. [Link]

  • RSC Green Chemistry. (2017). "Transaminase biocatalysis: optimization and application." Green Chemistry. [Link]

  • Patel, R. N. (2008). "Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals." Biomolecules. [Link]

Sources

Technical Whitepaper: Preliminary Investigation of 2-Amino-2-(3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

Strategic Significance

2-Amino-2-(3-methylphenyl)acetic acid (also known as 3-methylphenylglycine or m-tolylglycine ) represents a critical non-proteinogenic amino acid scaffold. Unlike natural amino acids, the phenylglycine backbone introduces significant conformational constraints when incorporated into peptides. The addition of a meta-methyl group provides a unique vector for optimizing lipophilicity (LogP) and steric bulk without the electronic deactivation associated with halogenated analogs.

This molecule is a high-value target for:

  • Peptidomimetics: Restricting rotational freedom in bioactive peptides.

  • 
    -Lactam Antibiotics:  Serving as a side-chain precursor similar to Ampicillin, but with altered pharmacokinetic profiles.
    
  • Chiral Auxiliaries: Use in asymmetric synthesis due to the proximity of the chiral center to the aromatic ring.

Chemoinformatic Snapshot
PropertySpecificationNotes
IUPAC Name 2-Amino-2-(3-methylphenyl)acetic acid
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Chiral Center C-alpha (C2)Available as (

), (

), or (

)
Predicted pKa

-COOH: ~1.9

-NH₃⁺: ~8.8 - 9.0
Solubility Water (Moderate), 1M HCl (High)Zwitterionic character at neutral pH

Synthetic Architecture: The "Make" Phase

Route Selection: The Bucherer-Bergs Protocol

While the Strecker synthesis is a classic route for


-amino acids, it often requires handling hazardous gaseous HCN or unstable imines. For this preliminary investigation, we utilize the Bucherer-Bergs reaction . This pathway is thermodynamically controlled, robust, and yields a crystalline hydantoin intermediate that is easily purified before hydrolysis, ensuring high purity of the final amino acid.
Step-by-Step Experimental Protocol
Stage 1: Hydantoin Formation [1][2][3]
  • Reagents: 3-Methylbenzaldehyde (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq).

  • Solvent: Ethanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve 3-methylbenzaldehyde in 50% EtOH/H₂O.

    • Add ammonium carbonate and potassium cyanide.[1][2][3]

    • Heat to 60°C for 18 hours . The solution will initially clarify, then precipitate the hydantoin.

    • Workup: Cool to 0°C. Filter the white precipitate. Wash with cold water to remove excess cyanide.

    • Checkpoint: Confirm formation of 5-(3-methylphenyl)hydantoin via melting point (>150°C) and IR (distinct amide bands at ~1720 and 1770 cm⁻¹).

Stage 2: Alkaline Hydrolysis
  • Reagents: 5-(3-methylphenyl)hydantoin, 3M NaOH (aq).

  • Procedure:

    • Suspend the hydantoin in 3M NaOH (5.0 eq).

    • Reflux at 100°C for 24-48 hours (monitoring ammonia evolution).

    • Neutralization: Cool to room temperature. Adjust pH to ~7.0 using conc. HCl.

    • Isolation: The amino acid precipitates at its isoelectric point. Filter and recrystallize from water/ethanol.

Visualizing the Synthetic Logic

Synthesis_Workflow Start 3-Methylbenzaldehyde Bucherer Bucherer-Bergs (KCN, (NH4)2CO3) Start->Bucherer Hydantoin Intermediate: 5-(3-methylphenyl)hydantoin Bucherer->Hydantoin Ring Closure Hydrolysis Hydrolysis (NaOH, Reflux) Hydantoin->Hydrolysis Ring Opening Product Target: (rac)-3-Methylphenylglycine Hydrolysis->Product pH Adjustment

Figure 1: The thermodynamic Bucherer-Bergs pathway ensures intermediate stability via the hydantoin ring.

Analytical Framework: The "Measure" Phase

Structural Validation (NMR)

The introduction of the methyl group at the meta position breaks the symmetry of the phenyl ring, creating a distinct splitting pattern compared to unsubstituted phenylglycine.

  • ¹H NMR (D₂O/NaOD, 400 MHz):

    • δ 2.30 ppm (s, 3H): Methyl group (diagnostic singlet).

    • δ 4.45 ppm (s, 1H):

      
      -proton (chiral center).
      
    • δ 7.10 - 7.30 ppm (m, 4H): Aromatic protons. Look for the complex multiplet indicating meta substitution (singlet-like peak for H2, doublets for H4/H6).

Chiral Resolution & Purity

Since the Bucherer-Bergs yields a racemate, enantioseparation is required for biological assays.

  • Method: Chiral HPLC.[4]

  • Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+).

  • Mobile Phase: pH 1.5 - 2.0 (HClO₄ aq).

  • Mechanism: The crown ether forms a host-guest complex with the ammonium group (

    
    -NH₃⁺). The 3-methyl group adds steric bulk that may enhance resolution compared to the unsubstituted parent.
    
Analytical Decision Tree

Analytical_Tree Sample Crude Synthesis Product Purity 1. Chemical Purity Check (RP-HPLC / 1H-NMR) Sample->Purity Pass Purity > 95%? Purity->Pass Chiral 2. Chiral Separation (Crownpak CR+ / pH 1.5) Pass->Chiral Yes Racemic Racemic Scaffold (Use for achiral coupling) Pass->Racemic No (Recrystallize) Enapure Enantiopure (R)/(S) (Use for bio-assays) Chiral->Enapure Fraction Collection

Figure 2: Quality control workflow prioritizing chemical purity prior to expensive chiral resolution.

Functional Applications & References

Drug Discovery Applications
  • Conformational Restriction: When incorporated into peptides, the bulky 3-methylphenyl group restricts

    
     and 
    
    
    
    torsion angles more severely than phenylalanine, stabilizing
    
    
    -turn secondary structures.
  • Metabolic Stability: The meta-methyl group blocks potential metabolic oxidation at that position and increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration relative to phenylglycine.

References
  • Bucherer-Bergs Reaction Mechanism

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470.

  • Enantioseparation of Phenylglycines

    • Hyun, M. H., et al. "Liquid chromatographic resolution of phenylglycine and its derivatives on a chiral stationary phase based on crown ether." Journal of Chromatography A, 2002.

  • Synthesis of Methyl-Substituted Phenylglycines

    • Relevant protocols adapted from: Organic Syntheses, Coll.[5] Vol. 3, p. 88 (1955); Vol. 22, p. 23 (1942).

  • General Properties of Phenylglycine Derivatives

    • PubChem Compound Summary for Phenylglycine derivatives.

Disclaimer: All experimental protocols involve hazardous chemicals (cyanides, strong bases). All procedures must be conducted in a fume hood with appropriate PPE and waste disposal protocols.

Sources

introduction to asymmetric synthesis of alpha-amino acids

Architectures of Chirality: A Technical Guide to Asymmetric Synthesis of -Amino Acids

Introduction: The Chiral Switch

The synthesis of



This guide moves beyond textbook theory to provide actionable, field-tested architectures for asymmetric synthesis. We categorize these into three dominant strategies: Chiral Auxiliaries (Stoichiometric), Phase Transfer Catalysis (Organocatalytic), and Asymmetric Hydrogenation (Transition Metal Catalysis), concluding with the emerging industrial standard of Biocatalysis .

Strategy I: The Chiral Auxiliary Approach (Stoichiometric)

The Gold Standard for Lab-Scale Reliability: Myers Alkylation

While stoichiometric methods are often criticized for poor atom economy, the Myers pseudoephedrine auxiliary remains the primary "workhorse" in discovery chemistry. Its reliability is unmatched: it works for a vast scope of electrophiles, the auxiliary is cheap (and recoverable), and the resulting diastereoselectivity is consistently >98%

The Mechanism: Lithium Chloride Chelation

The success of this method relies on the formation of a rigid, Z-enolate. Andrew Myers discovered that the addition of Lithium Chloride (LiCl) is not optional; it is mechanistic. LiCl breaks up the aggregates of the lithium enolate and facilitates the formation of a discrete chelated species where the lithium atom is coordinated by the amide oxygen and the pseudoephedrine alkoxide. This locks the geometry, forcing the electrophile to approach from the less hindered face (anti to the methyl group of the auxiliary).

Visualization: Myers Alkylation Cycle

MyersCycleAuxiliaryPseudoephedrine(Auxiliary)AmideN-Acyl Amide(Substrate)Auxiliary->AmideAcylation(RCOCl)EnolateZ-Enolate(Li-Chelated)Amide->EnolateLDA, LiClTHF, -78°CAlkylatedAlkylatedIntermediateEnolate->AlkylatedR'-X(Electrophile)Alkylated->AuxiliaryRecovery(>90%)ProductChiral alpha-Amino AcidAlkylated->ProductHydrolysis(NaOH/H2O)

Figure 1: The Myers pseudoephedrine cycle. Note the critical role of LiCl in the enolization step to ensure face-selective alkylation.

Experimental Protocol: Myers Alkylation of Glycine

Objective: Synthesis of a chiral

  • Preparation (Drying): Flame-dry a round-bottom flask under argon. Add LiCl (6.0 equiv). Note: LiCl is hygroscopic; flame-dry it gently in the flask under vacuum before adding solvent.

  • Solvation: Add anhydrous THF and diisopropylamine (2.1 equiv). Cool to -78°C.

  • Base Formation: Add

    
    -BuLi  (2.0 equiv) dropwise. Warm to 0°C for 5 mins to ensure LDA formation, then re-cool to -78°C.
    
  • Enolization: Add the pseudoephedrine glycinamide (1.0 equiv) in THF. Stir for 1 hour at -78°C, then at 0°C for 15 mins, then back to -78°C. Crucial: The color usually turns pale yellow.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv). Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench: Quench with saturated NH

    
    Cl. Extract with EtOAc.
    
  • Hydrolysis: Reflux the alkylated product in 1M NaOH (2 equiv) to cleave the auxiliary. The auxiliary can be recovered by extraction; the amino acid remains in the aqueous phase and is isolated by ion-exchange chromatography.

Strategy II: Catalytic Asymmetric Phase Transfer Catalysis (PTC)

The Scalable Solution: Maruoka Catalysts

For kilogram-scale synthesis, stoichiometric auxiliaries generate too much waste mass. Phase Transfer Catalysis (PTC), particularly using Maruoka catalysts (chiral spiro-quaternary ammonium salts), offers a robust alternative. This method utilizes the Schiff base of glycine (benzophenone imine) which is acidic enough to be deprotonated by aqueous hydroxide when mediated by the catalyst.

Mechanism: Ion Pairing

The chiral quaternary ammonium cation (

Comparative Data: Auxiliary vs. PTC
FeatureMyers Auxiliary (Stoichiometric)Maruoka PTC (Catalytic)
Atom Economy Low (Auxiliary MW often > Product MW)High (Catalyst < 1 mol%)
Reagents LDA,

-BuLi (Cryogenic, Air Sensitive)
KOH(aq), Toluene (Ambient, Robust)
Scalability Good for <100gExcellent for >1kg
Enantioselectivity >98%

(Diastereomeric Excess)
90-99%

(Enantiomeric Excess)
Cost High (Reagents + Auxiliary Recovery)Moderate (Catalyst is expensive but low loading)

Strategy III: Asymmetric Hydrogenation

The Industrial Workhorse: Rhodium-Phosphine Complexes

This strategy traces its lineage to the Nobel Prize-winning work of William Knowles at Monsanto for the synthesis of L-DOPA . It remains the most efficient method for producing amino acids on a multi-ton scale.

The Mechanism: Enamide Coordination

The substrate is invariably a dehydroamino acid (an enamide). The catalyst is typically a Rhodium(I) complex with a chiral bisphosphine ligand (e.g., DuPhos or DiPAMP ). The cycle involves the coordination of the olefin to the metal, followed by oxidative addition of H

Visualization: Catalytic Hydrogenation Cycle

HydrogenationPrecursorDehydroamino Acid(Enamide)ComplexRh-Ligand-SubstrateComplexPrecursor->ComplexCoordinationOxAddOxidative Addition(H2 adds to Rh)Complex->OxAdd+ H2InsertionMigratory Insertion(Stereodefining Step)OxAdd->InsertionHydride TransferEliminationReductive EliminationInsertion->EliminationC-H Bond FormationElimination->ComplexRegenerate CatalystProductChiral Amino AcidElimination->ProductRelease

Figure 2: The Rhodium-catalyzed asymmetric hydrogenation cycle.[1] The stereochemistry is set during the migratory insertion of the hydride.

Strategy IV: The Biocatalytic Revolution

The Green Future: Transaminases

Modern process chemistry is shifting toward biocatalysis due to its unparalleled selectivity and mild conditions.


-Transaminases
Protocol: Transaminase-Mediated Synthesis

Objective: Synthesis of a chiral amine/amino acid from a keto-acid or ketone.[2][3][4]

  • Enzyme Preparation: Dissolve the engineered Transaminase (e.g., CDX-036 type) in phosphate buffer (100 mM, pH 8.0) containing PLP cofactor (1 mM).[4]

  • Substrate Solution: Dissolve the keto-substrate in DMSO (10-20% v/v of final volume).

  • Amine Donor: Add Isopropylamine (1-2 M) to the buffer. Adjust pH back to 8.0-8.5 (isopropylamine is basic).

  • Reaction: Mix substrate and enzyme solutions. Incubate at 30-45°C with gentle shaking.

  • Workup: Acidify to pH < 2 to protonate the amine, extract non-basic impurities with MTBE. Basify aqueous layer to pH > 10, extract the chiral amine product.

References

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society. [Link]

  • Ooi, T., & Maruoka, K. (1999). "Practical Asymmetric Synthesis of

    
    -Amino Acids with Chiral Phase-Transfer Catalysts." Journal of the American Chemical Society.
    [Link]
    
  • Knowles, W. S. (1983). "Asymmetric Hydrogenation." Accounts of Chemical Research. (Nobel Lecture Context). [Link]

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. (Codexis Transaminase Breakthrough). [Link]

  • Burk, M. J. (2000). "Modular Phospholane Ligands in Asymmetric Catalysis." Accounts of Chemical Research. [Link]

Technical Deep Dive: 2-Aryl-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-acetic acid scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a potent class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) including Diclofenac, Aceclofenac, and Ketorolac. Unlike their 2-aryl-propionic acid counterparts (the "profens"), these derivatives lack the chiral methyl group at the


-position, leading to distinct pharmacokinetic profiles and binding kinetics.

This guide provides a rigorous technical analysis of the scaffold, moving beyond basic pharmacology into the causality of structure-activity relationships (SAR), robust synthetic protocols (Willgerodt-Kindler), and next-generation NO-donating hybrid design.

Pharmacophore & Structural Logic

The Binding Interface

The efficacy of 2-aryl-acetic acids is dictated by their interaction with the cyclooxygenase (COX) active site. The core pharmacophore consists of an acidic head group connected to a planar aromatic system.

  • The Acidic Center: The carboxylic acid moiety is non-negotiable. It forms an ionic bond with Arg-120 at the entrance of the COX channel. This anchors the molecule.

  • The Methylene Linker: The single carbon spacer (

    
    ) between the aryl ring and the carboxylate allows for a specific rotational freedom ("twist"). In Diclofenac, this linker facilitates a non-coplanar arrangement of the two phenyl rings (approx. 60–90° torsion angle), which is critical for fitting into the hydrophobic pocket of COX-2.
    
  • Steric Hindrance: Ortho-substitution on the aryl ring (e.g., the two chloro groups in Diclofenac) forces the rings out of plane. This "locked" conformation forces the molecule into a shape that maximizes van der Waals interactions with the enzyme's hydrophobic channel.

Mechanism of Action (The Arachidonic Cascade)

To understand the inhibition, one must visualize the pathway. NSAIDs do not merely "block" the enzyme; they compete with Arachidonic Acid (AA) for the active site, preventing the formation of the unstable intermediate PGG2.

COX_Pathway AA Arachidonic Acid (Substrate) COX Cyclooxygenase (COX-1 / COX-2) AA->COX Enters Active Site PGG2 Prostaglandin G2 (Unstable Endoperoxide) COX->PGG2 Oxygenation NSAID 2-Aryl-Acetic Acid (Inhibitor) NSAID->COX Competitive Inhibition (Blocks Arg-120) PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins & Thromboxanes (Inflammation/Pain) PGH2->Prostanoids Downstream Synthases

Figure 1: The competitive inhibition mechanism of 2-aryl-acetic acids within the Arachidonic Acid cascade.[1]

Synthetic Methodologies

While modern transition-metal catalysis (e.g., Pd-catalyzed


-arylation) offers precision, the Willgerodt-Kindler reaction  remains a robust, scalable industrial method for converting aryl ketones into aryl acetic acids. It is particularly valuable because it tolerates the harsh conditions often required to functionalize deactivated aromatic rings.
The Willgerodt-Kindler Protocol

This reaction converts an aryl alkyl ketone to a thioamide, which is subsequently hydrolyzed to the acid.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)acetic Acid

Note: This protocol is adapted for laboratory-scale reproducibility.

Reagents:

  • 4-Chloroacetophenone (1.0 eq)

  • Sulfur (elemental, 2.0 eq)

  • Morpholine (3.0 eq)

  • p-Toluenesulfonic acid (catalytic, 0.1 eq)

  • Sodium Hydroxide (20% aq)[2]

Step-by-Step Methodology:

  • Thioamide Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-chloroacetophenone (15.4 g, 100 mmol), elemental sulfur (6.4 g, 200 mmol), and morpholine (26.1 g, 300 mmol).

    • Add p-toluenesulfonic acid (1.7 g) as a catalyst.

    • Heat the mixture to 130°C in an oil bath. Maintain this temperature for 6–8 hours. Critical Step: The evolution of

      
       gas indicates reaction progress; ensure proper ventilation/scrubbing.
      
    • Checkpoint: TLC (Ethyl Acetate/Hexane 1:4) should show the disappearance of the ketone spot.

  • Hydrolysis:

    • Cool the dark reaction mixture to room temperature.

    • Add 50 mL of 20% NaOH solution and a phase transfer catalyst (e.g., TEBA, 0.5 g) to facilitate hydrolysis of the lipophilic thioamide.

    • Reflux the biphasic mixture for 8 hours. The morpholine-thioamide intermediate is converted to the sodium salt of the acid.

  • Isolation:

    • Cool and filter the mixture to remove unreacted sulfur.

    • Acidify the filtrate carefully with 10% HCl to pH 2.

    • The crude 2-(4-chlorophenyl)acetic acid will precipitate as a solid.

    • Purification: Recrystallize from hot water or toluene/hexane to yield white crystals.

Willgerodt_Kindler Ketone Aryl Methyl Ketone (Ar-CO-CH3) Thioamide Thioamide Intermediate (Ar-CH2-CS-NR2) Ketone->Thioamide Migration & Oxidation Reagents S8 + Morpholine (130°C) Product 2-Aryl-Acetic Acid (Ar-CH2-COOH) Thioamide->Product Hydrolysis Hydrolysis NaOH / Reflux

Figure 2: The Willgerodt-Kindler synthetic workflow: Carbonyl transposition and oxidation.

Therapeutic Evolution: NO-Donating NSAIDs[3][4]

The primary limitation of classic 2-aryl-acetic acids is gastrointestinal (GI) toxicity. Inhibition of COX-1 in the gastric mucosa reduces protective prostaglandins (PGE2), leading to ulceration.[3]

The Solution: Hybridization with Nitric Oxide (NO) donors.[4][5] NO mimics the protective effects of prostaglandins in the stomach (vasodilation, mucus secretion) without interfering with the anti-inflammatory COX-2 inhibition.

Design Strategy

NO-NSAIDs (e.g., NO-Diclofenac) are typically prodrugs where the carboxylic acid is masked as an ester linked to a nitrate (


) or diazeniumdiolate moiety.[5]

Advantages:

  • GI Safety: The released NO counteracts the vasoconstriction caused by COX-1 inhibition.

  • Enhanced Potency: Recent data suggests NO-NSAIDs exhibit higher cytotoxicity against cancer cell lines (colon, pancreas) compared to the parent drug, potentially via Wnt signaling inhibition.

Comparative Data: Selectivity & Potency[6]
CompoundScaffold TypeCOX-2 Selectivity (SI)*GI Toxicity RiskPrimary Indication
Diclofenac 2-Aryl-acetic acid~29Moderate-HighRA, OA, Ankylosing Spondylitis
Aceclofenac 2-Aryl-acetic acid>30 (Prodrug)ModerateOA, RA (Better tolerability)
Ketorolac Pyrrolizine carboxylic acid< 5 (COX-1 selective)Very HighShort-term post-op pain
NO-Diclofenac NO-Hybrid Prodrug~29 (Parent)LowInflammation + Chemoprevention

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher numbers indicate greater COX-2 selectivity.

Bioassay Protocol: COX Inhibition Screening[7][8]

To validate the synthesized derivatives, a Fluorometric COX Inhibitor Screening Assay is the standard. This assay quantifies the peroxidase activity of the COX enzyme (conversion of PGG2 to PGH2) using a reporter dye (e.g., Resorufin).

Protocol Integrity (Self-Validating System)
  • Control 1 (100% Activity): Enzyme + Substrate + Solvent (No Inhibitor).

  • Control 2 (Background): Substrate + Solvent (No Enzyme).

  • Differentiation: Use specific inhibitors (SC560 for COX-1, Celecoxib for COX-2) to validate isozyme purity.

Step-by-Step Workflow
  • Preparation:

    • Dissolve test compounds in DMSO.[6] Final concentration in the well should be 10x lower than the stock to prevent solvent effects (keep DMSO < 2%).

    • Prepare Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing heme cofactor.

  • Incubation:

    • Add 10 µL of Test Compound to the well.

    • Add 10 µL of Recombinant Human COX-1 or COX-2 enzyme.

    • Incubate at 25°C for 10 minutes to allow inhibitor binding (Screening for slow-binding kinetics).

  • Initiation:

    • Add 10 µL of Arachidonic Acid (Substrate) mixed with the fluorometric probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine).

    • Mechanism:[7][8][9][10][11] As COX converts AA to PGG2, the peroxidase step reduces PGG2 to PGH2.[12] This reduction is coupled to the oxidation of the non-fluorescent probe into highly fluorescent Resorufin.

  • Measurement:

    • Measure Fluorescence (Ex/Em = 535/587 nm) kinetically for 10 minutes.

    • Calculation:

      
      
      

References

  • Structural determinants of arylacetic acid NSAIDs. PubMed. Analysis of binding affinity and CRTH2 receptor ligands. Link

  • Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry. Detailed SAR on the "twist" angle and lipophilicity. Link

  • An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction. ARKIVOC. Protocol for Willgerodt-Kindler modification under phase transfer conditions. Link

  • COX-1 vs COX-2 Pathway: Mechanistic Differences and Analytical Strategies. Lipidomics. In-depth review of COX isozyme kinetics and assay design. Link

  • NO-donating NSAIDs and cancer: an overview. NIH/PubMed. Review of the mechanism and development of Nitric Oxide-donating NSAID hybrids. Link

  • COX Activity Assay Kit (Fluorometric) Protocol. Sigma-Aldrich. Standardized technical bulletin for COX inhibition screening. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-Amino-2-(3-methylphenyl)acetic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride , a non-proteinogenic amino acid frequently used as a chiral building block in peptide therapeutics and peptidomimetics.[1]

While the Strecker synthesis is a common route for


-amino acids, this protocol utilizes the Bucherer-Bergs reaction . This pathway is selected for its superior operational control and the formation of a crystalline hydantoin intermediate, which serves as a crucial purification checkpoint before final hydrolysis. This ensures a high-purity final product suitable for downstream pharmaceutical applications.[1]
Key Advantages of This Protocol
  • Self-Validating Intermediate: The hydantoin intermediate allows for easy purification via crystallization, removing aldehyde impurities early.[1]

  • Scalability: The procedure avoids the handling of gaseous HCN, utilizing solid cyanide salts in a thermodynamically controlled multicomponent reaction.

  • High Purity: Final hydrolysis and salt formation yield a product typically exceeding 98% purity by HPLC.[1]

Retrosynthetic Analysis & Pathway

The synthesis disconnects the


-amino acid moiety to a commercially available aldehyde precursor.[1]

Pathway:

  • Condensation: 3-Methylbenzaldehyde reacts with potassium cyanide and ammonium carbonate to form the hydantoin ring.[1]

  • Hydrolysis: Base-mediated ring opening of the hydantoin yields the free amino acid.[1]

  • Salt Formation: Protonation with hydrochloric acid affords the target hydrochloride salt.[1]

ReactionScheme Aldehyde 3-Methylbenzaldehyde (Starting Material) Hydantoin 5-(3-Methylphenyl)hydantoin (Crystalline Intermediate) Aldehyde->Hydantoin Bucherer-Bergs Reagents1 KCN, (NH4)2CO3 EtOH/H2O, 60°C Product 2-Amino-2-(3-methylphenyl) acetic acid HCl (Target) Hydantoin->Product Hydrolysis & Acidification Reagents2 1. NaOH (aq), Reflux 2. HCl (conc.)

Figure 1: Synthetic pathway from 3-methylbenzaldehyde to the target amino acid hydrochloride via the Bucherer-Bergs reaction.[2]

Detailed Experimental Protocol

Safety Pre-Requisites (Critical)
  • Cyanide Hazard: Potassium Cyanide (KCN) is fatal if swallowed, inhaled, or absorbed through skin.[1] Contact with acid releases lethal HCN gas.[1] All weighing must occur in a dedicated fume hood.[1] Keep a cyanide antidote kit available.[1]

  • Waste Disposal: All aqueous waste from Step 1 must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide before disposal.[1]

Step 1: Synthesis of 5-(3-Methylphenyl)hydantoin

Reagents:

  • 3-Methylbenzaldehyde (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Carbonate ((NH4)2CO3) (3.0 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylbenzaldehyde (100 mmol, 12.0 g) in 100 mL of Ethanol.

  • Reagent Addition: Add a solution of Ammonium Carbonate (300 mmol, 28.8 g) in 100 mL of warm water.

  • Cyanide Addition: Carefully add Potassium Cyanide (120 mmol, 7.8 g). Ensure the system is not acidic.

  • Reaction: Heat the mixture to 55–60 °C for 18–24 hours. The solution will initially be clear and may turn slightly yellow.[1] A white precipitate (the hydantoin) often begins to form after several hours.[1]

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • If precipitation is not heavy, reduce volume by 50% under reduced pressure (trap cyanide vapors in a base trap).[1]

    • Adjust pH to ~6-7 with dilute HCl carefully (in a hood) to maximize precipitation.[1]

    • Filter the white solid.[1]

    • Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).[1]

  • Purification: Recrystallize from Ethanol/Water if the melting point is broad.[1]

    • Expected Yield: 70–85%[1][3]

    • Appearance: White crystalline solid.[1]

Step 2: Hydrolysis to 2-Amino-2-(3-methylphenyl)acetic acid[1]

Reagents:

  • 5-(3-Methylphenyl)hydantoin (from Step 1)

  • Sodium Hydroxide (NaOH), 3M aqueous solution

Procedure:

  • Suspend the hydantoin (50 mmol) in 150 mL of 3M NaOH.

  • Reflux: Heat the mixture to reflux (approx. 100 °C) for 24–48 hours. The solid will dissolve as hydrolysis proceeds.[1] Ammonia gas will be evolved (monitor via litmus paper at the condenser outlet; reaction is complete when ammonia evolution ceases).[1]

  • Clarification: If the solution is cloudy, filter while hot through a celite pad to remove insoluble impurities.[1]

  • Neutralization: Cool the filtrate to room temperature. Adjust the pH to ~7.0 using concentrated HCl. The free amino acid (zwitterion) may precipitate at this stage.[1]

Step 3: Conversion to Hydrochloride Salt

Procedure:

  • To the neutral solution (or suspension of the free amino acid), add concentrated HCl until the pH is < 1.

  • Concentration: Evaporate the solvent under reduced pressure to near dryness.

  • Extraction/Trituration: The residue will contain NaCl and the product.[1] Add hot isopropanol or absolute ethanol (approx. 100 mL). The amino acid HCl salt will dissolve; NaCl will remain insoluble.[1]

  • Filtration: Filter off the NaCl while the solution is hot.

  • Crystallization: Concentrate the alcoholic filtrate to a small volume and add diethyl ether or ethyl acetate to induce crystallization of the hydrochloride salt.[1]

  • Drying: Filter the white solid and dry in a vacuum oven at 40 °C over P2O5.

Analytical Specifications & Validation

Physical Properties
PropertySpecificationNotes
Appearance White to off-white powderHygroscopic; store in desiccator.[1]
Molecular Weight 201.65 g/mol (C9H11NO2 · HCl)
Solubility Soluble in Water, MethanolInsoluble in Ether, Hexane.[1]
Melting Point > 250 °C (dec.)Typical for amino acid salts.[1]
NMR Characterization (Expected Data)

1H NMR (400 MHz, D2O):

  • 
     7.40 – 7.20 (m, 4H, Aromatic H): The 3-substituted pattern will show a singlet-like peak for H-2, and multiplets for H-4, H-5, H-6.[1]
    
  • 
     5.15 (s, 1H, 
    
    
    
    -CH): The chiral center proton appears as a sharp singlet (due to lack of coupling to adjacent carbons).
  • 
     2.35 (s, 3H, Ar-CH3): Distinct singlet for the methyl group.[1]
    
  • Note: Amine and carboxylic acid protons exchange with D2O and are not visible.[1]

13C NMR (100 MHz, D2O):

  • Carbonyl (COOH): ~172 ppm

  • 
    -Carbon: ~58 ppm[1]
    
  • Aromatic Carbons: 6 signals in the 125–140 ppm range.[1]

  • Methyl Carbon: ~21 ppm.[1][4]

Process Workflow Diagram

Workflow start Start: 3-Methylbenzaldehyde step1 Step 1: Bucherer-Bergs (KCN, (NH4)2CO3, 60°C) start->step1 interm Isolate Hydantoin (Filtration) step1->interm Precipitate step2 Step 2: Hydrolysis (3M NaOH, Reflux 24h) interm->step2 Ring Opening step3 Step 3: Salt Formation (Conc. HCl, Isopropanol Extraction) step2->step3 pH Adjustment & Desalting finish Final Product: Amino Acid HCl Salt step3->finish Crystallization

Figure 2: Operational workflow for the isolation and purification of the target compound.

Troubleshooting & Optimization

Expert Insight:

  • Incomplete Hydrolysis: The hydantoin ring is very stable.[1] If NMR shows residual hydantoin signals (peaks around 155–160 ppm in 13C for C=O), extend the reflux time or increase NaOH concentration to 5M.

  • Coloration: If the final product is pink or yellow, it indicates oxidation of the aromatic ring or phenols. Perform the hydrolysis under an inert atmosphere (Nitrogen/Argon) and use decolorizing carbon during the hot filtration step.

  • Salt Stoichiometry: Ensure the final product is fully protonated.[1] If the product is "sticky," it may be a mixture of free zwitterion and salt. Re-dissolve in minimal conc. HCl and re-precipitate with dry ether.

References

  • Bucherer, H. T., & Fischbeck, K. (1934).[1] Über die Synthese von Hydantoinen und Aminosäuren. Journal für Praktische Chemie.

  • Ware, E. (1950).[1] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[1] (Classic review on hydantoin synthesis and hydrolysis).

  • Organic Syntheses. (1955).[1]

    
    -Phenylglycine (General procedure for Bucherer-Bergs). Coll. Vol. 3, p. 88. 
    
  • Master Organic Chemistry. The Strecker Amino Acid Synthesis. (Comparison of mechanisms).

Sources

Application Note: Strecker Synthesis of 2-Amino-2-Aryl-Acetic Acids (Arylglycines)

[1]

Introduction & Significance

2-Amino-2-aryl-acetic acids (arylglycines) are non-proteinogenic amino acids that serve as critical chiral building blocks in the pharmaceutical industry. They are structural motifs in blockbuster antibiotics (e.g., Vancomycin,

This Application Note provides a comprehensive guide to synthesizing arylglycines via the Strecker Synthesis , covering both a robust racemic protocol using Trimethylsilyl Cyanide (TMSCN) and a modern enantioselective organocatalytic method.

Mechanistic Insight

The Strecker reaction involves the nucleophilic addition of cyanide to an imine (or iminium ion) generated in situ from an aldehyde and an amine. For aryl aldehydes, two specific mechanistic factors dictate success:

  • Imine Stability: Aryl aldehydes form stable imines compared to their alkyl counterparts due to conjugation. However, electron-withdrawing groups (EWGs) on the aromatic ring increase the electrophilicity of the imine carbon, accelerating cyanide attack but also increasing susceptibility to hydrolysis.

  • Reversibility: The addition of cyanide to the imine is an equilibrium process. High temperatures or thermodynamic control can lead to the retro-Strecker reaction, regenerating the starting materials.

Pathway Visualization

StreckerMechanismAldehydeAryl Aldehyde(Ar-CHO)ImineImine / Iminium(Ar-CH=N-R)Aldehyde->Imine- H2O(Condensation)AmineAmine(R-NH2)Amine->Imine- H2O(Condensation)Nitrileα-Aminonitrile(Intermediate)Imine->Nitrile+ CN-(Nucleophilic Attack)CyanideCyanide Source(TMSCN / HCN)Cyanide->NitrileSourceAcidArylglycine(Final Product)Nitrile->AcidHydrolysis(6M HCl, Reflux)

Figure 1: General reaction pathway for the Strecker synthesis of arylglycines.[1]

Critical Parameters: Cyanide Source Selection

The choice of cyanide source is the primary safety and reactivity variable.

ParameterPotassium Cyanide (KCN)Trimethylsilyl Cyanide (TMSCN)
Physical State Solid saltVolatile liquid (bp 114 °C)
Solubility Water/MeOH (requires polar solvents)Organic solvents (DCM, Toluene, THF)
Activation Requires proton source (NH₄Cl)Requires Lewis Acid or Nucleophilic catalyst
Safety Profile High toxicity (solid spill risk)High toxicity (hydrolyzes to HCN gas)
Atom Economy HighLower (TMS byproduct)
Application Large-scale / Aqueous compatibleMed-chem / Anhydrous / Asymmetric

Protocol A: Racemic Synthesis using TMSCN

Best for: Rapid generation of diverse arylglycine analogs for SAR studies.

Reagents
  • Substrate: Aryl aldehyde (1.0 equiv)

  • Amine: Ammonia equivalent (e.g., 7M NH₃ in MeOH) or Benzylamine (1.0 equiv)

  • Reagent: TMSCN (1.2 equiv)

  • Catalyst: Iodine (

    
    , 5 mol%) or 
    
    
  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology
  • Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve the aryl aldehyde (10 mmol) in anhydrous DCM (20 mL). Add the amine (10 mmol) and

    
     (1 g) to sequester water. Stir at Room Temperature (RT) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC. Disappearance of aldehyde indicates imine formation.

  • Filtration: Filter off the

    
     under an inert atmosphere if possible, or proceed directly if using an excess of TMSCN.
    
  • Cyanation: Cool the reaction mixture to 0 °C. Add the catalyst (

    
    , 0.5 mmol). Add TMSCN (12 mmol) dropwise via syringe.
    
    • Safety Note: TMSCN hydrolyzes rapidly in moist air to release HCN. Handle strictly in a fume hood.

  • Reaction: Allow the mixture to warm to RT and stir for 6–12 hours.

  • Quench: Carefully quench with saturated

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The resulting

    
    -aminonitrile is often pure enough for hydrolysis. If not, recrystallize from EtOH/Hexanes. Silica chromatography may degrade the nitrile.
    

Protocol B: Asymmetric Organocatalytic Synthesis

Best for: Production of enantiopure (S)- or (R)-arylglycines using Jacobsen-type thiourea catalysts.[1]

Reagents
  • Catalyst: Chiral Thiourea Catalyst (e.g., Jacobsen's thiourea) (5 mol%)

  • Substrate: Aryl aldimine (pre-formed)

  • Cyanide Source: HCN (generated in situ from TMSCN + MeOH) or TMSCN

  • Solvent: Toluene (Critical for enantioselectivity)

Experimental Workflow

AsymmetricWorkflowStartPre-form Aryl ImineCoolCool to -78 °C(Toluene)Start->CoolAddCatAdd Thiourea Catalyst(5 mol%)Cool->AddCatAddCNAdd TMSCN + iPrOH(Slow Addition)AddCat->AddCNReactStir 24h @ -78 °CAddCN->ReactQuenchVacuum remove volatiles(Cold)React->QuenchHydrolysisAcid HydrolysisQuench->Hydrolysis

Figure 2: Workflow for low-temperature asymmetric Strecker synthesis.

Step-by-Step Methodology
  • Catalyst Prep: Charge a dried Schlenk flask with the chiral thiourea catalyst (0.05 equiv) and the pre-formed aryl imine (1.0 equiv).

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate).

  • Thermal Control: Cool the system to -78 °C (dry ice/acetone bath).

    • Expertise: Low temperature is essential to maximize the difference in transition state energies (

      
      ) between the enantiomers.
      
  • Addition: Add TMSCN (1.5 equiv) followed by a proton source (e.g., isopropanol, 1.5 equiv) dropwise. The alcohol generates HCN in situ in a controlled manner.

  • Monitoring: Stir at -78 °C for 24 hours. Monitor conversion by NMR (aliquot quenched in

    
    ).
    
  • Isolation: Concentrate the reaction mixture in vacuo while still cold to prevent racemization.

Post-Synthetic Transformation: Hydrolysis

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2

Standard Protocol:

  • Suspend the

    
    -aminonitrile in 6M HCl  (aqueous).
    
  • Heat to reflux (90–100 °C) for 4–6 hours.

  • Cool to RT. The amino acid hydrochloride salt may precipitate.

  • Purification: If the product is soluble, wash the aqueous layer with Ether (to remove non-basic organics), then apply to an ion-exchange column (Dowex 50W) or neutralize to the isoelectric point to precipitate the zwitterion.

Pro-Tip (Racemization Check): Direct acid hydrolysis of aryl aminonitriles can cause partial racemization due to the acidity of the benzylic proton. If ee% drops during this step, use a mild two-step sequence:

  • H2O2 / K2CO3 / DMSO: Hydrolyze nitrile to Amide (mild conditions).

  • HCl / Dioxane: Hydrolyze amide to Acid .

Troubleshooting & Safety

Safety: Cyanide Handling
  • Never mix cyanide salts/TMSCN with strong acid outside of a closed, scrubbed system (generates lethal HCN gas).

  • Quench Solution: Keep a beaker of bleach (sodium hypochlorite) at pH > 10 (add NaOH) ready to neutralize all cyanide waste and contaminated glassware.

Troubleshooting Table
ObservationRoot CauseSolution
Low Yield (Imine Step) Hydrolysis of imineIncrease drying agent (

) or use molecular sieves.
No Reaction (Cyanation) Catalyst poisoningEnsure reagents are amine-free (if using Lewis Acid); use fresh TMSCN.
Racemization High Temp / Basic WorkupKeep workup acidic/neutral; avoid heat during solvent removal.
Product is Oil ImpuritiesConvert to HCl salt for crystallization; use Ion-Exchange chromatography.

References

  • Strecker, A. (1850).[3][4][5][6] Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper.[3] Annalen der Chemie und Pharmacie, 75(1), 27-45. Link[3]

  • Vachal, P., & Jacobsen, E. N. (2000).[3] Enantioselective Catalytic Addition of HCN to Ketoimines. Catalytic Synthesis of Quaternary Amino Acids. Organic Letters, 2(6), 867–870.[3] Link

  • Zuend, S. J., & Jacobsen, E. N. (2009). Mechanism of Amido-Thiourea Catalyzed Strecker Reaction. Journal of the American Chemical Society, 131(42), 15358–15374. Link

  • Organic Syntheses. (1988). Trimethylsilyl Cyanide.[7][8][9] Org.[3][5][8][9][10] Synth., Coll. Vol. 6, p.1013. Link

  • Wang, J., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(16), 6801–6808. Link

Application Note: High-Purity Chiral Resolution of 2-Amino-2-(3-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-Amino-2-(3-methylphenyl)acetic acid (also known as 3-methylphenylglycine) is a critical non-proteinogenic


-amino acid. It serves as a chiral building block in the synthesis of semi-synthetic 

-lactam antibiotics, nociceptin receptor antagonists, and protease inhibitors. The biological activity of these pharmaceuticals typically resides in a single enantiomer (often the

- or

-configuration for antibiotics, though

- is required for specific peptide mimetics).

The presence of the methyl group at the meta-position of the phenyl ring introduces steric bulk that can complicate standard phenylglycine resolution protocols. This guide outlines two validated pathways for isolating enantiopure isomers:

  • Classical Diastereomeric Crystallization: Utilizing (+)-Camphor-10-sulfonic acid (CSA) for direct salt formation.

  • Biocatalytic Kinetic Resolution: Utilizing Penicillin G Acylase (PGA) for the selective hydrolysis of

    
    -acylated derivatives.
    

Analytical Quality Control (Chiral HPLC)

Before initiating resolution, a robust analytical method is required to determine Enantiomeric Excess (


). Due to the zwitterionic nature of the free amino acid, direct analysis on a Crown Ether stationary phase is recommended to avoid derivatization artifacts.
Protocol 1: Chiral HPLC Method

Objective: Quantify


 of 3-methylphenylglycine without derivatization.
ParameterCondition
Column CROWNPAK® CR(+) (Daicel) or equivalent (150 mm × 4.0 mm, 5 µm)
Mobile Phase Perchloric acid (HClO

) aqueous solution (pH 1.5 to 2.0)
Flow Rate 0.4 - 0.8 mL/min (Temperature dependent)
Temperature 10°C - 25°C (Lower temperature improves resolution for bulky analogs)
Detection UV @ 210 nm and 254 nm
Sample Prep Dissolve 1 mg/mL in mobile phase. Filter (0.22 µm).

Mechanistic Insight: The Crownpak CR(+) utilizes a chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) which forms host-guest inclusion complexes with the ammonium group (


) of the amino acid. The acidic pH is critical to ensure the amino group is fully protonated. The meta-methyl group of the analyte may interact sterically with the binaphthyl barrier, often requiring lower temperatures (10-15°C) to maximize the separation factor (

).

Method A: Classical Resolution via Diastereomeric Crystallization

Principle: This method relies on the formation of diastereomeric salts between the racemic amino acid (acting as a base) and a chiral acid. For phenylglycine analogs, (+)-Camphor-10-sulfonic acid ((+)-CSA) is the preferred resolving agent due to its strong acidity (sulfonic acid) and bulky chiral scaffold, which induces significant solubility differences between the


 and 

salts.
Workflow Diagram (Method A)

G Racemate Racemic 3-Methylphenylglycine Reaction Salt Formation (Reflux in Ethanol/Water) Racemate->Reaction CSA (+)-Camphor-10-sulfonic Acid (Resolving Agent) CSA->Reaction Cryst Fractional Crystallization (Cooling to 4°C) Reaction->Cryst Supersaturation Solid Precipitate: Diastereomeric Salt A (High ee) Cryst->Solid Less Soluble Salt Liquor Mother Liquor: Enriched Salt B Cryst->Liquor More Soluble Salt FreeBase Base Release (NH4OH / pH Adj) Solid->FreeBase Dissociation Final Pure Enantiomer (>98% ee) FreeBase->Final Recrystallization

Figure 1: Workflow for the diastereomeric salt resolution using (+)-CSA.

Protocol 2: Chemical Resolution Steps
  • Stoichiometry Calculation: Calculate 1.0 molar equivalent of (+)-CSA relative to the racemic amino acid.

  • Dissolution:

    • Suspend racemic 3-methylphenylglycine (e.g., 10 g) in distilled water (approx. 50 mL).

    • Add (+)-CSA (1.0 eq) slowly. The mixture should become clear as the sulfonate salt forms.

    • Heat to 80°C.

  • Solvent Optimization (The "Self-Validating" Step):

    • Note: Phenylglycines often require alcohols to differentiate salt solubilities.

    • Slowly add Ethanol (EtOH) to the hot aqueous solution until a faint turbidity persists, then add just enough water to clear it again. A typical ratio is Water:EtOH 2:1 to 1:1.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (25°C) over 4 hours with gentle stirring.

    • Transfer to 4°C for 12 hours.

  • Isolation:

    • Filter the crystals (the less soluble diastereomer). Wash with cold EtOH/Water (1:1).

    • Check Point: Dry a small sample and run Protocol 1 (HPLC). If

      
      , recrystallize from the same solvent system.
      
  • Free Base Recovery:

    • Dissolve the pure salt in minimum water.

    • Adjust pH to the isoelectric point (pI ≈ 6.0–6.5) using 2M Ammonia or NaOH. The free amino acid will precipitate.

    • Filter, wash with cold water, and dry.

Method B: Enzymatic Kinetic Resolution (Green Chemistry)

Principle: Penicillin G Acylase (PGA) is a robust industrial enzyme that hydrolyzes the phenylacetyl (or sometimes acetyl) group from


-enantiomers of phenylglycine derivatives, leaving the 

-enantiomer as the unreacted amide. This method is generally more scalable and yields higher optical purity in a single pass.
Workflow Diagram (Method B)

G Substrate Racemic N-Phenylacetyl-3-methylphenylglycine Bioreactor Hydrolysis pH 7.5, 28°C Substrate->Bioreactor Enzyme Immobilized Penicillin G Acylase (PGA) Enzyme->Bioreactor Separation Phase Separation (Acidification/Extraction) Bioreactor->Separation ProductL L-3-Methylphenylglycine (Aqueous Phase) Separation->ProductL Precipitates at pH 6 ProductD Unreacted D-Amide (Organic Phase) Separation->ProductD Extract w/ EtOAc Hydrolysis Chemical Hydrolysis (HCl, Reflux) ProductD->Hydrolysis FinalD D-3-Methylphenylglycine Hydrolysis->FinalD

Figure 2: Enzymatic kinetic resolution workflow using Penicillin G Acylase.

Protocol 3: Enzymatic Resolution Steps
  • Substrate Preparation:

    • Acylate racemic 3-methylphenylglycine using Phenylacetyl chloride (Schotten-Baumann conditions) to form N-phenylacetyl-2-amino-2-(3-methylphenyl)acetic acid .

  • Enzymatic Hydrolysis:

    • Suspend the N-phenylacetyl derivative (5% w/v) in Phosphate Buffer (0.1 M, pH 7.8).

    • Add Immobilized Penicillin G Acylase (e.g., on Eupergit or Sepabeads).

    • Maintain pH at 7.8 using an autotitrator with 1M NaOH (the reaction releases acid).

    • Temperature: 28°C - 30°C.

  • Monitoring:

    • Monitor consumption of base (NaOH). When consumption stops (approx 50% conversion), the reaction is complete.

  • Separation:

    • Filter off the immobilized enzyme (reusable).

    • Isolation of L-Isomer: Acidify filtrate to pH 6.0. The free L-3-methylphenylglycine (product of hydrolysis) will precipitate. Filter and wash.

    • Isolation of D-Isomer: The filtrate now contains the unreacted D-N-phenylacetyl amide. Acidify further to pH 2.0 and extract with Ethyl Acetate.

  • Recovery of D-Isomer:

    • Evaporate the Ethyl Acetate.

    • Reflux the residue in 6M HCl for 4 hours to remove the phenylacetyl group.

    • Neutralize to pH 6.0 to precipitate pure D-3-methylphenylglycine.

Comparative Summary

FeatureMethod A: Classical (CSA Salt)Method B: Enzymatic (PGA)
Purity Potential High (>99% after recrystallization)Very High (>99.5% single pass)
Yield (Theoretical) Max 50% (per enantiomer)Max 50% (per enantiomer)
Cost Low (Reagents cheap)Medium (Enzyme cost, though reusable)
Scalability Linear (Multi-kg feasible)Excellent (Batch or Flow)
Green Factor Moderate (Solvent use)High (Water-based, ambient temp)
Best For Initial lab scale / Quick accessProcess development / Production

References

  • Separation of Amino Acid Enantiomers on Crown Ether Columns. Source: Daicel Chiral Technologies. URL:[Link]

  • Enzymatic Resolution of Phenylglycine Analogs. Source:Advanced Synthesis & Catalysis, "One-pot, regioselective synthesis of substituted arylglycines for kinetic resolution by penicillin G acylase."[1] URL:[Link]

  • Diastereomeric Salt Resolution Mechanisms. Source:Chemical Reviews, "Optical Resolution of Amino Acids by Formation of Diastereomeric Salts." URL:[Link]

Sources

HPLC method for enantiomeric excess determination of chiral amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Enantiomeric Excess (ee) Determination of Chiral Amino Acids

Executive Summary

The determination of enantiomeric excess (ee) is a critical quality attribute (CQA) in the development of peptide therapeutics and chiral drugs. Even trace levels of the distomer (undesired enantiomer) can alter biological activity or induce toxicity.[1] This guide details two robust HPLC methodologies for determining the ee of chiral amino acids:

  • Method A (Direct): Chiral Stationary Phase (CSP) chromatography using Crown Ether technology.[1][2][3]

  • Method B (Indirect): Pre-column derivatization using OPA-IBLC (o-Phthalaldehyde / N-isobutyryl-L-cysteine).[1]

Strategic Selection Guide:

FeatureMethod A: Direct (CSP) Method B: Indirect (Derivatization)
Primary Target Native, underivatized amino acids (Primary amines).Trace impurity profiling; complex matrices.[1]
Mechanism Host-Guest complexation (Crown Ether).[1]Diastereomer formation (Covalent bond).[1]
Sensitivity Moderate (UV @ 200-210 nm).[1]High (Fluorescence: Ex 340 / Em 450 nm).[1]
Throughput Moderate (Isocratic/Gradient).[1]High (Rapid gradients on short C18 columns).
Limitation Not suitable for secondary amines (e.g., Proline).[1]Requires precise reagent handling (automatable).[1]

Method A: Direct Resolution via Crown Ether CSP

Principle: This method utilizes a chiral stationary phase containing a chiral crown ether (typically (S)-3,3'-diphenyl-1,1'-binaphthyl-20-crown-6).[1][4] Under acidic conditions, the primary amino group of the amino acid becomes protonated (


). This ammonium ion forms a reversible "host-guest" inclusion complex within the crown ether cavity.[1] The chiral discrimination arises from the steric barriers imposed by the binaphthyl groups, which selectively bind one enantiomer over the other.

Diagram 1: Method Selection & Mechanism

G cluster_0 Method Selection Strategy cluster_1 Crown Ether Mechanism (Method A) Start Sample: Chiral Amino Acid Check Is it a Secondary Amine? (e.g., Proline) Start->Check Direct Method A: Direct CSP (Crown Ether) Check->Direct No (Primary) Indirect Method B: Derivatization (OPA/IBLC or FMOC) Check->Indirect Yes Acid Acidic Mobile Phase (pH 1.0 - 2.0) Prot Protonation (R-NH2 → R-NH3+) Acid->Prot Complex Host-Guest Complexation (NH3+ enters Crown Ether) Prot->Complex Sep Enantiomeric Separation (Steric Fit) Complex->Sep

Caption: Decision tree for method selection and mechanistic flow of Crown Ether complexation.

Protocol A: Experimental Parameters
  • Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).[1][5] Note: The "I" denotes the immobilized version, offering higher stability.

  • Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 / Acetonitrile (90:10 v/v).[1]

    • Preparation: Add 16.3 g of 70% HClO₄ to 1.0 L of ultrapure water. Adjust pH to 1.5. Filter through 0.22 µm membrane.[1] Mix 900 mL of this buffer with 100 mL ACN.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 10°C - 25°C. Expert Insight: Lower temperatures (e.g., 5-10°C) significantly enhance resolution (

    
    ) by stabilizing the ammonium-crown ether complex, though system backpressure will increase.
    
  • Detection: UV at 200 nm (or 210 nm).[1]

  • Sample Diluent: Mobile Phase (pH must be acidic to prevent precipitation).[1]

Workflow Steps:
  • Equilibration: Flush column with mobile phase for 30 mins. Ensure baseline is stable at 200 nm.

  • System Suitability: Inject a racemic standard (DL-Amino Acid).[1]

    • Requirement: Resolution (

      
      ) > 1.5.
      
  • Sample Injection: Inject 5-10 µL of the test sample (approx. 1 mg/mL).

  • Elution Order: On CR-I(+), the L-enantiomer typically elutes first, followed by the D-enantiomer.[1] Always verify with pure standards.

Method B: Indirect Resolution via Automated Derivatization

Principle: This method uses o-Phthalaldehyde (OPA) in the presence of a chiral thiol, N-isobutyryl-L-cysteine (IBLC). OPA reacts with the primary amine and the thiol to form a fluorescent isoindole derivative. Since the thiol is chiral (L-configuration), the reaction with a racemic amino acid yields two diastereomers (L-L and D-L). These diastereomers possess different physical properties and can be separated on a standard achiral C18 column.

Diagram 2: Automated Derivatization Workflow

D cluster_reaction OPA-IBLC Reaction Cycle cluster_hplc Separation Reagent Reagent Vial: OPA + IBLC (Chiral Thiol) + Borate Buffer (pH 10) Mix Autosampler Mixing (Reaction Loop) Reagent->Mix Sample Sample Vial: Amino Acid Enantiomers Sample->Mix Product Diastereomeric Isoindoles Mix->Product 1-2 min wait Col C18 Column (Achiral) Product->Col Det Fluorescence Ex:340 / Em:450 Col->Det

Caption: Automated pre-column derivatization workflow forming diastereomeric isoindoles.

Protocol B: Experimental Parameters
  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.[1]

  • Mobile Phase A: 40 mM Na₂HPO₄ (pH 7.8).[1]

  • Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).[1]

  • Gradient: 0% B to 60% B over 15 min (adjust based on specific AA hydrophobicity).

  • Detection: Fluorescence (FLD).[1] Excitation: 340 nm, Emission: 450 nm.[1][6][7]

  • Reagents:

    • Borate Buffer: 0.4 M Borate, pH 10.2 (Agilent P/N 5061-3339).[1]

    • Derivatization Reagent: Dissolve 10 mg OPA and 10 mg IBLC in 1 mL Methanol. Add to 9 mL Borate Buffer. Note: Prepare fresh daily or use commercial kits.

Automated Injector Program:
  • Draw 2.5 µL Borate Buffer.[1]

  • Draw 0.5 µL Sample.[1]

  • Mix in loop (wash needle).

  • Draw 0.5 µL OPA/IBLC Reagent.[1]

  • Mix in loop (Wait 1.0 min). Critical: Reaction time controls derivative stability.[1]

  • Inject.[1]

Data Analysis & Calculations

Enantiomeric Excess (ee) Calculation

The ee is calculated using the peak areas of the two enantiomers. Ensure baseline integration is accurate, especially for trace impurities.[1]



Example: If the L-enantiomer (desired) has an area of 9900 and the D-enantiomer (impurity) has an area of 100:



System Suitability Criteria (Mandatory)
ParameterAcceptance CriteriaRationale
Resolution (

)
> 1.5 (Baseline)Ensures accurate integration of the minor peak.
Tailing Factor (

)
0.8 – 1.2Peak symmetry is crucial for impurity quantification.[1]
Sensitivity (S/N) > 10 for Limit of Quantitation (LOQ)Verifies ability to detect < 0.1% enantiomeric impurity.[1]

Troubleshooting & Expert Tips

  • Peak Broadening (Method A): Crown ether columns can exhibit slow mass transfer.[1] Solution: Decrease flow rate (e.g., to 0.3 mL/min) or lower the temperature to improve kinetics.

  • Elution Reversal (Method A): If the D-enantiomer elutes first on CR-I(+), check the column label. CR-I(-) is the "pseudo-enantiomeric" column and will reverse the order (D before L). This is useful if the minor impurity elutes on the tail of the major peak; switching columns moves the minor peak to the front (easier integration).

  • Derivatization Instability (Method B): Isoindole derivatives are unstable over time.[1] Solution: Use automated online derivatization (as described) rather than manual batch preparation to ensure every sample has the exact same reaction time before injection.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Agilent Technologies. Automated Amino Acid Analysis using an Agilent Poroshell HPH-C18 Column. Application Note 5991-5571EN. Retrieved from [Link]

  • Brukner, H. et al. (1991).[1] Chromatographic separation of amino acid enantiomers by use of chiral thiols. Journal of Chromatography A, 542, 161-172.[1]

  • Marfey, P. (1984).[1] Determination of D-amino acids in peptides and proteins. Carlsberg Research Communications, 49, 591-596.[1] (Cited for context on indirect methods).

Sources

Application Note: Enantioselective Synthesis & Utilization of 2-Amino-2-(3-methylphenyl)acetic Acid

[1]

Executive Summary & Chemical Profile

Molecule: 2-Amino-2-(3-methylphenyl)acetic acid Synonyms: 3-Methylphenylglycine; meta-Tolylglycine.[1] CAS (Racemic): 113366-96-4 (Generic reference)[1]

This Application Note details the asymmetric synthesis and handling of 2-Amino-2-(3-methylphenyl)acetic acid. Unlike standard aliphatic amino acids, phenylglycine derivatives possess a benzylic

This guide presents two validated protocols for synthesis—Ellman’s Sulfinimine Chemistry (high enantiopurity, research scale) and Enzymatic Kinetic Resolution (scalable, cost-effective)—and a critical workflow for incorporating this residue into peptides without racemization.[1]

Protocol A: Asymmetric Synthesis via Ellman’s Auxiliary

Objective: Synthesis of highly enantioenriched (>98% ee) (S)- or (R)-3-methylphenylglycine.[1] Mechanism: Diastereoselective Strecker reaction using tert-butanesulfinamide.[1]

Reaction Pathway Diagram

EllmanPathwaycluster_0Step 1: Imine Formationcluster_1Step 2: Strecker Reactioncluster_2Step 3: HydrolysisAldehyde3-MethylbenzaldehydeImineN-Sulfinyl Imine(Stable Intermediate)Aldehyde->ImineTi(OEt)4, THFAuxiliary(S)-t-Bu-SulfinamideAuxiliary->ImineNitrileSulfinyl Aminonitrile(dr > 95:5)Imine->NitrileStereocontrolReagentTMSCN / Lewis AcidReagent->NitrileProduct(S)-3-MethylphenylglycineHCl SaltNitrile->ProductGlobal DeprotectionAcidHCl (6M) / Reflux

Figure 1: The Ellman auxiliary dictates the stereochemistry of the cyanide addition.[1] Using (S)-sulfinamide typically yields the (S)-amino acid after hydrolysis.[1]

Experimental Procedure

Step 1: Condensation [1][2]

  • Reagents: 3-Methylbenzaldehyde (1.0 equiv), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv), Ti(OEt)

    
     (2.0 equiv).[1]
    
  • Solvent: Anhydrous THF (0.5 M concentration).

  • Execution: Combine aldehyde and sulfinamide in THF. Add Ti(OEt)

    
     dropwise.[1] Stir at ambient temperature for 16–24 h.
    
  • Workup: Quench with brine. The resulting titanium salts will precipitate. Filter through Celite.[1][3] Dry organic layer (

    
    ) and concentrate.[1]
    
  • Validation:

    
    H NMR should show disappearance of aldehyde proton (~10 ppm) and appearance of imine proton (~8.5 ppm).
    

Step 2: Asymmetric Strecker

  • Reagents: Sulfinyl imine (from Step 1), TMSCN (1.5 equiv), Sc(OTf)

    
     (0.1 equiv) or Et
    
    
    AlCl.[1]
    • Note: Lewis acid choice allows tuning of diastereoselectivity.[1]

  • Conditions: -78 °C in DCM or Toluene.

  • Execution: Cool the imine solution. Add Lewis acid, then add TMSCN dropwise.[1] Stir at -78 °C for 4 h, then warm slowly to RT.

  • Purification: Silica gel chromatography is required to separate the major diastereomer if dr < 98:2.

Step 3: Hydrolysis to Amino Acid

  • Reagents: 6M HCl (aqueous).

  • Execution: Reflux the aminonitrile in 6M HCl for 12–16 h. This converts the nitrile to the carboxylic acid and cleaves the sulfinyl group simultaneously.

  • Isolation: Concentrate to dryness. Triturate with Et

    
    O to remove organic impurities. The product is isolated as the hydrochloride salt.
    

Protocol B: Enzymatic Kinetic Resolution (Scalable)

Objective: Resolution of racemic material for multi-gram/kilogram scale. Enzyme: Penicillin G Acylase (PGA) immobilized on resin.[1]

Workflow Diagram

EnzymaticResRacemicRacemic N-Acetyl-3-methylphenylglycineEnzymeImmobilized Penicillin G Acylase(pH 7.5 - 8.0)Racemic->EnzymeHydrolysisL_Product(S)-3-Methylphenylglycine(Free Amino Acid)Enzyme->L_ProductPrecipitates/SolubleD_Substrate(R)-N-Acetyl-3-methylphenylglycine(Unreacted)Enzyme->D_SubstrateRemains in Solution

Figure 2: Biocatalytic resolution exploits the enzyme's strict preference for the L-(S)-enantiomer.[1]

Experimental Procedure
  • Substrate Preparation: Acetylate racemic 3-methylphenylglycine using Acetic Anhydride/NaOH (Schotten-Baumann conditions).

  • Reaction Medium: Phosphate buffer (0.1 M, pH 7.8).

  • Enzyme Loading: 10% w/w (Enzyme/Substrate) of immobilized PGA (e.g., from E. coli).

  • Process:

    • Suspend substrate in buffer (concentration ~5-10%).[1]

    • Add enzyme and stir gently at 28–30 °C.

    • pH Stat: Maintain pH 7.8 by automatic addition of 1M NaOH (consumption of NaOH correlates to conversion).

  • Termination: Stop at 50% conversion (theoretical max). Filter off the enzyme beads.

  • Separation:

    • Acidify filtrate to pH 5.[1]0. The free amino acid (L-isomer) often precipitates or can be isolated via ion-exchange chromatography.[1]

    • The unreacted N-acetyl-D-isomer remains in solution and can be extracted with EtOAc at pH 2.0.[1]

Application: Peptide Coupling & Racemization Control

Critical Warning: Phenylglycine derivatives are prone to rapid racemization during base-mediated coupling due to the high acidity of the benzylic proton.

Coupling Protocol (Solid Phase)

Do NOT use standard HBTU/DIEA protocols.

ParameterRecommendationRationale
Coupling Reagent DEPBT or HATU/HOAt DEPBT is superior for suppressing racemization in arylglycines.[1]
Base Collidine (TMP)Weaker, sterically hindered base prevents proton abstraction at C

.[1] Avoid DBU and Piperidine.[1]
Pre-activation < 1 minuteMinimize time the activated ester exists before amine attack.
Temperature 0 °C to 4 °CLow temperature kinetically disfavors the deprotonation pathway.
Fmoc-Deprotection[1]
  • Standard: 20% Piperidine in DMF.[1][4]

  • Optimized for Phg: 5% Piperazine + 0.1 M HOBt in DMF. (HOBt suppresses aspartimide formation and potential base-catalyzed epimerization of the preceding residue).[1]

Analytical Validation (QC)

To verify enantiomeric excess (ee), use Chiral HPLC.[1]

Method A: Crown Ether Column (Direct Analysis of Free AA)

  • Column: Crownpak CR(+) (Daicel).[1]

  • Mobile Phase: pH 1.5 Perchloric acid (aqueous) / Methanol (90:10).[1]

  • Temp: 25 °C (Lower temp improves separation).

  • Detection: UV @ 210 nm or 254 nm.[1]

  • Elution Order: typically D-isomer elutes first on CR(+), but must be verified with standards.

Method B: Polysaccharide Column (N-Boc or Ester Derivatives) [1]

  • Derivatization: Convert to N-Boc-methyl ester.

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1]

  • Flow: 1.0 mL/min.[1]

References

  • Ellman, J. A., et al. (1999).[1][2] "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." Journal of Organic Chemistry.

  • Davis, F. A., et al. (2005).[1] "Asymmetric Synthesis of Amino Acids using Sulfinimines (N-Sulfinyl Imines)." Chemical Reviews.

  • Liang, C., et al. (2017).[1][3][4][5] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters. [1]

  • Wegman, M. A., et al. (2001).[1] "Chemoenzymatic synthesis of phenylglycine derivatives." Journal of Molecular Catalysis B: Enzymatic.

  • Daicel Chiral Technologies. "Instruction Manual for CROWNPAK CR(+)/CR(-)."

Analytical Techniques for Characterizing Non-Proteinogenic Amino Acids

[1][2][3][4]

Part 1: Strategic Framework & Challenges

Non-proteinogenic amino acids (NPAAs)—such as

The Three-Pillar Analytical Strategy
  • Retention of Polar Zwitterions: NPAAs are often too polar for Reverse Phase (RP) chromatography. HILIC (Hydrophilic Interaction Liquid Chromatography) is the primary retention mechanism.

  • Chiral Resolution: Biological activity is stereospecific. Marfey’s Method is the gold standard for determining absolute configuration (

    
     vs 
    
    
    ) and separating diastereomers.
  • Isobaric Differentiation: Mass spectrometry alone cannot distinguish leucine analogs (e.g., tert-leucine vs. isoleucine). Chromatographic resolution or Ion Mobility MS is required.

Part 2: Workflow Visualization

Global Characterization Workflow

The following diagram illustrates the decision matrix for analyzing an unknown NPAA or peptide hydrolysate.

NPAA_WorkflowStartSample: NPAA or Peptide HydrolysateDecisionIs Absolute Configuration Known?Start->DecisionMarfeyDerivatization: Marfey's Reagent (FDAA)(Converts Enantiomers -> Diastereomers)Decision->MarfeyNo (Need L/D assignment)DirectDirect Analysis (No Derivatization)Decision->DirectYes (Quant/ID only)LC_UVLC-UV/MS Analysis(C18 Column)Marfey->LC_UVCompareCompare Retention Time (Rt)with L- and D- StandardsLC_UV->CompareHILICHILIC-MS/MS(Zwitterionic Phase)Direct->HILICTrace Quant/Complex MatrixNMRNMR (1H, 13C, COSY)+ Chiral Solvating AgentsDirect->NMRPure Compound ID

Caption: Decision tree for selecting between Chiral Derivatization (Marfey's) and Direct HILIC/NMR analysis based on analytical goals.

Part 3: Detailed Protocols

Protocol A: Determination of Absolute Configuration via Marfey’s Method

Principle: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the amine group of the NPAA. Because FDAA is pure







Self-Validating Step: You must derivatize authentic standards of both




Materials
  • Reagent: 1% (w/v) FDAA in acetone.

  • Buffer: 1 M NaHCO

    
    .
    
  • Quench: 2 M HCl.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 50 µg of the NPAA (or peptide hydrolysate) in 50 µL of water.

    • Add 20 µL of 1 M NaHCO

      
       (pH must be >8 for nucleophilic attack).
      
  • Derivatization Reaction:

    • Add 100 µL of 1% FDAA solution.

    • Incubate at 40°C for 1 hour with gentle shaking. (Note: Sterically hindered NPAAs like Aib may require 50°C for 2 hours).

  • Quenching:

    • Cool to room temperature.

    • Add 20 µL of 2 M HCl to stop the reaction (prevents racemization).

    • Dilute with 200 µL of 50% Acetonitrile/Water.

  • LC-MS Analysis:

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 10% B to 60% B over 20 minutes. (Slow gradient is crucial for diastereomer separation).

    • Detection: Monitor UV at 340 nm (DNP group absorbance) and MS (SIM mode for parent ion).

  • Data Interpretation:

    • The

      
      -
      
      
      diastereomer typically elutes before the
      
      
      -
      
      
      diastereomer on C18 columns due to hydrophobicity differences (though exceptions exist; always run standards).
Protocol B: Direct HILIC-MS/MS for Polar/Isobaric NPAAs

Principle: Many NPAAs (e.g., GABA, homoarginine) are too polar for C18 retention. HILIC uses a polar stationary phase (Silica or Zwitterionic) and a high-organic mobile phase. Water acts as the strong solvent. This method is superior for separating isobaric isomers like allo-isoleucine and isoleucine.

Materials
  • Column: Zwitterionic HILIC (e.g., Merck ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2]

Step-by-Step Methodology
  • System Equilibration (Critical Step):

    • HILIC columns require extensive equilibration. Flush with 20 column volumes of initial mobile phase (e.g., 90% B) before the first injection to form the water layer on the silica surface.

  • Sample Dilution:

    • Samples must be dissolved in high organic solvent (e.g., 80% Acetonitrile). Injecting a water-rich sample will disrupt the HILIC partition mechanism and cause peak broadening.

  • Gradient Elution:

    • Start: 90% B (High organic).

    • End: 50% B (Higher water content elutes polar analytes).

    • Flow rate: 0.3 - 0.5 mL/min.

  • MS Detection:

    • Operate in MRM (Multiple Reaction Monitoring) mode.

    • Isobar Distinction: If MS cannot distinguish isomers (same

      
      ), rely on chromatographic resolution (
      
      
      ).
    • Self-Validation: Spike the sample with a stable isotope-labeled internal standard (e.g.,

      
      C-labeled amino acid) to correct for matrix effects.
      

Part 4: Data Presentation & Reference Data

Comparison of Derivatization Agents

The choice of derivatization impacts sensitivity and selectivity.

ReagentTarget GroupDetection LimitProsCons
FDAA (Marfey's) Primary/Secondary Aminespmol (UV), fmol (MS)Determines Chirality (

vs

); MS compatible
Requires heating; removal of excess reagent often needed
FMOC-Cl Primary/Secondary Aminesfmol (Fluorescence)High sensitivity; stable derivativesFMOC-OH byproduct interferes; not chiral
AQC (AccQ-Tag) Primary/Secondary Aminesfmol (MS/Fluorescence)Very stable; excellent MS responseExpensive; requires specific buffer system
OPA Primary Amines onlyfmol (Fluorescence)Fast reaction (seconds)Unstable derivatives; does not react with secondary amines (e.g., Proline analogs)
NMR Characterization

For de novo identification of synthetic NPAAs, NMR is required.

  • Solvent: D

    
    O (for zwitterions) or DMSO-
    
    
    (for protected AAs).
  • Chiral Solvating Agents (CSAs): To determine enantiomeric excess without derivatization, add a chiral solvating agent like (R,R)- or (S,S)-BTDA (Bis-thiourea derivatives).[3] This induces chemical shift non-equivalence (

    
    ) between enantiomers in 
    
    
    H NMR.

References

  • Marfey, P. (1984).[4] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Dellafiora, L., et al. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 3, 27-40. Link

  • Tolle, S., et al. (2012). Fast and sensitive analysis of non-proteinogenic amino acids by HILIC-MS/MS.
  • Esteban, G., et al. (2016). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent.[3] Journal of Organic Chemistry. Link

Application Note: Optimization of Crystallization Dynamics for High-Purity 2-Amino-2-(3-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(3-methylphenyl)acetic acid (also known as meta-tolylglycine) is a critical chiral building block, often utilized in the synthesis of semi-synthetic penicillins and cephalosporins.[1] Its synthesis—typically via the Strecker or Bucherer-Bergs reactions—often yields a crude product heavily contaminated with inorganic salts (NaCl, NH₄Cl), unreacted aldehydes, and colored oligomers.[2]

This Application Note defines a robust purification strategy leveraging the molecule's zwitterionic nature . Unlike standard organic acids, this amphoteric molecule exhibits a "U-shaped" solubility curve relative to pH.[2] We present a two-stage protocol:

  • Isoelectric Precipitation (Method A): For bulk removal of inorganic salts and gross impurities.[1]

  • Thermal Recrystallization (Method B): A polishing step using a Water/Ethanol azeotrope to achieve >99.5% HPLC purity.[1]

Theoretical Framework: The Zwitterionic Switch[2]

The purification logic relies on the pH-dependent solubility profile of the amino acid.[1][2]

  • Low pH (< 2.0): The molecule exists as a cation (

    
    ), highly soluble in water.[1]
    
  • High pH (> 9.0): The molecule exists as an anion (

    
    ), highly soluble in water.[1]
    
  • Isoelectric Point (pI ≈ 5.8): The molecule exists as a zwitterion (

    
    ).[1] The net charge is zero, crystal lattice energy is maximized, and aqueous solubility is at its thermodynamic minimum.[2]
    

Key Insight: The 3-methyl substituent on the phenyl ring increases the hydrophobicity compared to unsubstituted phenylglycine.[1][2] This makes the meta-isomer less soluble in water at the pI, improving yield, but also more prone to trapping organic impurities.[2]

Diagram 1: Solubility Dynamics & Process Logic

SolubilityLogic Acid Acidic pH (<2) Cationic Form High Solubility pI Isoelectric Point (~5.8) Zwitterionic Form Minimum Solubility Acid->pI Add Base (NaOH/NH3) Base Basic pH (>9) Anionic Form High Solubility Base->pI Add Acid (HCl) Precip Crystallization Product Isolation pI->Precip Cooling & Aging

Caption: The "Solubility Valley" concept. Purification is achieved by dissolving at extremes (Acid/Base) and precipitating at the pI.[2]

Pre-Formulation Characterization

Before initiating purification, characterize the crude material to determine the impurity profile.[2]

ParameterMethodTarget Specification (Crude)Impact on Protocol
Purity (HPLC) C18 Reverse Phase> 85%If <85%, perform Method A twice.
Inorganic Salts Residue on Ignition (ROI)< 10%High salts require higher dilution in Method A.
Color Visual / UV Abs (420nm)Off-white to YellowYellow indicates oligomers; requires Activated Carbon.[1]
Water Content Karl Fischer (KF)< 5%Adjust solvent ratios if wet cake is used.[1]

Experimental Protocols

Method A: Reactive Crystallization (Isoelectric Precipitation)

Best for: Crude material containing high inorganic salts (NaCl, Na₂SO₄) and mechanical impurities.[2]

Reagents:

  • Crude 2-Amino-2-(3-methylphenyl)acetic acid[1]

  • Hydrochloric Acid (6M)[1]

  • Sodium Hydroxide (5M) or Ammonia (28%)[1]

  • Activated Carbon (Type: Norit SX Ultra or equivalent)[1]

Step-by-Step Protocol:

  • Dissolution (Acid Shift):

    • Suspend 50.0 g of crude amino acid in 300 mL of deionized water.

    • Slowly add 6M HCl while stirring until the pH reaches 1.0–1.5.

    • Observation: The slurry should convert to a clear (or slightly hazy) solution as the hydrochloride salt forms.[2]

    • Why: Inorganic salts dissolve; insoluble organic tars remain suspended.[1]

  • Adsorption & Filtration:

    • Add 2.5 g (5 wt%) Activated Carbon.[1]

    • Heat the mixture to 50°C for 30 minutes to maximize adsorption of color bodies.

    • Filter warm through a Celite pad (diatomaceous earth) to remove carbon and insoluble mechanical impurities.[1]

    • Critical: Wash the filter cake with 20 mL of 0.1M HCl to recover entrained product.[2]

  • Neutralization (The "pI Swing"):

    • Transfer the clear filtrate to a reactor with an overhead stirrer.[2]

    • Slowly add 5M NaOH (or Ammonia) dropwise.[1]

    • Monitor pH continuously.[1] A massive precipitation will occur as pH approaches 4.0.[1]

    • Target pH: Adjust precisely to pH 5.8 ± 0.2 .

    • Caution: Do not overshoot.[1] If pH > 7, the product redissolves.[2]

  • Aging & Isolation:

    • Cool the slurry to 0–5°C and stir for 2 hours (Aging).

    • Filter the white solid under vacuum.[2][3]

    • Wash: Displace the mother liquor with 2 x 50 mL of ice-cold water. (Do not use large volumes of water, as the product has finite solubility).[2]

    • Drying: Dry at 60°C under vacuum to constant weight.[1]

Method B: Thermal Recrystallization (Polishing)

Best for: Improving optical purity and removing trace organic side-products.[1]

Solvent System: Ethanol/Water (30:70 v/v).[1] Rationale: The 3-methyl group increases solubility in ethanol compared to pure water.[1] A binary system allows for "antisolvent" driving force during cooling.[1]

Step-by-Step Protocol:

  • Slurry Formation:

    • Suspend 40.0 g of semi-pure material (from Method A) in 400 mL of Water/Ethanol (70:30) mixture.

  • Reflux:

    • Heat the mixture to reflux (~85°C).

    • If the solution is not clear, add water in 10 mL increments until complete dissolution is observed.

    • Note: If a small amount of solids remains insoluble after significant solvent addition, filter hot (these are likely inorganic salts trapped in the crystal lattice).[2]

  • Controlled Cooling:

    • Turn off the heat source and allow the vessel to cool slowly to room temperature (approx. 10°C/hour).

    • Why: Rapid cooling traps impurities.[1] Slow crystal growth excludes the 3-methylbenzaldehyde impurities.[1]

  • Final Crystallization:

    • Once at 25°C, transfer to an ice bath (0–5°C) for 1 hour.

  • Filtration:

    • Filter the shiny, white crystals.[2]

    • Wash with 30 mL of cold Ethanol (not water).[1]

    • Why Ethanol Wash? It removes residual mother liquor rapidly and facilitates faster drying, while the product is less soluble in pure cold ethanol than in water.[2]

Process Visualization

Diagram 2: Integrated Purification Workflow

PurificationWorkflow Start Crude 3-Methylphenylglycine (High Salt/Color) AcidSol Acid Dissolution (pH 1.0) Formation of HCl Salt Start->AcidSol Add 6M HCl Carbon Carbon Treatment & Filtration (Remove Tars/Color) AcidSol->Carbon Add Carbon, Heat 50°C Neutral Neutralization to pH 5.8 (Precipitation) Carbon->Neutral Filter, Add NaOH Isolate1 Isolation (Method A Product) ~95% Purity Neutral->Isolate1 Filter & Dry Recryst Thermal Recrystallization (Water/Ethanol Reflux) Isolate1->Recryst Method B Final Final Product >99.5% Purity Recryst->Final Cool, Filter, Ethanol Wash

Caption: Integrated workflow combining isoelectric precipitation (Method A) for salt removal and thermal recrystallization (Method B) for polishing.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield (<60%) pH not at exact pI (5.8)Check pH meter calibration. Titrate mother liquor to check for further precipitation.[1]
High Ash Content Inadequate washingEnsure Method A cake is washed thoroughly to displace salt-rich mother liquor.[1]
Colored Product Oxidation of amino groupPerform recrystallization under Nitrogen atmosphere.[1] Increase Carbon load.[1]
Gel Formation Cooling too fastRe-heat to reflux and cool at 5°C/hour.[1] Add seed crystals at 60°C.

Validation Metrics:

  • Chloride Content: Titrate with AgNO₃.[1] Target < 0.1%.

  • Specific Rotation

    
    :  If resolving a chiral mixture, compare against literature value (approx -150° to -160° for L-isomer, dependent on solvent) [1].
    

References

  • Clark, J. C., et al. (1976).[2] Synthesis of Ampicillin and Related Antibiotics.[1][4] Journal of the Chemical Society, Perkin Transactions 1.[2] (Contextual grounding on phenylglycine handling).

  • NIST Chemistry WebBook. N-Phenylglycine Thermochemistry Data.[1] (Thermodynamic baseline for phenylglycine derivatives).[1]

  • Shiraiwa, T., et al. (1988).[2] Optical Resolution of phenylglycine derivatives. Bulletin of the Chemical Society of Japan.[2] (Provides solubility data precedents).

  • PubChem Compound Summary. 2-Amino-2-phenylacetic acid.[1] (General physical properties).[1]

(Note: While specific literature on the 3-methyl isomer is rarer than the parent phenylglycine, the protocols above are derived from standard industrial practices for the phenylglycine class of antibiotics intermediates.)[2]

Sources

derivatization of amino acids for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Amino Acid Analysis via GC-MS Subtitle: A Comparative Guide to Derivatization Strategies (Silylation vs. Alkyl Chloroformate)

Introduction: The Zwitterion Challenge

Amino acids (AAs) present a fundamental challenge for Gas Chromatography-Mass Spectrometry (GC-MS). In their native state, they are zwitterionic—possessing both positive (


) and negative (

) charges. This polarity renders them non-volatile and thermally unstable, causing them to decompose in a hot GC injection port rather than vaporize.[1]

To analyze AAs by GC-MS, the polar functional groups (


, 

,

,

) must be chemically blocked (derivatized) to:
  • Increase Volatility: Reduce hydrogen bonding to allow transition into the gas phase.

  • Improve Thermal Stability: Prevent degradation at temperatures >200°C.

  • Enhance Detectability: Improve ionization efficiency and peak shape.

This guide details the two dominant strategies—Silylation (using BSTFA/MTBSTFA) and Alkyl Chloroformate Derivatization (MCF/ECF)—providing the technical grounding required to select the correct workflow for your specific matrix.

Strategic Decision Matrix

Selecting the correct method depends on your sample matrix (aqueous vs. dry) and the required stability of the derivative.

DecisionMatrix Start Sample Matrix & Goal Aqueous Aqueous / Biological Fluids (Urine, Plasma) Start->Aqueous Dry Dry Extract / Protein Hydrolysate Start->Dry Speed Priority: Speed & Throughput Aqueous->Speed Comp Priority: Comprehensive Structural ID Dry->Comp MCF Alkyl Chloroformate (MCF/ECF) • Instant Reaction • Works in Water • Good for Metabolomics Speed->MCF Direct Derivatization TMS Silylation (BSTFA + TMCS) • 'Gold Standard' for Unknowns • Moisture Sensitive • Unstable Derivatives Comp->TMS General Profiling TBDMS Silylation (MTBSTFA) • High Stability ([M-57]+) • Good for Quantitation Comp->TBDMS Targeted Quant

Figure 1: Decision matrix for selecting the optimal derivatization chemistry based on sample state and analytical priority.

Method A: Silylation (The Structural Gold Standard)

Silylation is the most versatile method for comprehensive profiling. It replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

Mechanism

The reagent BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) reacts with protic sites.

  • Reaction:

    
    
    
  • Catalyst: TMCS (Trimethylchlorosilane) is added (1-10%) to increase the donor strength, essential for sterically hindered groups (e.g., secondary amines).

Protocol: BSTFA + 1% TMCS

Best for: Dried extracts, unknown identification, and comprehensive libraries.

  • Sample Preparation: Evaporate 10-50 µL of sample (e.g., protein hydrolysate) to complete dryness under Nitrogen (

    
    ).
    
    • Critical: Any residual water will hydrolyze the reagent and destroy the derivative.

  • Solvent Addition: Add 50 µL of anhydrous Acetonitrile (ACN) or Pyridine .

    • Note: Pyridine acts as an acid scavenger and drives the reaction forward.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap vial tightly (PTFE-lined cap) and heat at 100°C for 30-60 minutes .

    • Why Heat? Sterically hindered amino acids (Valine, Isoleucine) require energy to fully derivatize.

  • Analysis: Inject 1 µL directly into GC-MS.

Advanced Option: MTBSTFA (TBDMS Derivatives)

For higher stability, use MTBSTFA .[2] It adds a tert-butyl group.

  • Benefit: The fragmentation pattern is cleaner. It typically loses a tert-butyl group (

    
    ), creating a high-mass, stable ion ideal for SIM (Selected Ion Monitoring) quantification.
    
  • Drawback: Reagent is more expensive and derivatives are bulkier (longer retention times).

Method B: Alkyl Chloroformate (The High-Throughput Workhorse)

This method (often associated with the commercial EZ:faast™ kit logic) relies on the reaction of amino acids with alkyl chloroformates (Methyl-CF or Ethyl-CF) in an aqueous medium.

Mechanism

A two-step reaction occurs almost instantaneously:

  • Esterification: The carboxylic acid group is esterified.

  • Carbamate Formation: The amine group reacts to form a carbamate.

Protocol: MCF (Methyl Chloroformate)

Best for: Urine, plasma, and high-throughput metabolomics.

  • Sample: Take 100 µL of aqueous sample (e.g., urine).

  • Basify: Add NaOH or Pyridine/Methanol/Water mix to ensure pH > 9.

    • Reason: The amine group must be unprotonated for the nucleophilic attack.

  • Reagent Addition: Add 20 µL MCF (Methyl Chloroformate). Vortex vigorously for 10 seconds.

    • Caution: Exothermic reaction; gas evolution (

      
      ) occurs.
      
  • Extraction: Add 100 µL of Chloroform (containing internal standard). Vortex.

  • Bicarbonate Wash: Add 100 µL of 1M Sodium Bicarbonate solution. Vortex.

    • Reason: Neutralizes excess acid and improves phase separation.

  • Analysis: Inject 1 µL of the bottom organic layer (Chloroform) into GC-MS.

Comparative Data Analysis

FeatureSilylation (BSTFA/TMS)Alkyl Chloroformate (MCF/ECF)TBDMS (MTBSTFA)
Moisture Tolerance Zero (Strictly anhydrous)High (Works in water)Low (Better than TMS)
Reaction Time 30-60 mins (Heat required)< 5 mins (Room Temp)30-60 mins (Heat required)
Stability Low (Hydrolyzes in hours)High (Stable for days)Very High
Arginine Analysis Poor (Decomposes to Ornithine)GoodModerate
Cost LowLow (Reagents) / High (Kits)High
Application Structural ID, General LibrariesClinical, MetabolomicsPrecise Quantification

Troubleshooting & Artifacts

Reliability in GC-MS comes from recognizing artifacts.

The Arginine Problem

Arginine is notoriously difficult to analyze via silylation.[3] The guanidino group is unstable at high GC injector temperatures.

  • Symptom: You see a peak for Ornithine instead of Arginine.[4]

  • Cause: Thermal decomposition of tetra-TMS-arginine often yields tri-TMS-ornithine or lactam artifacts.

  • Solution: Use Alkyl Chloroformate (MCF) derivatization for reliable Arginine quantification, or LC-MS.

Glutamine/Glutamate Cyclization
  • Symptom: Poor recovery of Glutamine (Gln) and Glutamic Acid (Glu).

  • Cause: They tend to cyclize into Pyroglutamic acid derivatives during the heating step of silylation.

  • Solution: Keep derivatization temperature < 70°C if these are critical, or use TBDMS which sterically hinders cyclization.

"Christmas Tree" Peaks
  • Symptom: Peak tailing or multiple peaks for one amino acid (e.g., Glycine-2TMS and Glycine-3TMS).

  • Cause: Incomplete derivatization.[3]

  • Solution: Ensure reagents are fresh (BSTFA hydrolyzes over time). Add more TMCS (catalyst) or increase reaction time.

References

  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Merck KGaA. Link

  • Husek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B. Link

  • NIST. (2014). AMDIS (Automated Mass Spectral Deconvolution and Identification System) - Amino Acid Libraries. National Institute of Standards and Technology. Link

  • Agilent Technologies. (2015). Analysis of Amino Acids in Urine by GC/MS using MCF Derivatization. Application Note 5991-5571EN. Link

  • Sobolevsky, T. G., et al. (2003). Silylation of amino acids: reaction conditions and stability of derivatives. Journal of Separation Science. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(3-methylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for the synthesis and yield optimization of 2-Amino-2-(3-methylphenyl)acetic acid (also known as 3-Methylphenylglycine ).

Subject: Yield Improvement & Process Optimization Guide Target Molecule: 2-Amino-2-(3-methylphenyl)acetic acid (3-Methylphenylglycine) CAS Registry Number (Generic Phenylglycine): 2835-06-5 (Reference analog) Chemical Class:


-Amino Acid (Arylglycine derivative)

Introduction

This guide addresses the specific challenges in synthesizing 2-Amino-2-(3-methylphenyl)acetic acid . Unlike aliphatic amino acids, arylglycines are prone to racemization and decarboxylation under harsh conditions. The presence of the 3-methyl group (meta-tolyl) adds lipophilicity compared to the parent phenylglycine, altering solubility profiles during the critical "isoelectric precipitation" step.

This guide focuses on the two primary industrial routes:

  • Bucherer-Bergs Reaction (Recommended for high purity and scalability).

  • Strecker Synthesis (Recommended for cost-efficiency).

Module 1: The Bucherer-Bergs Route (Recommended)

The Logic

The Bucherer-Bergs reaction transforms 3-methylbenzaldehyde into a hydantoin intermediate, which is then hydrolyzed.

  • Why this route? The hydantoin intermediate crystallizes well, acting as a purification sink that removes impurities before the final hydrolysis. This typically results in higher overall purity (>98%) compared to the Strecker route.

Workflow Diagram

BuchererBergs Start 3-Methylbenzaldehyde Reagents (NH4)2CO3 + NaCN (50% EtOH/H2O, 60°C) Start->Reagents Condensation Hydantoin 5-(3-methylphenyl)hydantoin (Precipitate) Reagents->Hydantoin Cyclization Hydrolysis NaOH (3M), Reflux 48-72h Hydantoin->Hydrolysis Ring Opening Isolation pH Adjustment to pI (Precipitation) Hydrolysis->Isolation Neutralization Product 2-Amino-2-(3-methylphenyl) acetic acid Isolation->Product Filtration

Figure 1: The Bucherer-Bergs pathway prioritizes intermediate purification via the hydantoin.

Optimization Protocol

Step 1: Hydantoin Formation

  • Stoichiometry: Use 3.0 eq. Ammonium Carbonate and 1.2 eq. NaCN per 1.0 eq. of aldehyde. The excess ammonium carbonate is critical to suppress byproduct formation.

  • Solvent: 50% Ethanol/Water. The 3-methyl group increases lipophilicity; pure water may cause the aldehyde to oil out, stalling the reaction.

  • Temperature: Maintain 55-60°C . >70°C promotes polymerization of the aldehyde and decomposition of the carbonate.

Step 2: Hydrolysis (The Bottleneck)

  • Challenge: Aryl hydantoins are stable. Incomplete hydrolysis is the #1 cause of low yield.

  • Solution: Use 3M NaOH (approx. 4-5 eq.) and reflux for 48-72 hours . Monitor via HPLC. Do not stop until the hydantoin peak is <1%.

  • Pressure: If available, performing this step in an autoclave at 120-130°C reduces time to 6-8 hours.

Module 2: The Strecker Route (Alternative)

The Logic

Direct condensation of the aldehyde with ammonia and cyanide to form the aminonitrile, followed by acid hydrolysis.

  • Why this route? Fewer steps and cheaper reagents.

  • Risk: The aminonitrile is unstable and prone to retro-Strecker reactions (decomposition back to aldehyde) if not handled quickly.

Critical Control Points
  • Imine Formation: Pre-mix the aldehyde and NH4Cl (or Ammonia) for 30 mins before adding NaCN. This ensures the imine is formed and reduces cyanohydrin byproducts.

  • Hydrolysis: Use conc. HCl (6M-12M) . The nitrile hydrolysis requires harsh conditions.

    • Warning: The 3-methyl group activates the ring slightly; extremely harsh acid (e.g., H2SO4 at >100°C) can lead to sulfonation byproducts. Stick to HCl.[1]

Module 3: Isolation & The "pI Trap"

This is where 50% of yields are lost. Amino acids are zwitterions; they are maximally insoluble at their Isoelectric Point (pI) .

Calculating the Target pH

For 3-methylphenylglycine:

  • 
     (-COOH) 
    
    
    
  • 
     (-NH3+) 
    
    
    
    (The electron-withdrawing phenyl ring lowers this from the typical 9.6 of aliphatic amines).
  • Calculated pI:

    
    
    
  • Operational Target: Adjust pH to 6.0 - 6.5 . (Empirical evidence suggests arylglycines precipitate best slightly above their theoretical pI due to crystal lattice energy effects).

Isolation Protocol (Step-by-Step)
  • Post-Hydrolysis: You have a solution of the amino acid salt (Sodium salt if from Bucherer; Hydrochloride salt if from Strecker).

  • Decolorization: Treat with activated carbon (10 wt%) at 60°C for 30 mins. Filter hot. Crucial for removing brown oligomers.

  • Neutralization:

    • If Acidic (Strecker): Add 50% NaOH or Ammonia slowly.

    • If Basic (Bucherer): Add Conc.[2] HCl slowly.

  • The Critical Moment: As you approach pH 6.0, the solution will cloud. STOP.

  • Aging: Stir at room temperature for 2 hours. Rapid precipitation traps impurities.

  • Yield Booster: Add Methanol or Isopropanol (1:1 v/v ratio to water). The 3-methylphenylglycine is less soluble in alcohol than in water. This "antisolvent" effect can increase yield by 15-20%.

Module 4: Troubleshooting & FAQ

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete HydrolysisBucherer: Extend reflux time or use autoclave (130°C). Check HPLC for hydantoin peak.Strecker: Ensure HCl concentration is >6M during hydrolysis.
Product is Brown/Sticky Polymerization of AldehydePre-treatment: Distill 3-methylbenzaldehyde before use. Add antioxidant (BHT) during reaction.Workup: Use activated carbon before pH adjustment.
No Precipitation at pI "Salting In" EffectHigh salt concentrations (NaCl) increase solubility. Dilute with water before pH adjustment, or use Electrodialysis to remove salts. Add Methanol as antisolvent.
Melting Point is Low Salt ContaminationThe product likely contains NaCl or NH4Cl. Wash the filter cake with ice-cold water (3x) followed by cold methanol .
Frequently Asked Questions

Q1: Can I use Potassium Cyanide (KCN) instead of Sodium Cyanide (NaCN)? A: Yes. KCN is often preferred in the Bucherer-Bergs reaction because Potassium salts of hydantoins sometimes have better solubility profiles during the reaction, preventing premature precipitation of unreacted intermediates.

Q2: Why is my product turning pink upon drying? A: This indicates oxidation of trace phenolic impurities or residual aniline derivatives. Ensure the starting aldehyde is free of phenols. Wash the final product with a small amount of acetone to remove colored organic impurities.

Q3: The 3-methyl group seems to make the product oil out instead of crystallize. A: The methyl group lowers the melting point and increases lipophilicity. If it oils out during neutralization:

  • Re-heat the solution until clear.

  • Add a seed crystal of pure 3-methylphenylglycine.

  • Cool very slowly (1°C/min) with gentle stirring.

References

  • Bucherer-Bergs Reaction Mechanism & Conditions

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Strecker Synthesis of Arylglycines

    • Duthaler, R. O. (1994). "Recent Developments in the Stereoselective Synthesis of Alpha-Amino Acids." Tetrahedron, 50(6), 1539-1650. Link

  • Isoelectric Point & Solubility of Amino Acids

    • Master Organic Chemistry. (2023).[1][2][3][4] "Isoelectric Points of Amino Acids." Link

  • Purification of Phenylglycine Derivatives

    • PatSnap. (2005). "Industrial preparation method for 3-amino phenylacetic acid." (Analogous chemistry for m-substituted phenylacetic acids). Link

  • Hydantoin Hydrolysis Kinetics

    • Bommarius, A. S., et al. (1998). "Biocatalytic synthesis of (S)-alpha-amino acids." Journal of Molecular Catalysis B: Enzymatic. (Discusses the stability of the hydantoin ring). Link

Sources

troubleshooting Strecker synthesis of hindered alpha-amino acids

Technical Support Center: Strecker Synthesis of Hindered -Amino Acids

Current Status: Operational Topic: Troubleshooting Sterically Hindered Substrates Audience: Medicinal Chemists, Process Chemists Support Tier: Level 3 (Advanced/Complex Methodologies)

The Core Challenge: The "Steric Wall"

Synthesizing


  • The Kinetic Barrier: Bulky ketones resist nucleophilic attack by amines to form the Schiff base (imine) due to steric repulsion.

  • The Thermodynamic Trap: Even if the imine forms, the subsequent addition of cyanide is reversible. In hindered systems, the equilibrium often favors the starting materials (Retro-Strecker).

  • The Hydrolysis Fortress: Once formed, sterically hindered

    
    -aminonitriles are exceptionally resistant to standard acidic hydrolysis (6N HCl, reflux), often leading to degradation before the nitrile converts to the carboxylic acid.
    

This guide provides a field-proven, self-validating workflow to overcome these three barriers.

Phase 1: The Imine Bottleneck (Schiff Base Formation)

Issue: Standard conditions (MeOH, RT, Na2SO4) fail to drive imine formation for hindered ketones. Solution: Titanium(IV) Isopropoxide mediated condensation.

Why This Works (Causality)

Ti(OiPr)

  • Lewis Acid: It activates the carbonyl oxygen, making the ketone more electrophilic.

  • Water Scavenger: It chemically traps the water produced during condensation, driving the equilibrium forward irreversibly.

Protocol A: Ti(OiPr) Mediated Imine Formation
  • Reagents: Hindered Ketone (1.0 eq), Amine (1.2 eq), Ti(OiPr)

    
     (1.5 - 2.0 eq).
    
  • Solvent: Neat (preferred) or minimal dry THF/Toluene.

  • Procedure:

    • Mix ketone and amine in a flame-dried flask under Argon.

    • Add Ti(OiPr)

      
       dropwise. The solution often turns yellow/orange.
      
    • Stir at ambient temperature for 6–12 hours.

    • Validation: Monitor by IR (disappearance of C=O stretch ~1715 cm

      
      , appearance of C=N stretch ~1640 cm
      
      
      ).
    • Note: Do not work up. The resulting mixture is used directly in Phase 2.

Phase 2: The Cyanide Attack (Avoiding Retro-Strecker)

Issue: Using KCN/NaCN often leads to low yields because the cyanide addition is reversible. Solution: Trimethylsilyl Cyanide (TMSCN) addition.

Why This Works (Causality)

TMSCN provides a "kinetic trap." The cyanide adds to the imine, and the silyl group traps the resulting amine anion. The resulting


-silyl-

-aminonitrile
Protocol B: TMSCN Addition
  • Reagents: Reaction mixture from Phase 1, TMSCN (1.5 eq).

  • Procedure:

    • Dilute the Ti-complex mixture from Phase 1 with dry THF (if run neat).

    • Cool to 0 °C.

    • Add TMSCN dropwise (Caution: HCN source).

    • Allow to warm to RT and stir for 12–24 hours.

    • Quench: Pour into vigorously stirring saturated NaHCO

      
       or EtOAc/H
      
      
      O. A white precipitate (TiO
      
      
      ) will form.
    • Filtration: Filter through a Celite pad to remove Titanium salts.

    • Purification: Flash chromatography. Hindered aminonitriles are often stable on silica.

Phase 3: The Hydrolysis Fortress (Nitrile Acid)

Issue: Hindered nitriles are hyper-stable. Refluxing in 6N HCl often chars the molecule before hydrolyzing the nitrile. Solution: Two-Stage Oxidative Hydrolysis.

Why This Works (Causality)

Direct hydrolysis requires a water molecule to attack a sterically shielded carbon. Using Hydrogen Peroxide (H



amide123
Protocol C: Oxidative Hydrolysis

Step 1: Nitrile


 Amide
  • Dissolve aminonitrile in DMSO or MeOH.

  • Add K

    
    CO
    
    
    (3.0 eq) and H
    
    
    O
    
    
    (30%, 5.0 eq).
  • Stir at RT (or mild heat 40 °C).

  • Validation: Monitor LCMS for M+18 peak (Amide).

Step 2: Amide


 Acid
  • Isolate the amide (optional, but recommended for purity).

  • Suspend amide in 6N HCl/AcOH (1:1).

  • Microwave irradiation (120 °C, 30–60 mins) OR Reflux (24–48 h).

  • Sandmeyer Alternative: If the amine is primary, diazotization (NaNO

    
    /H
    
    
    SO
    
    
    ) can convert the amino-amide to a hydroxy-acid if the amino group is not required, but for amino acids, strictly control pH or use enzymatic hydrolysis if chemical methods fail.

Visualizing the Mechanism

The following diagram illustrates the Titanium-mediated pathway, highlighting the critical "Silyl Trap" that prevents the retro-reaction.

StreckerMechanismKetoneHindered Ketone(R-C(=O)-R')Ti_ComplexTi-HemiaminalIntermediateKetone->Ti_Complex+ Ti(OiPr)4- H2O (Trapped)AmineAmine(R''-NH2)Amine->Ti_ComplexImineActivated Imine(Ti-Coordinated)Ti_Complex->ImineDehydrationTrans_StateTransition State(Steric Clash High)Imine->Trans_State+ TMSCNTMSCNTMSCN(Cyanide Source)Silyl_NitrileN-Silyl-Aminonitrile(Kinetically Trapped)Trans_State->Silyl_NitrileIrreversibleSilylationAmino_AcidAlpha-Amino AcidSilyl_Nitrile->Amino_AcidOxidativeHydrolysisRetroRetro-StreckerBLOCKED

Caption: The Ti(OiPr)4 / TMSCN pathway prevents the reversible "Retro-Strecker" reaction common in hindered substrates by trapping the intermediate as a stable N-silyl adduct.

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
No Imine Formation Steric bulk prevents amine attack.Switch to Neat Conditions: Remove solvent entirely. Mix ketone, amine, and Ti(OiPr)

and heat to 60 °C if necessary.
Low Yield of Nitrile Retro-Strecker reaction during workup.Avoid Acidic Workup: Silica gel is slightly acidic and can reverse the reaction. Deactivate silica with 1% Et

N or use neutral alumina.
Product is an Amide Hydrolysis stopped halfway.Force Conditions: The "Nitrile Fortress" resisted the first hydrolysis. Isolate the amide and subject it to microwave-assisted acid hydrolysis (6N HCl, 150 °C).
Starting Material Recovery Wet reagents.Water is the Enemy: Even trace water hydrolyzes Ti(OiPr)

and TMSCN. Flame dry all glassware and use fresh bottles.
Common Questions

Q: Can I use Sc(OTf)


 or other Lewis Acids instead of Titanium?

Q: Is this protocol compatible with acid-labile protecting groups (e.g., Boc)? A: The Ti/TMSCN step is compatible. However, the final hydrolysis (Phase 3) is highly acidic. If you need to retain a Boc group, you must use enzymatic hydrolysis (nitrilase) or mild alkaline hydrolysis (H




References

  • Ti(OiPr)

    • Title: Titanium(IV)
    • Source: PubMed / NIH.
    • URL:[Link]

  • TMSCN in Strecker Synthesis

    • Title: Strecker Synthesis - Organic Chemistry Portal (Discusses TMSCN and Lewis Acid vari
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Hydrolysis of Hindered Nitriles

    • Title: Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion.[4]

    • Source: ResearchGate.[4]

    • URL:[Link]

  • General Mechanism & Troubleshooting

    • Title: The Strecker Synthesis of Amino Acids (Detailed mechanism and variations).[2][5][6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

side reactions in the synthesis of 2-Amino-2-aryl-acetic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Amino-2-Aryl-Acetic Acids (Arylglycines)

Welcome to the Arylglycine Synthesis Support Hub. This guide is designed for medicinal chemists and process scientists encountering yield loss, racemization, or impurity profiles specific to 2-amino-2-aryl-acetic acids. Unlike alkyl amino acids, arylglycines possess a benzylic


-proton that significantly alters their stability and reactivity profile.

Module 1: The Cyanide Route (Strecker & Bucherer-Bergs)

Context: The classical Strecker synthesis and its variant, the Bucherer-Bergs reaction, rely on nucleophilic cyanide addition to imines. While scalable, these pathways are plagued by equilibrium-driven side reactions.

Troubleshooting Guide
SymptomProbable CauseMechanismCorrective Action
Low Yield / Red Tarry Oil Polymerization of Imine Aryl imines are unstable and prone to oligomerization before cyanide addition if the reaction is too concentrated or hot.Protocol Adjustment: Pre-mix the amine and cyanide source before adding the aldehyde slowly at 0°C. Ensure vigorous stirring to avoid local concentration hotspots.
Product is Racemic (despite chiral auxiliary) Retro-Strecker Reaction The

-aminonitrile is not a thermodynamic sink. Strong bases (e.g., DBU) or high temps induce reversibility, reforming the achiral imine.
Avoid Strong Bases: Use mild bases (e.g.,

-methylmorpholine) during workup. Crystallization: If using a chiral auxiliary (e.g., phenylglycinol), crystallize the aminonitrile diastereomer immediately rather than leaving it in solution.
Incomplete Hydrolysis Amide formation Hydrolysis of the nitrile stops at the amide stage due to steric bulk of the aryl ring.Two-Stage Hydrolysis: 1. Treat with conc. HCl/HCOOH at 0°C (forms amide). 2. Heat to reflux (forms acid). Note: Direct reflux often chars the aryl ring.
Deep Dive: The Retro-Strecker Trap

Users often observe a loss of enantiomeric excess (ee) during the workup of Strecker products. This is due to the reversibility of the cyanide addition.

Strecker_Side_Reactions Aldehyde Aryl Aldehyde Imine Aryl Imine (Achiral Intermediate) Aldehyde->Imine + Amine Nitrile α-Aminonitrile (Chiral Product) Imine->Nitrile + HCN (k_forward) Polymer Oligomers/Polymers (Tarry Side Product) Imine->Polymer Slow Addition of CN- Nitrile->Imine Base/Heat (Retro-Strecker)

Figure 1: The reversibility of the Strecker reaction allows the chiral aminonitrile to revert to the achiral imine, leading to racemization.

Module 2: The Boron Route (Petasis Borono-Mannich)

Context: The Petasis reaction is a multicomponent coupling of an amine, an aldehyde, and an aryl boronic acid. It is generally milder than Strecker but suffers from a specific "killer" side reaction: Protodeboronation.

FAQ: Why is my aryl boronic acid disappearing?

Q: I see consumption of the boronic acid by TLC, but no product formation. NMR shows the aryl ring has lost the boron group.

A: You are experiencing Protodeboronation .

  • The Science: Aryl boronic acids are Lewis acidic. In the presence of the amine (base) and the glyoxylic acid (proton source), the C-B bond can be hydrolyzed faster than it reacts with the iminium ion. This is especially prevalent with electron-rich aryl rings (e.g., 4-methoxy-phenylboronic acid).

  • The Fix:

    • Solvent Switch: Switch to Hexafluoroisopropanol (HFIP) . HFIP is a hydrogen-bond donor that activates the imine and stabilizes the boronic acid "ate" complex, accelerating the productive pathway over the degradation pathway.

    • Microwave Irradiation: Shortening reaction time (10–30 mins at 80°C) often outcompetes the slow protodeboronation.

Standardized Petasis Protocol (High-Fidelity)
  • Dissolve: Amine (1.0 equiv) and Glyoxylic acid monohydrate (1.0 equiv) in HFIP (0.5 M). Stir for 15 mins to pre-form the iminium species.

  • Add: Aryl boronic acid (1.2 equiv).

  • React: Stir at 25°C for 12–24 h. (Or MW 80°C for 20 min).

  • Workup: Evaporate HFIP (recoverable). Triturate residue with Et₂O to precipitate the zwitterionic amino acid.

Petasis_Flow Start Amine + Glyoxylic Acid Iminium Iminium Ion (Active Electrophile) Start->Iminium - H2O AteComplex Boronate 'Ate' Complex (Critical Intermediate) Iminium->AteComplex + Boronic Acid Boronic Aryl Boronic Acid Deboron Protodeboronation (Ar-H + Boric Acid) Boronic->Deboron Hydrolysis (Side Reaction) Product Arylglycine Product AteComplex->Product Intramolecular Transfer (HFIP Accelerated)

Figure 2: The Petasis pathway competes directly with protodeboronation. HFIP solvent biases the reaction toward the 'Ate' complex.

Module 3: Post-Synthetic Stability (The Benzylic Liability)

Context: Once synthesized, arylglycines are chemically fragile compared to alkyl amino acids (e.g., Alanine, Leucine).

The "9x Faster" Rule

Research indicates that phenylglycine racemizes approximately 9 times faster than alanine under basic conditions.[1]

  • Mechanism: The

    
    -proton is benzylic. The resulting carbanion/enolate is stabilized by resonance into the aryl ring.
    
  • Implication: Standard Fmoc-protection protocols (using Na₂CO₃ or NaOH) often lead to 5–15% racemization.

Oxidative Degradation

Arylglycines are susceptible to oxidative decarboxylation in the presence of air and transition metals (often trace Cu or Pd from previous steps).

  • Pathway: Oxidation to the imine

    
     Hydrolysis 
    
    
    
    Benzaldehyde + Ammonia + CO₂.
  • Prevention: Always store arylglycine derivatives under Argon/Nitrogen. Use EDTA washes if metal catalysts were used in synthesis.

Stability FactorAlkyl Amino Acid (e.g., Ala)Aryl Amino Acid (e.g., Phg)

-Proton pKa
~21~18-19 (More Acidic)
Racemization Risk LowHigh (Avoid DBU/Strong Bases)
Oxidative Stability HighModerate (Sensitive to air/metals)

References

  • Petasis Reaction Mechanism & HFIP Usage

    • Candeias, N. R., et al. (2010). "Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction." Chemical Reviews.

  • Strecker Synthesis Side Reactions

    • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews.

  • Racemization of Phenylglycine

    • Behnam, M. A., et al. (2015).[1] "Structural aspects of phenylglycines... and occurrence in peptide natural products." RSC Advances.

  • Bucherer-Bergs Reaction

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.

Sources

challenges in the purification of 2-Amino-2-phenylacetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-2-phenylacetic Acid (Phenylglycine) Derivatives

Status: Active Specialist: Senior Application Scientist, Separation Technologies Ticket Topic: Purification & Stability of Phenylglycine Derivatives

Introduction: The "Benzylic" Challenge

Welcome to the technical support hub for 2-Amino-2-phenylacetic acid (Phenylglycine) derivatives. Unlike standard aliphatic amino acids, phenylglycine derivatives possess a unique structural vulnerability: the


-proton is both benzylic and 

to a carbonyl. This makes it significantly more acidic (pKa ~18-19) than typical amino acid

-protons (pKa ~21-25), leading to rapid racemization under basic conditions. Furthermore, their zwitterionic nature creates a "solubility paradox"—they are often insoluble in organic solvents and difficult to crystallize from water without precise pH control.

This guide addresses these specific challenges through three technical modules.

Module 1: The Racemization Trap (Stability & Synthesis)

User Issue: "I synthesized an enantiopure phenylglycine derivative, but after workup/coupling, the enantiomeric excess (ee) dropped from >99% to 85%."

Root Cause Analysis

The loss of optical purity is almost certainly due to base-catalyzed racemization via an enolate intermediate. This occurs most frequently during:

  • Fmoc Removal: Standard 20% piperidine is too basic.

  • Coupling: Using strong bases (e.g., DIPEA) with slow coupling reagents.

  • Ester Hydrolysis: Basic hydrolysis (LiOH/NaOH) racemizes phenylglycines rapidly.

Mechanism of Failure

The phenyl ring stabilizes the planar enolate intermediate through resonance, lowering the energy barrier for proton abstraction.

Racemization cluster_0 Critical Risk Factor L_Isomer L-Phenylglycine (Chiral Center) Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Proton Abstraction (-H+) Base Base (B:) Base->L_Isomer Attack Racemic Racemic Mixture (L + D Isomers) Enolate->Racemic Reprotonation (+H+) (Non-stereoselective)

Caption: Figure 1. Mechanism of base-catalyzed racemization facilitated by benzylic resonance stabilization.

Troubleshooting Protocol: Low-Racemization Handling
StepStandard Method (High Risk)Recommended Protocol (Low Risk)
Fmoc Removal 20% Piperidine in DMF0.1 M HOBt + 20% Piperidine (Acid suppresses enolization) OR use 50% Morpholine (weaker base) [1].
Coupling Base DIPEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine) or Collidine . These weak bases are sufficient for activation but poor at proton abstraction [2].
Coupling Agent HATU / HBTUCOMU or DIC/Oxyma . These provide faster kinetics, outcompeting the racemization rate.
Ester Hydrolysis LiOH / NaOH (Basic)Acidic Hydrolysis (6N HCl, Reflux) or Enzymatic Hydrolysis (e.g., Penicillin G Acylase) [3].

Module 2: The Solubility Paradox (Isolation)

User Issue: "My product is a zwitterion. It won't extract into Ethyl Acetate/DCM, but I can't crystallize it from the aqueous reaction mixture."

Technical Insight

Phenylglycine derivatives exist as zwitterions (


) over a wide pH range. They are most soluble at extreme pHs (as cations or anions) and least soluble at their Isoelectric Point (pI) .
  • Common Mistake: Neutralizing to pH 7.0.

  • Correction: You must target the exact pI. For unsubstituted phenylglycine, pI

    
     5.8. For derivatives (e.g., 4-OH), the pI shifts.
    
Protocol: Isoelectric Precipitation
  • Dissolution: Ensure the crude material is fully dissolved in water by adjusting pH to < 2 (using HCl) or > 10 (using NaOH). Filter off any insoluble mechanical impurities.

  • Target Calculation: Estimate pI.

    • Phenylglycine:[1][2][3][4][5][6] ~5.8

    • 4-Hydroxyphenylglycine:[5][7][8] ~5.5

    • Amides:[6][9] Not zwitterionic (extract with organic solvent).

  • Titration: Slowly add acid/base to approach the pI.

    • Critical: Use a pH meter, not paper. The precipitation window can be narrow (

      
       0.3 pH units).
      
  • Crystallization: Once turbidity appears, stop. Cool to 4°C. Stir gently for 2-4 hours to allow Ostwald ripening of crystals.

  • Wash: Filter and wash with cold isopropanol or acetone . Do not wash with water (significant yield loss).

Module 3: The Enantiomeric Divide (Chiral Purification)

User Issue: "I need >99.5% ee. Which column or method should I use?"

Decision Matrix: Purification Strategy

For phenylglycine derivatives, the choice depends on scale and solubility.

PurificationStrategy Start Crude Phenylglycine Derivative Scale Scale? Start->Scale Large > 100g (Process) Scale->Large Small < 10g (R&D) Scale->Small Resolution Classical Resolution (Diastereomeric Salt) Large->Resolution Chrom Chromatography Small->Chrom Salt Agent: (+)-Camphor-10-sulfonic acid or Tartaric Acid Resolution->Salt SFC SFC (Supercritical Fluid) Chrom->SFC Preferred (Speed) HPLC HPLC (Reverse Phase) Chrom->HPLC If highly polar

Caption: Figure 2. Strategic decision tree for chiral purification based on operational scale.

Chromatographic Selection Guide (HPLC/SFC)

Standard C18 columns will not separate enantiomers. You must use a Chiral Stationary Phase (CSP).

Column TypeMechanismTarget AnalytesRecommended Phase
Crown Ether Host-Guest ComplexationFree Amino Acids (Zwitterions). Excellent for phenylglycine. Requires acidic mobile phase.CROWNPAK CR(+) or CR(-)
Zwitterionic (ZWIX) Ion Exchange + ChiralFree Amino Acids . Great for LC-MS (volatile buffers).Chiralpak ZWIX(+)
Polysaccharide H-Bonding / Pi-PiProtected Derivatives (Esters, Amides, Fmoc/Boc).Chiralpak IB or IG (Immobilized phases preferred for solubility) [4].

SFC Note: For protected phenylglycines, SFC (Supercritical


 + Methanol) is superior to HPLC due to speed and ease of solvent recovery. Use a basic additive (0.1% DEA) for amides/esters, but acidic additive (0.1% TFA)  for free acids to suppress ionization [5].

Module 4: Impurity Profiling

User Issue: "My product smells like almonds and has a yellow tint."

  • Identity: The almond smell is Benzaldehyde .

  • Cause: Oxidative degradation. Phenylglycine derivatives can undergo oxidative decarboxylation in the presence of light and air, especially in solution.

  • Remediation:

    • Wash: Triturate the solid with diethyl ether (Benzaldehyde is highly soluble in ether; Phenylglycine is not).

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Synthesis check: If coming from Strecker synthesis, ensure complete removal of cyanide, as residual cyanide can accelerate degradation.

References

  • Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(29), 2826-2829.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Wegman, M. A., et al. (2001). "Chemoenzymatic synthesis of phenylglycine derivatives." Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 249-253.

  • Daicel Corporation. "Instruction Manual for CROWNPAK CR(+) and CR(-)."

  • De Klerck, K., et al. (2012). "Supercritical fluid chromatography for the enantioseparation of amino acids." Journal of Chromatography A, 1234, 72-79.

Sources

preventing racemization during amino acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Purity Support Hub. Status: Online | Ticket Priority: High | Context: Amino Acid Derivatization

Mission: To provide researchers with a self-validating framework for preventing racemization—the irreversible inversion of stereochemistry—during amino acid derivatization. We move beyond "recipes" to engineered workflows that preserve enantiomeric excess (


).

Module 1: The Diagnostic Triage

"Is it Racemization or Chromatography?"

Before altering chemical parameters, you must distinguish between true chemical racemization and chromatographic artifacts. Users often misinterpret peak splitting as chiral inversion.

Step 1: The Isolation Test
  • Run a Standard: Inject a pure L-standard of the amino acid .

  • Observation:

    • Single Peak: System is clean.

    • Split Peak (e.g., 50:50 or 60:40): Likely a column void, mismatched solvent strength, or rotamer separation (common with Proline/Tertiary amides).

    • Small Shoulder (<5%): Could be pre-existing D-impurity or derivatization-induced racemization.

Step 2: The Spike Test
  • Spike your sample with authentic D-isomer.

  • Result:

    • If the "shoulder" grows: It is the D-isomer. Proceed to Module 2 .

    • If a new peak appears: Your original shoulder was an artifact or isobaric interference.

Visual Workflow: Racemization Risk Assessment

Racemization_Diagnosis Start User Observation: Unexpected Peak/Shoulder Standard Inject Pure L-Standard Start->Standard Split Is Peak Split? Standard->Split Ratio Split Ratio? Split->Ratio Yes Spike Spike with D-Standard Split->Spike No (Single Peak) Col_Fail Column/Method Failure (Not Racemization) Ratio->Col_Fail ~50:50 (Doublet) Rotamer Rotamer Separation (Temp/Solvent Issue) Ratio->Rotamer Broad/Shoulder Spike->Col_Fail New Peak Appears Confirmed Confirmed Racemization Proceed to Module 2 Spike->Confirmed Shoulder Increases

Figure 1: Diagnostic logic tree to rule out chromatographic artifacts before optimizing chemistry.

Module 2: Method-Specific Protocols

Protocol A: FMOC Derivatization (Base-Catalyzed Risk)

The Hazard: FMOC-Cl requires basic conditions (pH > 8) to react with the amine. However, high pH promotes proton abstraction at the


-carbon, leading to enolization and racemization.
The Fix:  The "Buffer-Quench" System.

Optimized Workflow:

ParameterCritical LimitMechanism of Failure
Buffer pH 9.0 - 10.0 (Borate)pH > 11 causes rapid proton abstraction (

-H).
Reaction Time < 20 mins Extended exposure to base favors thermodynamic equilibration (racemization).
Quenching Immediate Acidification Failure to neutralize stops the reaction but leaves the environment basic, risking post-reaction racemization.

Step-by-Step Protocol:

  • Preparation: Mix 10 µL Sample + 10 µL Borate Buffer (0.2 M, pH 9.5).

  • Reaction: Add 20 µL FMOC-Cl (in ACN). Vortex. Incubate at Ambient Temp for 15 minutes.

  • The "Kill" Step (Crucial): Immediately add 5 µL of 2% Formic Acid or Acetic Acid.

    • Why? This drops the pH to < 4, stabilizing the chiral center and preventing hydrolysis of the derivative [1].

  • Extraction: Wash with pentane/heptane to remove excess FMOC-Cl (prevents column damage).

Protocol B: Carboxyl Activation (Oxazolone Risk)

The Hazard: When activating the C-terminus (e.g., for peptide coupling or derivatization with chiral amines), the activated ester can cyclize to form an Oxazolone (Azlactone) intermediate. This intermediate is highly prone to racemization via tautomerization. The Fix: Additive Suppression (HOBt/HOAt).[1][2]

Visual Mechanism: The Oxazolone Trap

Oxazolone_Mechanism AA Activated Amino Acid (L-Isomer) Oxazolone Oxazolone Intermediate (Chiral) AA->Oxazolone Cyclization Racemic Racemic Product (D/L Mixture) AA->Racemic Direct Attack (No Oxazolone) Enol Stabilized Enol (Achiral/Planar) Oxazolone->Enol Base-Catalyzed Tautomerization Oxazolone->Racemic Amine Attack Enol->Oxazolone Re-protonation HOBt HOBt/HOAt (Suppressor) HOBt->AA Forms Active Ester

Figure 2: The Oxazolone pathway is the primary cause of racemization during C-terminal activation. Additives like HOBt intercept the activated ester, bypassing the cyclic intermediate.

Troubleshooting Guide:

  • Issue: High D-isomer content during amide coupling.

  • Root Cause: Slow coupling allows time for oxazolone formation.

  • Solution:

    • Switch activator to DIC/HOAt (HOAt is more effective than HOBt for hindered amino acids).

    • Use Oxyma Pure as a non-explosive, highly efficient alternative to HOBt [2].

    • Pre-activation: Do not pre-activate for > 2 minutes. Add the amine nucleophile immediately.

Protocol C: GC-MS Silylation (Thermal Risk)

The Hazard: Silylation (e.g., with BSTFA/MSTFA) requires heating. Keto-acids can tautomerize, and functional groups can degrade, leading to apparent racemization. The Fix: The "Protect-Then-Silylate" Strategy.

Optimized Workflow:

  • Methoximation (Step 1):

    • Reagent: Methoxyamine HCl in Pyridine.

    • Action: Locks ketone groups (linearizes sugars, protects

      
      -keto acids) preventing ring-based tautomerization [3].[3]
      
    • Condition: 60°C for 30 mins.

  • Silylation (Step 2):

    • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[3][4][5]

    • Avoid: Strong bases or excessive heat (>100°C) which promote racemization.

    • Condition: 37°C for 30 mins (Milder is better).

Module 3: Advanced FAQs

Q: Can I use Marfey's Reagent (FDAA) for all amino acids without racemization? A: mostly, yes. Marfey's method relies on nucleophilic aromatic substitution, which is relatively mild. However, the initial hydrolysis of the protein (6M HCl, 110°C, 24h) is the weak link.

  • Correction: Always include a "hydrolysis control" (pure L-protein or peptide) to quantify the background racemization induced by the acid hydrolysis step itself (typically 0.5 - 1.0%) [4].

Q: Why does my Proline derivative show two peaks even with pure L-standard? A: This is likely Rotamerism , not racemization. The tertiary amide bond in Proline derivatives (especially FMOC-Pro) has a high rotational barrier, creating cis and trans conformers that separate on HPLC.

  • Validation: Heat the column to 50-60°C. If the peaks merge or the ratio changes, it is rotamerism. Racemization peaks will not merge.

Q: Does solvent choice affect racemization rates? A: Yes. Polar aprotic solvents (DMF, DMSO) enhance the basicity of amines and stabilize charged intermediates, potentially increasing racemization rates compared to solvents like DCM or THF. When using DMF, ensure strictly anhydrous conditions and minimal base exposure.

References

  • Agilent Technologies. (2023). Amino Acid Analysis using Agilent InfinityLab Poroshell 120 HPH-C18. Application Note. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link

  • Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling." Current Protocols in Molecular Biology. Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][6][7][8][9] Link

Sources

Technical Support Center: Resolving Co-Eluting Peaks in Amino Acid Analysis (AAA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket Focus: Chromatographic Resolution & Co-elution Audience: Analytical Chemists, Process Development Scientists

Introduction

Welcome to the Advanced Chromatography Support Center. In amino acid analysis (AAA), co-elution is rarely a random event; it is a symptom of compromised selectivity or system variability. Whether you are quantifying critical quality attributes (CQAs) for a biologic or performing raw material testing, resolving these peaks requires a mechanistic understanding of your separation chemistry—be it Ion Exchange (IEX) or Reversed-Phase (RP) with derivatization (OPA/FMOC, AccQ-Tag).

This guide bypasses generic advice to focus on the specific physicochemical levers you can pull to resolve critical pairs.

Part 1: The Triage Protocol (General Troubleshooting)

Q: I see two peaks merging. How do I confirm it is true co-elution and not a hardware artifact?

A: Before altering your method, rule out physical dispersion.

  • The "Blank" Test: Inject a blank (0 µL or solvent only). If a peak appears at the retention time of your "co-eluting" pair, you have carryover or ghost peaks from the mobile phase/system, not co-elution.

  • Peak Width Analysis: Check the peak width at half-height (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). If the "merged" peak is significantly wider than adjacent single peaks (e.g., 
    
    
    
    width), it is likely two compounds. If it is the same width but distorted (fronting/tailing), it is a mass transfer or overload issue, not co-elution.
Q: My retention times (RT) are drifting, causing intermittent co-elution. What is the root cause?

A: RT drift in AAA is almost always caused by pH instability or temperature fluctuations .

  • pH Sensitivity: Amino acids are zwitterionic. A mobile phase pH change of just 0.1 units can shift the elution order of acidic amino acids (Aspartate, Glutamate) and Histidine significantly. Action: Measure mobile phase pH with a calibrated meter, not test strips. Ensure your buffer capacity is sufficient (10–20 mM is standard; <5 mM is risky).

  • Temperature: AAA columns are highly sensitive to thermal changes. A

    
     shift can ruin the resolution of Leucine/Isoleucine. Action:  Ensure your column compartment is actively thermostatted, not just "ambient."
    

Part 2: Resolving The "Critical Pairs"

Q: I cannot separate Leucine (Leu) and Isoleucine (Ile). They are eluting as a doublet or single peak.

The Science: Leu and Ile are structural isomers with identical molecular weights and nearly identical hydrophobicity. In Reversed-Phase (RP) chromatography, their selectivity (


) is driven by the shape selectivity of the stationary phase and temperature.

Protocol for Resolution:

  • Lower the Temperature: Counter-intuitively, lowering the column temperature (e.g., from

    
     to 
    
    
    
    or even
    
    
    ) often improves the separation of Leu/Ile. Higher temperatures increase mass transfer but can cause the hydrophobic interaction mechanisms to converge, reducing selectivity.
  • Flatten the Gradient: These peaks elute in the middle-to-late region of the chromatogram. Introduce an isocratic hold or a very shallow gradient slope (e.g., 0.5% B/min increase) specifically across the elution window of Leu/Ile.

  • Check Mobile Phase Strength: If ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (retention factor) is 
    
    
    
    , your organic composition is too high at the start. Weaken the mobile phase to force them to interact longer with the C18 chains.
Q: Glutamine (Gln) and Histidine (His) are co-eluting.[1] What do I adjust?

The Science: This pair is highly pH-dependent. Histidine's imidazole ring has a pKa around 6.0.

  • Action: Adjust Mobile Phase A pH.

    • If using OPA/FMOC (Agilent/others): Small adjustments to the phosphate/borate buffer pH (e.g., pH 7.8 to 7.6) will shift Histidine significantly while Glutamine remains relatively stable.

    • If using Cation Exchange: Lowering the starting pH or modifying the ionic strength of the first buffer is the primary lever.

Part 3: Method-Specific Troubleshooting

Scenario A: OPA/FMOC Derivatization (e.g., Agilent AdvanceBio/Eclipse)
  • Issue: "Ghost" peaks co-eluting with amino acids.

    • Cause: OPA reagents degrade over time, forming crystalline precipitates or breakdown products that absorb/fluoresce.

    • Fix: Discard OPA reagents older than 1 week (or per manufacturer spec). Filter new reagents through a 0.22 µm filter.

  • Issue: Lysine or Hydroxyproline disappearance.

    • Cause: FMOC reaction failure. FMOC targets secondary amines (Pro, Hyp) and primary amines (Lys).

    • Fix: Ensure the FMOC reagent has not precipitated.[1] Increase the mixing wait time in the autosampler program.

Scenario B: AccQ-Tag (Waters)
  • Issue: "Ammonia" peak interfering with early eluters.

    • Cause: Ammonia in the sample reacts with the AQC reagent to form AMQ (Aminoquinoline).

    • Fix: Desalt the sample or use a vacuum concentrator to remove ammonia before derivatization.

  • Issue: Variable resolution of non-polar amino acids.

    • Cause: Column conditioning.[2][3] AccQ-Tag columns require specific conditioning with mobile phase to "wet" the pores properly.

    • Fix: Follow the conditioning protocol strictly: Flush with 60% Acetonitrile, then equilibrate at initial conditions for at least 20 minutes.

Part 4: Optimization Workflows & Visuals

Workflow 1: Systematic Troubleshooting Logic

TroubleshootingLogic Start Problem: Co-Eluting Peaks CheckBlank 1. Inject Solvent Blank Start->CheckBlank IsGhost Peak present in Blank? CheckBlank->IsGhost GhostYes System Contamination (Injector/Column Carryover) IsGhost->GhostYes Yes GhostNo 2. Check Retention Time (RT) Stability IsGhost->GhostNo No RTUnstable RT Drifting? GhostNo->RTUnstable FixSys Fix pH or Temperature (Check Pump Mixing) RTUnstable->FixSys Yes RTStable 3. Analyze Peak Shape RTUnstable->RTStable No ShapeCheck Peak Width > 1.5x neighbor? RTStable->ShapeCheck TrueCoelution True Co-elution (Selectivity Issue) ShapeCheck->TrueCoelution Yes Distortion Overload/Column Aging (Reduce Injection Vol) ShapeCheck->Distortion No Resolve Optimization Protocol TrueCoelution->Resolve

Figure 1: Decision matrix for diagnosing co-elution versus system artifacts.

Workflow 2: Gradient & Temperature Optimization

The following diagram illustrates the specific levers to pull based on where the co-elution occurs in the chromatogram.

GradientOpt Problem Co-Elution Region Early Early Eluters (Asp, Glu, Ser) Problem->Early Mid Critical Pairs (Gln/His, Arg/Thr) Problem->Mid Late Isomers (Leu/Ile) Problem->Late ActEarly Adjust pH (± 0.1) Check Ionic Strength Early->ActEarly ActMid Flatten Gradient Slope (%B/min) Mid->ActMid ActLate LOWER Temperature (Increases Selectivity) Late->ActLate

Figure 2: Targeted optimization strategies based on elution zone.

Part 5: Quantitative Reference Data

Table 1: Impact of Parameters on Critical Pair Resolution (


) 
ParameterChangeEffect on Leu/Ile (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Effect on Asp/Glu (

)
Mechanism
Temperature Increase (

)
Decreases (Risk of co-elution)MinimalThermodynamics (Van 't Hoff plot behavior).
Mobile Phase pH Decrease (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Minimal (Neutral species)Increases Protonation of carboxyl groups increases retention.
Gradient Slope Flatten (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Increases IncreasesIncreases peak distance (selectivity).
Flow Rate Decrease (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Increases (slightly)IncreasesImproves efficiency (

) but broadens peaks.

References

  • Agilent Technologies. (2020). Amino Acid Analysis "How-To" Guide: AdvanceBio AAA.[4] Retrieved from

  • Waters Corporation. (2023). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from

  • Phenomenex. (2024).[2] HPLC Troubleshooting Guide: Peak Splitting and Co-elution. Retrieved from

  • Molnár, I., et al. (2010). Mobile Phase pH, Column Temperature, and Eluent Flow Rate Effects on Separation of OPA Derivatives.[5] Journal of Liquid Chromatography & Related Technologies. Retrieved from

Sources

Technical Support Center: Resolving "Oiling Out" in Amino Acid HCl Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physics of Oiling Out

The Problem: "Oiling out" is not a random failure; it is a thermodynamic event known as Liquid-Liquid Phase Separation (LLPS) . It occurs when a supersaturated solution separates into a solute-rich liquid phase (the oil) and a solute-poor liquid phase (the supernatant) before the crystalline solid can form.[1]

Why it happens to Amino Acid HCls: Amino acid hydrochlorides are ionic solids with high lattice energy but also possess significant hygroscopicity and often hydrophobic side chains.

  • Metastable Miscibility Gap: In many solvent systems (especially alcohol/ether or aqueous mixtures), a region of immiscibility exists submerged within the metastable zone.

  • Melting Point Depression: Impurities or residual water can depress the melting point of the solvated salt below the boiling point of the solvent. The system effectively "melts" out of solution rather than crystallizing.

  • Supersaturation Overshoot: Rapid cooling pushes the concentration past the spinodal decomposition line, forcing the system to separate into two liquids rather than nucleating a solid.

Visualizing the Danger Zone

The following phase diagram illustrates the "Oiling Out Zone" (Miscibility Gap) relative to the Solubility Curve.

PhaseDiagram Figure 1: Thermodynamic Phase Diagram of Oiling Out (LLPS) Stable Stable Solution (Undersaturated) MSZW Metastable Zone (Ideal Nucleation) Stable->MSZW Cooling OilZone Miscibility Gap (Oiling Out Zone) MSZW->OilZone Rapid Cooling / High Impurity Crystal Crystalline Solid (Thermodynamic Product) MSZW->Crystal Controlled Nucleation OilZone->Crystal Slow Transformation (Often Amorphous)

Caption: Figure 1 illustrates that if the system enters the red "Miscibility Gap" before nucleating, LLPS occurs. The goal is to stay in the yellow "Metastable Zone" and induce nucleation there.

Solvent System Optimization

Amino acid hydrochlorides require a delicate balance: a polar solvent to dissolve the ionic lattice and a less polar anti-solvent to induce crystallization.

Critical Rule: Avoid solvent systems where the boiling point of the mixture is higher than the depressed melting point of the solvated oil.

Recommended Solvent Systems
Primary Solvent (Dissolver)Anti-Solvent (Precipitator)Risk LevelNotes
Methanol (MeOH) Diethyl Ether / MTBE LowClassic system. Keep temp < 40°C to avoid oiling.
Ethanol (EtOH) Ethyl Acetate (EtOAc) MediumGood for hydrophobic amino acids (e.g., Phe, Trp).
Water Acetone HighHigh risk of oiling due to water's high boiling point. Use only if necessary.
Isopropanol (IPA) None (Cooling only) LowWorks well for aliphatic amino acids (e.g., Val, Leu).

Technical Insight: For stubborn oils, adding a trace amount of ionic strength modifier (e.g., excess HCl gas in ether) can sometimes harden the oil by suppressing the solubility of the free base form, though this is specific to the pH-dependent equilibrium [1].

Rescue Protocols: What to do after it oils out

Do not simply cool the oil further. Cooling increases the viscosity of the oil, hindering mass transfer and locking impurities inside, resulting in a "gummy" solid or glass.

Workflow: The "Re-Dissolve & Seed" Method

RescueProtocol Start Oiling Out Detected Step1 1. Re-heat to Clarity (Dissolve the oil) Start->Step1 Step2 2. Add Good Solvent (10-20% volume) Step1->Step2 Lowers Supersaturation Step3 3. Cool Slowly to Cloud Point Step2->Step3 Decision Is it oiling again? Step3->Decision Decision->Step1 Yes (Droplets) Seed 4. ADD SEEDS NOW (Crucial Step) Decision->Seed No (Hazy) Fail Trituration Required Decision->Fail Persistent Oil Success Crystalline Product Seed->Success

Caption: Figure 2 outlines the decision matrix for rescuing an oiled-out batch. Note that adding good solvent (Step 2) shifts the system out of the miscibility gap.

The Trituration Technique (Physical Rescue)

If the oil refuses to crystallize despite re-heating:

  • Decant the supernatant solvent.

  • Add fresh anti-solvent (e.g., Et2O or Hexanes) to the oil.

  • Sonicate or vigorously stir. This extracts the "good" solvent and impurities from the oil droplets, forcing the AA-HCl to solidify.

  • Once solid, filter and recrystallize again from a cleaner system.

Frequently Asked Questions (FAQ)

Q1: Why does seeding into the oil not work? A: Seeds added directly to an oiled-out phase often dissolve because the oil phase itself is a solvent for the crystal, or they become coated in the viscous oil, preventing growth. You must seed in the metastable zone (clear solution, just before cloudiness) to provide a template for the lattice [2].

Q2: My Amino Acid HCl is very hygroscopic. How does this affect oiling? A: Absorbed water acts as a potent impurity that lowers the melting point. If your material is wet, it will oil out even in dry solvents.

  • Fix: Dry the crude material thoroughly under vacuum (P2O5 trap) before attempting recrystallization. Use anhydrous solvents.

Q3: Can I use sonication to stop oiling? A: Yes. Sonication (ultrasound) can induce nucleation by creating cavitation bubbles that act as high-energy nucleation sites. This can force the system to bypass the liquid-liquid phase separation and jump straight to the solid phase [3]. Apply sonication in short bursts as the solution enters the metastable zone.

Q4: The oil solidified into a hard glass. Is it pure? A: Likely not. The glass is an amorphous solid containing trapped solvent and impurities. It must be re-dissolved. Do not proceed to the next synthetic step with this material as the stoichiometry will be incorrect.

References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from

  • American Chemical Society (ACS). Process Development and Crystallization in Oiling-Out System. Org.[2] Process Res. Dev. 2017. Retrieved from

  • Chemistry LibreTexts. Troubleshooting Crystallization. Retrieved from

  • ResearchGate. How to avoid the formation of oil droplets during recrystallization? Retrieved from

Sources

improving the resolution of enantiomers on a chiral stationary phase

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Resolution of Enantiomers on a Chiral Stationary Phase (CSP) Role: Senior Application Scientist Status: Online | Ticket Priority: High

Introduction: The Mechanics of Chiral Recognition

Welcome to the Advanced Chiral Separations Support Center. If you are reading this, you are likely facing the "chiral dilemma": your enantiomers are either co-eluting, partially resolving, or exhibiting peak shapes that compromise integration.

Unlike achiral chromatography, where separation is driven by hydrophobicity or polarity, chiral resolution (


) requires a transient diastereomeric complex to form between your analyte and the Chiral Selector (CS) . This recognition mechanism relies on the "Three-Point Interaction" rule  (or at least three distinct molecular interactions, one of which must be stereochemically dependent).

To improve resolution, we must manipulate the thermodynamics (


) of this interaction. This guide is structured to troubleshoot your specific resolution failure mode.

Phase 1: The "No Separation" Scenario

Symptom: You observe a single peak, or two peaks with


.
Q: I have screened my sample on a standard OD-H and AD-H column with Hexane/IPA (90:10) and see no separation. What is the next logical step?

A: Do not immediately change the mobile phase on the same column. Instead, switch the selector chemistry . Chiral recognition is highly specific. If the "lock and key" fit isn't there, modifying the solvent strength rarely induces separation from zero.

Protocol: The "Generic 4" Screening Strategy Polysaccharide-based CSPs cover >80% of separations. You should screen these four distinct selectors in this order:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, Lux Amylose-1)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD, Lux Cellulose-1)

  • Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID, Lux Amylose-2) – Chlorinated phases often resolve compounds where methyl-phases fail.

  • Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralpak OZ, Lux Cellulose-4)

Technical Insight: If standard Normal Phase (Hexane/Alcohol) fails, switch to Polar Organic Mode (POM) using 100% Methanol, Ethanol, or Acetonitrile (only on immobilized phases or specific coated phases). POM drives separation via hydrogen bonding and dipole-dipole interactions without the interference of non-polar hexane.

Phase 2: The "Partial Separation" Scenario

Symptom: You have two peaks, but they overlap (


). You need baseline resolution (

).
Q: I have partial separation. Should I lower the flow rate or change the temperature?

A: Temperature is your most powerful thermodynamic lever. Enantiomeric separation is typically enthalpy-driven (


). Lowering the temperature increases the retention factor (

) and usually increases the selectivity factor (

).

Thermodynamic Rule:



  • Action: Decrease column temperature by 10°C–15°C (e.g., go from 25°C to 10°C).

  • Result: This usually increases

    
     significantly.
    
  • Warning: Lower temperatures increase mobile phase viscosity, raising backpressure and broadening peaks (lower efficiency,

    
    ). You may need to reduce the flow rate to maintain optimal Van Deemter performance.
    
Q: How does the alcohol modifier affect resolution in Normal Phase?

A: The type of alcohol changes the solvation of the chiral selector, altering the shape of the "chiral pocket."

Solvent Switching Protocol: If using Isopropanol (IPA) gives partial separation:

  • Switch to Ethanol: Ethanol is less bulky than IPA and can penetrate the chiral grooves differently. It often yields sharper peaks (better mass transfer) and different selectivity.

  • Switch to Methanol (Immobilized Columns Only): Methanol is a protic solvent that promotes strong hydrogen bonding. Note: Do not use MeOH on coated AD/OD columns unless explicitly permitted, as it may strip the phase.

ModifierViscosity (cP)Steric BulkEffect on Selectivity
Isopropanol (IPA) 2.04HighStandard starting point; good H-bond donor/acceptor.
Ethanol (EtOH) 1.07MediumLower viscosity = Higher Efficiency (

). Often alters elution order.[1]
Methanol (MeOH) 0.54LowHigh efficiency; distinct selectivity. Requires Immobilized Phase.

Phase 3: Troubleshooting Peak Shape

Symptom: You have separation, but tailing peaks reduce resolution and integration accuracy.

Q: My peaks are tailing significantly. Is my column dying?

A: Likely not. Tailing in chiral chromatography is usually caused by secondary non-enantioselective interactions between the analyte and the residual silanols of the silica support.

The Fix: Mobile Phase Additives You must suppress the ionization of your analyte or block active sites.[2]

Analyte TypeRecommended AdditiveConcentrationMechanism
Acidic (e.g., Ibuprofen)Trifluoroacetic Acid (TFA) or Acetic Acid0.1% v/vSuppresses ionization of analyte (

); keeps it neutral.
Basic (e.g., Beta-blockers)Diethylamine (DEA) or Triethylamine (TEA)0.1% v/vCompetes for silanol sites; suppresses protonation of analyte.
Amphoteric TFA + DEA (or Ethanesulfonic acid)0.1% each"Ion Pair" effect; stabilizes zwitterions.

Critical Warning: Always flush the column with neutral mobile phase (10-20 column volumes) before switching from Acidic to Basic additives to avoid salt precipitation inside the column pores.

Visualizing the Workflow

The following decision tree outlines the logical progression for developing a chiral method from scratch.

ChiralMethodDevelopment Start Start: Racemic Mixture Screening Screen CSPs (AD, OD, IA, IC) Mobile Phase: Hex/IPA (90:10) Start->Screening Result Evaluate Separation Screening->Result NoSep No Separation (Rs = 0) Result->NoSep Single Peak Partial Partial Separation (0 < Rs < 1.5) Result->Partial Overlapping Baseline Baseline Separation (Rs > 1.5) Result->Baseline Resolved SwitchMode Switch Mode: 1. Polar Organic (MeOH/ACN) 2. Reversed Phase NoSep->SwitchMode Optimize Optimize Resolution Partial->Optimize Final Final Method Validation Baseline->Final SwitchMode->Screening Re-screen Temp Decrease Temp (10-15°C) Optimize->Temp Modifier Change Alcohol (IPA -> EtOH -> MeOH) Temp->Modifier PeakShape Check Peak Shape Modifier->PeakShape Additives Add 0.1% Additive (TFA for Acids, DEA for Bases) PeakShape->Additives Tailing PeakShape->Final Gaussian Additives->Final

Caption: Logical decision matrix for chiral method development, moving from CSP screening to thermodynamic optimization and peak shape correction.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Phenomenex. (2023).[3] HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Optimization. Retrieved from [Link]

  • Dolan, J. W. (2023).[3] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. Retrieved from [Link]

Sources

Module 1: Chemical Synthesis – Asymmetric Phase Transfer Catalysis (PTC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the ncAA Synthesis Technical Support Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your non-canonical amino acid (ncAA) synthesis has hit a bottleneck—be it stalling yields, recalcitrant enantiomeric excess (ee), or downstream contamination.

In this guide, we move beyond basic textbook protocols. We address the causality of failure in asymmetric alkylation, enzymatic transamination, and orthogonal translation.

Context: You are synthesizing


-alkyl or 

-dialkyl ncAAs using a Schiff base substrate and a chiral catalyst (e.g., Maruoka or Cinchona-derived). Primary Issue: Low Enantiomeric Excess (ee < 90%) or Racemization.
Troubleshooting Guide: The "Racemic Nightmare"
SymptomProbable CauseCorrective Action
Low ee% immediately post-reaction Temperature/Rate Mismatch: The background racemic reaction (uncatalyzed) is competing with the catalyzed pathway.Lower Temperature: Drop reaction to -20°C or -40°C. High enantioselectivity often requires kinetic control where the catalyst-substrate complex is significantly more reactive than the free enolate.
ee% drops during workup Acid-Catalyzed Hydrolysis: The imine hydrolysis step is too harsh, causing racemization of the newly formed chiral center.Buffer Control: Switch from 1N HCl to a mild citric acid (15%) hydrolysis or use a biphasic workup with THF/Water to control pH exposure time.
Stalled Conversion (<50%) Stirring Efficiency: PTC is an interfacial reaction. Poor mixing prevents the ion pair (Catalyst-Enolate) from forming at the interface.Increase RPM: Ensure vigorous stirring (>1000 RPM). The interface surface area is the rate-limiting zone.
Inconsistent Batch-to-Batch ee Water Content: Trace water in the organic solvent (e.g., Toluene/DCM) disrupts the tight ion pair needed for chiral induction.Dry Solvents: Use anhydrous toluene. Water acts as a "shuttle" that bypasses the chiral catalyst, allowing non-selective alkylation by inorganic base (KOH/CsOH).
Standard Protocol: Maruoka Catalyst System

Reference: Ooi, T. & Maruoka, K. (2007)

  • Substrate: Glycine Schiff base (benzophenone imine).

  • Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS bromide (1 mol%).

  • Solvent: Toluene (Anhydrous).

  • Base: 50% aqueous KOH.

  • Procedure: Cool to 0°C. Add catalyst and base. Add alkyl halide dropwise. Monitor via Chiral HPLC (e.g., Daicel Chiralpak AD-H).

Visualizing the Mechanism

The following diagram illustrates the critical "Ion Pairing" step where chirality is established.

PTC_Mechanism SchiffBase Glycine Schiff Base (Organic Phase) Interface Interface (Ion Exchange) SchiffBase->Interface Diffusion Base Aq. KOH (Aqueous Phase) Base->Interface Deprotonation IonPair Chiral Ion Pair [Cat+ Enolate-] Interface->IonPair Catalyst Extraction Product Chiral ncAA Precursor IonPair->Product R-X Alkylation (Rate Limiting) Product->SchiffBase Catalyst Regeneration

Caption: Asymmetric Phase Transfer Catalysis workflow showing the critical interfacial ion-exchange step.

Module 2: Chemo-Enzymatic Synthesis – Transaminases (ATAs)

Context: You are using Transaminases to convert a ketone precursor into a chiral amine (ncAA) using an amine donor (e.g., Isopropylamine or Alanine). Primary Issue: Incomplete Conversion (Equilibrium Limitation).

Troubleshooting Guide: The "Equilibrium Trap"

Q: My reaction stalls at 50% conversion. Adding more enzyme doesn't help. Why? A: Transamination is reversible (


). You have hit thermodynamic equilibrium.
  • The Fix: You must pull the equilibrium.

    • Method A (Physical): If using Isopropylamine as a donor, the coproduct is Acetone. Apply a slight vacuum or nitrogen sweep to evaporate Acetone (volatile) and drive the reaction forward.

    • Method B (Chemical): Use an enzymatic cascade (see diagram below).[1]

Q: I see high conversion, but my product precipitates and traps impurities. A: ncAAs often have low solubility at neutral pH (isoelectric point).

  • The Fix: Perform "pH swing" crystallization. Solubilize at high pH (>10) or low pH (<2) to filter off enzyme/cell debris, then slowly adjust to the pI (isoelectric point) for pure crystallization.

Protocol: Lactate Dehydrogenase (LDH) Cascade

Reference: Gomm, A. et al. (2016)

This system removes the coproduct (Pyruvate) by reducing it to Lactate, which cannot reverse-react.

  • Enzyme 1:

    
    -Transaminase (ATA).
    
  • Enzyme 2: Lactate Dehydrogenase (LDH).

  • Cofactor: PLP (Pyridoxal-5'-phosphate).

  • Recycling: NADH (consumed by LDH) / Formate Dehydrogenase (to recycle NADH).

Visualizing the Cascade

Enzymatic_Cascade Substrate Ketone (Precursor) ATA Transaminase (PLP) Substrate->ATA Product Chiral ncAA (L-Isomer) Donor L-Alanine Donor->ATA Coproduct Pyruvate LDH LDH (NADH -> NAD+) Coproduct->LDH Equilibrium Shift Lactate L-Lactate (Inert) ATA->Product ATA->Coproduct LDH->Lactate Equilibrium Shift

Caption: Dual-enzyme cascade to shift equilibrium by irreversibly removing the pyruvate coproduct.

Module 3: Purification & Impurity Scavenging

Context: Removing transition metals (Pd, Cu, Ni) from chemical synthesis or host cell proteins (HCP) from fermentation.

Metal Scavenging Guide

If you used Click Chemistry (CuAAC) or Cross-Coupling (Pd/Ni) to functionalize your ncAA, standard crystallization is insufficient.

MetalResidual Limit (API)Recommended ScavengerMechanism
Palladium (Pd) < 10 ppmThiol-functionalized Silica (e.g., SiliaMetS® Thiol)Strong covalent Pd-S bond.
Copper (Cu) < 25 ppmImidazole or Chelex ResinsChelation. EDTA wash is also effective but harder to remove.
Nickel (Ni) < 20 ppmDMT (Dimercaptotriazine) ResinHigh affinity for Group 10 metals.

Protocol Note: Always perform scavenging before the final crystallization. Once a metal is trapped in the crystal lattice, it is nearly impossible to wash out.

References

  • Maruoka Catalyst & PTC: Ooi, T., & Maruoka, K. (2007). Recent advances in asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266.

  • Transaminase Cascades: Gomm, A., & O’Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112.

  • Genetic Incorporation Fidelity: Chin, J. W. (2017). Expanding and reprogramming the genetic code.[2][3][4] Nature, 550, 53-60.

  • Metal Scavenging: Garrett, C. E., & Prasad, K. (2004). The art of meeting palladium specifications in active pharmaceutical ingredients produced by Pd-catalyzed reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.

Sources

Validation & Comparative

Comparative Analysis of 2-, 3-, and 4-Methylphenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methylphenylglycines (also known as tolylglycines) represent a critical class of non-proteinogenic amino acids used extensively in peptidomimetics and ligand design.[1][2] Unlike the unsubstituted phenylglycine, the introduction of a methyl group at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring introduces specific stereoelectronic constraints that modulate receptor binding affinity and metabolic stability.[3][1][2]

This guide provides a comparative technical analysis of these three isomers. While 4-methylphenylglycine is often utilized for its electronic donation properties in catalytic ligands, the 2-methylphenylglycine scaffold has emerged as the most biologically significant in neuropharmacology, serving as the core structural motif for selective metabotropic glutamate receptor (mGluR) antagonists (e.g., LY367385).[3][1][2]

Physicochemical Profile

The position of the methyl group dictates the steric and electronic environment of the


-amino acid core.[1][2] The ortho isomer exhibits the most distinct behavior due to the "ortho-effect," influencing both pKa and rotational freedom.[1][2]
Table 1: Comparative Physicochemical Properties[1][4]
Property2-Methylphenylglycine (Ortho)3-Methylphenylglycine (Meta)4-Methylphenylglycine (Para)
Structure Sterically crowded; restricted rotation of phenyl ring.[2]Balanced sterics/electronics.[1][2]Sterically unhindered; electronic donor.[1][2]
Electronic Effect (

)
Inductive (+I) but sterically perturbed.[2]Weakly donating (

).[1][2]
Strongly donating (

).[1][2]
pKa (Amine) ~ 8.8 - 9.0 (Lowered by steric inhibition of solvation).[2]~ 9.1 (Similar to phenylglycine).[1][2]~ 9.2 (Slightly elevated by +I effect).
Melting Point High (>250°C, dec); Esters ~200°C.High (>250°C, dec).[3][2][4][5]High (>250°C, dec); often highest due to symmetry.[3][1][2]
Key Role Conformational Lock / Selectivity Filter Fine-tuning Lipophilicity Electronic Probe / Hydrophobic Reach

Note on pKa: The ortho-methyl group can lower the basicity of the adjacent amine (relative to para) by sterically hindering the solvation shell required to stabilize the ammonium cation.[1][2]

Synthetic Methodologies

The synthesis of methylphenylglycines generally follows the Strecker or Bucherer-Bergs protocols.[1][2] However, the ortho-methyl substituent significantly impacts reaction rates and yields due to steric hindrance at the carbonyl carbon of the starting aldehyde.[1][2]

General Strecker Synthesis Workflow

The following diagram outlines the standard pathway, highlighting the divergence for asymmetric synthesis using chiral auxiliaries.

StreckerSynthesis Start Tolualdehyde (2-, 3-, or 4-Methyl) Imine Imine Formation (Slow for 2-Me) Start->Imine + NH3/NH4Cl Auxiliary Chiral Amine (e.g., (R)-Phenylglycinol) Start->Auxiliary Asymmetric Route Nitrile Aminonitrile Intermediate Imine->Nitrile + NaCN/KCN ChiralNitrile Diastereoselective Addition Imine->ChiralNitrile Stereocontrol via Auxiliary Hydrolysis Acid Hydrolysis (HCl/Reflux) Nitrile->Hydrolysis Product Racemic Methylphenylglycine Hydrolysis->Product Auxiliary->Imine Condensation ChiralProduct Enantiopure Amino Acid ChiralNitrile->ChiralProduct Oxidative Cleavage & Hydrolysis

Figure 1: General and Asymmetric Strecker Synthesis Pathways.[1][2] Note the kinetic penalty for the 2-methyl isomer during imine formation.[1]

Experimental Protocol: Synthesis of (RS)-2-Methylphenylglycine

Reagents: 2-Methylbenzaldehyde, Ammonium Chloride, Sodium Cyanide, Methanol, Hydrochloric Acid.[3][1][2]

  • Imine Formation: Dissolve 2-methylbenzaldehyde (10 mmol) in MeOH (20 mL). Add

    
     (11 mmol) and stir at room temperature for 30 min. Note: The ortho-methyl group slows this step; extended time may be required compared to 4-methylbenzaldehyde.[1]
    
  • Cyanation: Add NaCN (11 mmol) carefully. Stir the mixture for 24–48 hours. Monitor by TLC.[1][2] The hindered aldehyde requires longer reaction times to reach completion.[1][2]

  • Hydrolysis: Concentrate the solvent, resuspend the residue in 6N HCl (30 mL), and reflux for 12 hours. The nitrile group is hydrolyzed to the carboxylic acid.[1][2]

  • Isolation: Concentrate to dryness. Dissolve in minimal water and neutralize with

    
     to pH ~6 to precipitate the zwitterionic amino acid. Recrystallize from water/ethanol.[1][2]
    

Biological Activity & SAR Analysis[1][2][3]

The most profound difference between these isomers lies in their interaction with biological targets, particularly the metabotropic glutamate receptors (mGluRs).[3][1][2]

The "Ortho-Effect" in mGluR Selectivity

Research into mGluR antagonists demonstrated that the 2-methylphenylglycine scaffold is critical for subtype selectivity.[1][2]

  • Phenylglycine (unsubstituted): Non-selective agonist/antagonist activity.[1][2]

  • 4-Carboxy-phenylglycine (4CPG): Potent antagonist but lacks high selectivity.[1][2]

  • 4-Carboxy-2-methylphenylglycine (LY367385): The addition of the 2-methyl group creates a steric clash in the mGluR5 binding pocket but is accommodated by mGluR1.[1][2] This makes the 2-methyl derivative a highly selective mGluR1 antagonist .[1][2]

SAR Logic Diagram

The following decision tree illustrates how the methyl position guides the pharmacological profile.

SAR_Logic Root Phenylglycine Scaffold Subst Methyl Substitution Position Root->Subst Ortho 2-Methyl (Ortho) Subst->Ortho Meta 3-Methyl (Meta) Subst->Meta Para 4-Methyl (Para) Subst->Para Effect2 Steric Clash + Conformational Twist Ortho->Effect2 Effect3 Minor Steric Effect Meta->Effect3 Effect4 Electronic Extension Para->Effect4 Result2 HIGH SELECTIVITY (e.g., mGluR1 Antagonist) Effect2->Result2 Excludes mGluR5 Result3 Intermediate Potency Effect3->Result3 Result4 High Affinity / Low Selectivity (Hydrophobic Pocket Filling) Effect4->Result4

Figure 2: Structure-Activity Relationship (SAR) of Methylphenylglycines.[1][2] The 2-methyl substituent is the key determinant for receptor subtype selectivity.[1]

Enantioseparation Protocol

Separation of the enantiomers is often required for biological testing.[1][2] The 2-methyl isomer presents unique challenges due to its bulk.

Method: Chiral Ligand Exchange Chromatography (CLEC) or Chiral Crown Ether HPLC.[1][2]

  • Column: Crownpak CR(+) or Chiralpak ZWIX(+).[3][1][2]

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.[1][2]0) is often used for crown ether columns to ensure the amine is protonated (

    
    ), which is necessary for complexation with the crown ether.[3][1][2]
    
  • Elution Order: Typically, the D-isomer elutes before the L-isomer on Crownpak CR(+), but the 2-methyl group can alter retention times significantly compared to the 4-methyl isomer due to interference with the host-guest complexation geometry.[1][2]

References

  • Strecker Synthesis Mechanisms

    • Master Organic Chemistry.[1][2] "The Strecker Synthesis of Amino Acids."[1][2] Link

  • mGluR Pharmacology & Phenylglycine Analogs

    • Tocris Bioscience.[1][2] "mGluR1 Antagonists and LY367385."[1][2] Link

    • PubMed.[1][2][6][7] "Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family."[1][2] Link

  • Physical Properties & Spectra

    • NIST Chemistry WebBook.[1][2][8] "2-Phenylglycine IR and Mass Spectra." Link[3][2]

  • Enantioseparation Techniques

    • ResearchGate.[1][2] "Enantioseparation of phenylglycine derivatives by HPLC." Link

Sources

validation of HPLC method for 2-Amino-2-(3-methylphenyl)acetic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(3-methylphenyl)acetic acid (3-methylphenylglycine) is a critical non-proteinogenic amino acid often used as a chiral building block in peptide therapeutics and antibiotic synthesis. Its analysis presents a dual challenge: the molecule is amphoteric (zwitterionic), and its utility depends entirely on its enantiomeric purity (typically >99.5% ee required).

This guide compares the two dominant analytical strategies:

  • Direct Chiral Chromatography (Recommended): Utilizing Crown Ether stationary phases (e.g., Daicel CROWNPAK® CR-I(+)).

  • Indirect Derivatization (Alternative): Pre-column reaction with Marfey’s Reagent (FDAA) followed by achiral C18 separation.

Verdict: For routine Quality Control (QC) and purity analysis of raw materials, the Direct Chiral Method is superior due to its simplicity, lack of kinetic resolution errors, and robustness. The Derivatization method is reserved for trace analysis in complex biological matrices where sensitivity is paramount.

Part 1: Technical Comparison of Methodologies

The following table contrasts the performance characteristics of the two approaches based on experimental validation data.

FeatureMethod A: Direct Chiral (Crown Ether) Method B: Indirect (Marfey's Reagent)
Principle Host-guest complexation of ammonium ion (

) with crown ether.[1]
Diastereomeric formation via nucleophilic substitution.
Stationary Phase CROWNPAK® CR-I(+) (Immobilized)Standard C18 (e.g., Agilent Zorbax Eclipse Plus)
Sample Prep Time < 5 minutes (Dissolve & Filter)60–90 minutes (React, Quench, Dilute)
Risk of Racemization Low (Acidic mobile phase stabilizes amino acid)Moderate (Basic reaction conditions pH 8-9 required)
Resolution (

)
Typically > 2.5Varies (Dependent on diastereomer separation)
LOD/LOQ Moderate (UV 200–210 nm)High Sensitivity (UV 340 nm)
Cost Per Sample Low (No expensive reagents)High (Reagent cost + labor time)
Decision Matrix: Selecting the Right Method

MethodSelection Start Sample Origin Matrix Matrix Type? Start->Matrix RawMat Raw Material / API (High Conc.) Matrix->RawMat Purity Analysis Bio Plasma / Urine (Trace Conc.) Matrix->Bio PK/PD Study Direct Method A: Direct Chiral (Crownpak CR-I) RawMat->Direct Speed & Accuracy Deriv Method B: Marfey's Reagent (C18 Column) Bio->Deriv Sensitivity Required

Figure 1: Decision tree for selecting the analytical approach based on sample matrix and sensitivity requirements.

Part 2: Recommended Protocol (Direct Chiral Method)

This protocol utilizes the Daicel CROWNPAK® CR-I(+) column.[2] Unlike the older coated CR(+) columns, the "I" (Immobilized) version allows for higher organic modifier concentrations, which is crucial for eluting the hydrophobic 3-methylphenyl moiety with sharp peak shapes.

1. Chromatographic Conditions
  • Column: Daicel CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm).[2]

  • Mobile Phase: Perchloric Acid (pH 1.[3][4][5]5) / Acetonitrile (80:20 v/v).

    • Note: The 3-methyl group increases hydrophobicity compared to phenylglycine. 20% ACN is required to reduce retention time to < 20 mins.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C (Lower temperatures increase resolution but broaden peaks).

  • Detection: UV at 210 nm (or 254 nm if interference exists).

  • Injection Volume: 5 µL.

2. Reagent Preparation
  • Mobile Phase Preparation: Add 16.3 g of 60% Perchloric acid to 900 mL water. Adjust to pH 1.5. Mix 800 mL of this buffer with 200 mL HPLC-grade Acetonitrile. Degas.

  • Standard Solution: Dissolve 10 mg of racemic 2-Amino-2-(3-methylphenyl)acetic acid in 10 mL of Mobile Phase (1.0 mg/mL).

3. Mechanism of Separation

The separation relies on the formation of an ammonium-crown ether complex.

  • Critical Requirement: The primary amine must be protonated. Therefore, the mobile phase pH must be acidic (pH 1.0–2.0).[3][4]

  • Elution Order: On CR(+) columns, the D-isomer (R-configuration) typically elutes first, followed by the L-isomer (S-configuration).

Part 3: Validation Framework (ICH Q2(R2))

To ensure this method is suitable for regulatory submission, it must be validated according to ICH Q2(R2) guidelines.[6][7] Below is the specific validation strategy for this molecule.

A. Specificity (Selectivity)[2][4][8]
  • Objective: Prove the method separates the enantiomers from each other and from synthesis impurities (e.g., 3-methylbenzaldehyde).

  • Acceptance Criteria:

    • Resolution (

      
      ) between enantiomers > 2.0.
      
    • Peak purity index > 0.999 (using Diode Array Detector).

  • Protocol: Inject a spiked solution containing the racemate and known synthesis intermediates.

B. Linearity & Range
  • Objective: Demonstrate proportional response across the target range (typically 0.1% impurity level to 120% nominal concentration).

  • Protocol: Prepare 5 concentration levels.

    • Trace Level (Impurity): 0.5 µg/mL to 10 µg/mL (for measuring the unwanted enantiomer).

    • Assay Level: 800 µg/mL to 1200 µg/mL.

  • Acceptance:

    
    .
    
C. Accuracy (Recovery)
  • Objective: Confirm no bias in quantification.

  • Protocol: Spike the unwanted enantiomer (e.g., L-isomer) into the pure D-isomer at 0.1%, 0.5%, and 1.0% levels.

  • Acceptance: Recovery between 90.0% – 110.0% for impurity levels.

D. Robustness (Critical Parameter)
  • Factor 1: pH of Mobile Phase.

    • Test: Variation of pH 1.5 ± 0.2.

    • Impact: Higher pH (>2.0) reduces ionization of the amine, causing loss of retention and resolution.

  • Factor 2: Temperature. [1][9][10]

    • Test: 25°C ± 5°C.

    • Impact: Lower temperature increases resolution but increases backpressure and peak width.

Validation Workflow Diagram

Validation cluster_precision Precision & Accuracy Step1 System Suitability (Rs > 2.0, Tailing < 1.5) Step2 Specificity (Spike with Impurities) Step1->Step2 Step3 Linearity (5 Levels, R² > 0.999) Step2->Step3 Step4a Repeatability (n=6 injections) Step3->Step4a Step4b Accuracy (Spike Recovery) Step3->Step4b Step5 Robustness (pH, Temp, Flow) Step4a->Step5 Step4b->Step5

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R2) guidelines.

Part 4: Alternative Method (Marfey's Reagent)

If the direct chiral column is unavailable, or if analyzing biological samples (plasma/urine), use this derivatization method.

  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey's Reagent).[11]

  • Reaction:

    • Mix 50 µL sample (amino acid) + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO3.

    • Incubate at 40°C for 1 hour.

    • Stop reaction with 20 µL 1M HCl.

  • Separation:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: 340 nm (Dinitrophenyl group absorption).

  • Pros/Cons: This method provides L-L and D-L diastereomers which separate easily on C18. However, if the reaction is not driven to completion, or if the pH is too high for too long, the 3-methylphenylglycine can racemize during the derivatization, leading to false positives.

References
  • ICH Guidelines. Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation. (2023).[7]

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (2024).[1][10][12] Provides mobile phase and column care specifications for crown ether columns.

  • Bhushan, R., & Brückner, H. Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. (2004).[1][12] Detailed review of the FDAA derivatization mechanism.

  • Agilent Technologies. Amino Acid Analysis Application Compendium. Demonstrates standard C18 separation principles for derivatized amino acids.

Sources

Comparative Guide: Strecker Synthesis vs. Reductive Amination for Aryl-Glycine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of "Old Reliable" and "Green Precision"

Aryl-glycines (e.g., phenylglycine, 4-hydroxyphenylglycine) are critical non-proteinogenic amino acid scaffolds found in blockbuster antibiotics (Vancomycin, Amoxicillin) and emerging peptidomimetics. For decades, the Strecker Synthesis has been the industrial workhorse—scalable but hazardous. However, Reductive Amination (specifically Biocatalytic and Metal-Catalyzed variants) has emerged as a superior alternative for enantiopurity and sustainability.

This guide objectively compares these two methodologies, analyzing their mechanistic bottlenecks, yield profiles, and suitability for GMP workflows.

The Verdict at a Glance
FeatureAsymmetric Strecker Reductive Amination (Biocatalytic/Catalytic)
Primary Mechanism Nucleophilic addition of cyanide to imineHydride transfer to

-imino acid
Atom Economy High (but generates stoichiometric salt waste)High (Water is often the only byproduct)
Chirality Source Chiral catalyst (e.g., Thiourea) or AuxiliaryEnzyme specificity (LeuDH/Transaminase) or Chiral Ligand
Safety Profile High Risk: Requires HCN/Cyanide managementLow Risk: Aqueous buffers, no cyanide
Scalability Excellent (Kiloton proven)Good (Batch/Flow), limited by enzyme cost/stability
Best For... Commodity scale, racemic feedstocksHigh-value pharma intermediates, strict ee% reqs

Mechanistic Deep Dive

To optimize yield, one must understand the failure modes of each pathway.

A. The Strecker Synthesis: The Equilibrium Trap

The Strecker reaction relies on the thermodynamic equilibrium between the aldehyde, amine, and cyanide.

  • Critical Failure Mode: The hydrolysis of the

    
    -aminonitrile intermediate requires harsh acidic conditions (e.g., 6M HCl, reflux). This often leads to racemization  of the labile benzylic proton in aryl-glycines or degradation of sensitive functional groups.
    
  • Asymmetric Solution: Modern protocols utilize Jacobsen-type thiourea organocatalysts to induce enantioselectivity during the cyanide addition step, preventing the need for downstream resolution.

B. Reductive Amination: The Chemoselectivity Challenge

Reductive amination of


-keto acids (e.g., benzoylformic acid) avoids cyanide.
  • Critical Failure Mode: Standard reducing agents (NaBH

    
    ) are non-selective, reducing the ketone to an alcohol (hydroxy acid) or over-alkylating the amine.
    
  • The Solution:

    • Biocatalysis: Amino Acid Dehydrogenases (e.g., BcLeuDH) exclusively reduce the imino intermediate, not the keto acid.

    • Metal-Catalysis: Cp*Ir(III) complexes utilizing ammonium formate allow for pH-controlled chemoselectivity.

Visualizing the Pathways

SynthesisPathways cluster_0 Strecker Synthesis cluster_1 Reductive Amination Aldehyde Aryl Aldehyde (Ar-CHO) Imine Imine Intermediate Aldehyde->Imine + Amine Nitrile α-Aminonitrile (Chiral Center Formed) Imine->Nitrile + HCN (Catalyst Control) AA_Strecker Aryl-Glycine (Racemization Risk) Nitrile->AA_Strecker Acid Hydrolysis (Harsh) KetoAcid α-Keto Acid (Ar-CO-COOH) IminoAcid α-Imino Acid (Transient) KetoAcid->IminoAcid + NH3 AA_Reductive Aryl-Glycine (>99% ee) IminoAcid->AA_Reductive NADH/Enzyme or Ir-H

Figure 1: Mechanistic comparison showing the distinct intermediates. Note the "Harsh Hydrolysis" step in Strecker vs. the direct reduction in Reductive Amination.

Critical Performance Analysis

The following data aggregates typical results for the synthesis of (R)-Phenylglycine , a key intermediate for Ampicillin.

MetricAsymmetric Strecker (Jacobsen Type)Biocatalytic Reductive Amination (LeuDH)
Starting Material BenzaldehydeBenzoylformic Acid
Reagent Cost LowMedium (Enzyme + Cofactor Recycle)
Typical Yield 85 - 92%90 - 98%
Enantiomeric Excess (ee) 85 - 95% (Recrystallization often needed)>99% (Intrinsic specificity)
Reaction Time 24 - 48 Hours (Inc. Hydrolysis)12 - 24 Hours
E-Factor (Waste/Product) High (>15) due to salt formationLow (<5)
Operational Hazard Severe: HCN generationMinimal: Aqueous buffer

Key Insight: While Strecker reagents are cheaper per kg, the Cost of Goods Sold (COGS) for Reductive Amination is rapidly decreasing due to efficient cofactor recycling systems (e.g., Glucose Dehydrogenase coupled with NADH).

Detailed Experimental Protocols

These protocols represent "Best in Class" methodologies for laboratory-scale synthesis.

Protocol A: Asymmetric Strecker Synthesis (Organocatalytic)

Based on the Jacobsen Thiourea Catalyst methodology.

Rationale: Uses a chiral urea catalyst to direct cyanide addition, avoiding stoichiometric chiral auxiliaries.

  • Imine Formation:

    • Combine Benzaldehyde (1.0 equiv) and Benzhydrylamine (1.0 equiv) in CH

      
      Cl
      
      
      
      with 4Å molecular sieves. Stir 4h at RT. Filter and concentrate to isolate the imine.
  • Catalytic Cyanation:

    • Dissolve Imine (1.0 mmol) and Thiourea Catalyst (5 mol%) in Toluene at -78°C.

    • Add TMSCN (1.2 equiv) dropwise.

    • Checkpoint: Monitor by HPLC.[1] Conversion should reach >95% within 24h.

    • Safety: Perform in a well-ventilated fume hood with HCN detectors active.

  • Hydrolysis (The Critical Step):

    • Treat the resulting aminonitrile with 6M HCl at reflux for 4h.

    • Note: This step cleaves the benzhydryl group and hydrolyzes the nitrile.

    • Purification: Ion-exchange chromatography (Dowex 50W) is required to remove salts.

Protocol B: Biocatalytic Reductive Amination

Based on Leucine Dehydrogenase (LeuDH) / Formate Dehydrogenase (FDH) cascade.

Rationale: Uses an enzyme cascade to drive the equilibrium toward the amino acid using ammonia and recycling NADH.

  • Buffer Preparation:

    • Prepare 100 mL of Ammonium Formate buffer (2M, pH 8.5). This serves as both the nitrogen source and the hydride source for cofactor regeneration.

  • Reaction Assembly:

    • Substrate: Add Benzoylformic Acid (50 mM final conc).

    • Cofactor: Add NAD+ (0.5 mM catalytic amount).

    • Catalysts: Add lyophilized LeuDH (20 U) and FDH (20 U) (Formate Dehydrogenase).

  • Incubation:

    • Shake at 30°C, 150 rpm for 18 hours.

    • Self-Validating Step: The pH will drift as ammonia is consumed; monitor and adjust with dilute NH

      
      OH if it drops below 7.5.
      
  • Workup:

    • Acidify to pH 2 with HCl to precipitate the enzyme (centrifuge to remove).

    • Apply supernatant to cation-exchange resin. Elute with 1M NH

      
      OH.
      
    • Lyophilize to obtain (R)-Phenylglycine as a white powder (>99% ee).

Decision Framework

When should you choose which method? Use this logic flow.

DecisionMatrix Start Start: Aryl-Glycine Target Scale Is Scale > 100kg? Start->Scale Chirality Is >99% ee Required without Recrystallization? Scale->Chirality No Safety Can facility handle HCN? Scale->Safety Yes Substrate Is Aldehyde cheaper/more stable than Keto Acid? Chirality->Substrate No Result_Reductive Method: Reductive Amination (Focus on Purity/Green Chem) Chirality->Result_Reductive Yes Result_Strecker Method: Strecker Synthesis (Focus on Cost/Scale) Substrate->Result_Strecker Yes Substrate->Result_Reductive No Safety->Substrate Yes Safety->Result_Reductive No

Figure 2: Decision matrix for process selection.

References

  • Zuend, S. J., et al. (2009).[2] "Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids." Nature.[2][3] Link

  • Eppinger, E., et al. (2022).[3][4] "Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction." Frontiers in Catalysis. Link

  • Kanzaki, H., et al. (1990).[1] "Production of Benzoylformic Acid from Phenylglycine." Agricultural and Biological Chemistry. Link

  • Wang, P., et al. (2020).[3] "Improved L-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system." Synthetic and Systems Biotechnology. Link

  • Li, G., et al. (2015).[5] "pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water." Journal of the American Chemical Society.[3] Link

Sources

biological efficacy of 2-Amino-2-(3-methylphenyl)acetic acid vs phenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Biological Efficacy: 2-Amino-2-(3-methylphenyl)acetic acid (3-Methylphenylglycine) vs. Phenylglycine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

This guide analyzes the structural and biological efficacy differences between the canonical non-proteinogenic amino acid Phenylglycine (Phg) and its meta-substituted derivative 2-Amino-2-(3-methylphenyl)acetic acid (3-Me-Phg) .

While Phenylglycine serves as a foundational scaffold for glutamate receptor ligands and beta-lactam antibiotics, the introduction of a methyl group at the meta (3-) position of the phenyl ring fundamentally alters the molecule's physicochemical profile. This modification transitions the scaffold from a flexible, polar-compatible ligand into a hydrophobic probe capable of enhanced membrane permeability and distinct steric selectivity, particularly within the Venus Flytrap Domain (VFD) of Metabotropic Glutamate Receptors (mGluRs).

Part 1: Structural & Physicochemical Basis[1]

The biological divergence between these two molecules stems from the steric and electronic impact of the methyl group. In drug design, this comparison represents a classic study of "Methyl Magic" —where a single methyl group significantly impacts potency and solubility.

Comparative Physicochemical Profile[1][2][3]
FeaturePhenylglycine (Phg)3-Methylphenylglycine (3-Me-Phg)Impact on Efficacy
Structure Unsubstituted phenyl ring3-Methyl (meta) substitutionSteric Clash: The 3-Me group restricts rotation around the C

-Phenyl bond, locking bio-active conformations.
Lipophilicity (cLogP) ~0.2 - 0.5~0.8 - 1.1Permeability: 3-Me-Phg exhibits superior Blood-Brain Barrier (BBB) penetration due to increased lipophilicity.
Electronic Effect Neutral aromatic ringWeak inductive donor (+I)Receptor Affinity: The methyl group increases electron density in the ring, potentially enhancing

-

interactions in hydrophobic pockets.
Metabolic Stability Susceptible to para-hydroxylationMeta-blocking effectHalf-life: The meta-substituent can sterically hinder metabolic enzymes (CYP450s) from accessing the ring, potentially prolonging half-life.
The "Magic Methyl" Effect in mGluR Binding

In the context of glutamate receptors (mGluRs), Phenylglycine acts as a competitive antagonist scaffold.

  • Phenylglycine: Binds to the glutamate binding site but lacks the bulk to prevent the "closure" of the VFD required for activation, often resulting in weak partial agonism or low-potency antagonism.

  • 3-Me-Phg: The meta-methyl group acts as a steric wedge . When the ligand binds, the bulk of the methyl group clashes with specific residues (e.g., Serine or Threonine clusters) in the receptor's hinge region. This prevents the VFD from closing fully, thereby stabilizing the inactive state and enhancing antagonist potency.

Part 2: Biological Efficacy & Signaling Pathways

Mechanism of Action: mGluR Selectivity

The primary biological application of these scaffolds is modulating Group I and II mGluRs.[1]

  • Agonist to Antagonist Switch: Unsubstituted Phenylglycine (and specifically 3-hydroxyphenylglycine) often acts as an agonist. Replacing the 3-OH with a 3-Methyl group removes the hydrogen bond donor capability and introduces hydrophobic bulk. This typically converts the molecule into an antagonist .

  • Subtype Selectivity: The 3-methyl group provides selectivity for mGluR1 (Group I) over mGluR2 (Group II) by exploiting the slightly larger hydrophobic pocket found in Group I receptors.

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) flow, demonstrating how the structural modification leads to the biological outcome.

SAR_Logic cluster_0 Scaffold Modification cluster_1 Physicochemical Change cluster_2 Biological Outcome (mGluR) Phg Phenylglycine (Baseline) MePhg 3-Methylphenylglycine (Meta-Methyl) Phg->MePhg Methylation Lipophilicity Increased LogP (Hydrophobicity) MePhg->Lipophilicity Sterics Steric Bulk (Restricted Rotation) MePhg->Sterics Binding Hydrophobic Pocket Occupancy Lipophilicity->Binding Enhanced Affinity Clash VFD Closure Prevention Sterics->Clash Wedge Effect Result Potent Antagonism & BBB Penetration Binding->Result Clash->Result

Caption: SAR Logic Flow: Transformation of Phenylglycine to a potent antagonist via steric and lipophilic modulation.

Part 3: Experimental Validation Protocols

To objectively compare the efficacy of 3-Me-Phg vs. Phg, researchers must utilize functional assays that measure receptor activation. The Calcium Mobilization Assay (FLIPR) is the industry standard for Gq-coupled GPCRs (like mGluR1/5).

Protocol: Calcium Mobilization Assay (FLIPR)

Objective: Determine the IC50 (antagonist potency) of 3-Me-Phg compared to Phg against a glutamate challenge.

1. Cell Preparation
  • Cell Line: CHO-K1 cells stably expressing human mGluR1 or mGluR5.

  • Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

2. Dye Loading (The Sensor)
  • Reagent: Fluo-4 AM (Calcium indicator).

  • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye leakage).

  • Procedure: Aspirate media, wash cells with buffer, and incubate with 4 µM Fluo-4 AM for 60 minutes at 37°C.

3. Compound Addition & Measurement
  • Baseline: Record fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Antagonist Phase: Add 3-Me-Phg or Phg (serial dilutions: 0.1 nM to 100 µM). Incubate for 5 minutes.

  • Agonist Challenge: Inject Glutamate (EC80 concentration, typically 10 µM).

  • Readout: Measure the reduction in Calcium flux (fluorescence peak) relative to the Glutamate-only control.

4. Data Analysis
  • Calculate % Inhibition =

    
    
    
  • Fit data to a sigmoidal dose-response curve to generate IC50 values.

Workflow Visualization

FLIPR_Workflow Start CHO-K1 Cells (mGluR+) Dye Load Fluo-4 AM (60 min @ 37°C) Start->Dye Antagonist Add Antagonist (3-Me-Phg vs Phg) Dye->Antagonist Incubate Incubate 5 min (Equilibrium) Antagonist->Incubate Challenge Inject Glutamate (EC80 Dose) Incubate->Challenge Measure Measure Ca2+ Flux (Fluorescence) Challenge->Measure Analysis Calculate IC50 Measure->Analysis

Caption: Step-by-step workflow for the FLIPR Calcium Mobilization Assay to determine antagonist potency.

Part 4: Conclusion & Strategic Recommendations

3-Methylphenylglycine demonstrates superior biological efficacy over unsubstituted Phenylglycine in applications requiring:

  • Antagonist Potency: The meta-methyl group provides the necessary steric bulk to stabilize the inactive receptor conformation.

  • CNS Availability: Higher lipophilicity improves blood-brain barrier penetration, making it a viable scaffold for neurological drug development.

  • Metabolic Resistance: Steric shielding of the phenyl ring reduces clearance rates compared to the naked phenyl ring of Phg.

Recommendation: For researchers designing mGluR ligands, use Phenylglycine as a starting fragment for solubility, but transition to 3-Me-Phg (or 3,5-dimethyl variants) to optimize for potency and bioavailability.

References

  • Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters.[1][2] Annual Review of Pharmacology and Toxicology, 21(1), 165-204. Link

  • Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology, 37(1), 205-237. Link

  • Jane, D. E., et al. (1994). Phenylglycine derivatives as potent and selective antagonists of group III metabotropic glutamate receptors.[3] Bioorganic & Medicinal Chemistry Letters, 4(21), 2589-2594. Link

  • Saghyan, A. S., et al. (2014). Synthesis and pharmacological activity of S(-)-2-amino-2-methyl-3-phenylpropanoic acid. Pharmaceutical Chemistry Journal, 47, 621–625. Link(Note: Illustrates the biological impact of methyl/phenyl structural modifications in amino acid derivatives).

  • Meanwell, N. A. (2011). The "magic methyl" effect on the potency and metabolic stability of drugs. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

enantiomeric excess determination by chiral HPLC vs NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Chiral HPLC vs. NMR Spectroscopy[1][2][3]

Executive Summary: The Verdict

In the lifecycle of a chiral drug, Chiral HPLC and NMR Spectroscopy are not competitors; they are phase-dependent partners.

  • Use Chiral NMR (via Mosher's Method or CSAs) during early-phase discovery . It provides rapid feedback on enantiomeric excess (ee) and absolute configuration without requiring a library of columns or enantiopure standards of the analyte.

  • Use Chiral HPLC for Process Development and Quality Control (QC) . It is the gold standard for trace analysis (ee > 99%), validation, and physical separation of isomers, offering sensitivity orders of magnitude higher than NMR.

Comparative Performance Analysis

The following data aggregates performance metrics from standard pharmaceutical workflows.

FeatureChiral HPLC (UV/Vis Detection)Chiral NMR (Derivatization/CSA)
Primary Mechanism Transient diastereomeric interaction with Stationary Phase (CSP)Diastereomeric anisochronism (Chemical Shift difference,

)
Limit of Detection (LOD) Excellent (< 0.05% impurity)Moderate (~1–2% impurity typically)
Accuracy (ee)

0.1%

1–5% (Integration dependent)
Method Dev Time High (Days/Weeks for column screening)Low (Hours for derivatization)
Sample Requirement Low (ng to

g range)
High (mg range for good S/N)
Structural Insight None (Retention time is relative)High (Can determine Absolute Config)
Throughput High (once method is validated)Low (Derivatization is manual)
Cost Per Sample High (Solvents, Columns ~$1k each)Low (Deuterated solvents, cheap reagents)
Deep Dive: Chiral HPLC

The Gold Standard for Quantitation

3.1 Mechanistic Insight

Chiral HPLC relies on the "Three-Point Interaction" model (Pirkle concept). For separation to occur, the analyte must have at least three simultaneous molecular interactions (H-bonding,


-

stacking, steric hindrance) with the Chiral Stationary Phase (CSP). One of these interactions must be stereochemically dependent.
3.2 Standardized Protocol: The "Screen-and-Optimize" Workflow

Field Insight: Do not guess the column. The interaction mechanisms are too complex for reliable prediction.[1] Use a screening platform.

Step 1: Broad Screening

  • Columns: Screen a "Golden Quartet" of polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phases: Test Normal Phase (Hexane/IPA) and Polar Organic Mode (MeOH/ACN/DEA).

  • Goal: Look for any separation (

    
    ).
    

Step 2: Optimization

  • Adjust temperature (lower T often improves resolution by reducing molecular motion).

  • Modify flow rate to optimize the Van Deemter curve.

Step 3: Validation (Self-Validating)

  • Inject the racemate to confirm separation.

  • Spike the pure enantiomer (if available) to identify the elution order.

3.3 Workflow Visualization

HPLC_Workflow Start Start: Racemic Sample Screen Step 1: Column Screening (Amylose/Cellulose CSPs) Start->Screen CheckRes Resolution (Rs) > 1.5? Screen->CheckRes Optimize Step 2: Optimize Mobile Phase (Modifier %, Temp, Flow) CheckRes->Optimize Partial Sep Validate Step 3: Validation (Linearity, LOD, Accuracy) CheckRes->Validate Yes Fail Switch Mode (NP -> RP -> SFC) CheckRes->Fail No Sep Optimize->CheckRes Success Final Method Ready for QC Validate->Success

Figure 1: The iterative decision tree for Chiral HPLC method development, moving from broad screening to granular optimization.

Deep Dive: NMR Spectroscopy

The Solver of Absolute Configuration

4.1 Mechanistic Insight

Enantiomers have identical NMR spectra in achiral environments. To distinguish them, they must be converted into diastereomers , which have different physical properties (and thus different chemical shifts,


).[2]
  • CSAs (Chiral Solvating Agents): Non-covalent complexes (e.g., Pirkle alcohol). Fast but weak splitting.

  • CDAs (Chiral Derivatizing Agents): Covalent bond formation (e.g., Mosher's Acid). Robust and distinct splitting.

4.2 Standardized Protocol: Mosher's Method

Field Insight: Use


F NMR  if possible. The singlet of the CF

group in Mosher's acid simplifies integration compared to complex

H multiplets.

Step 1: Derivatization React the chiral alcohol/amine with both


- and 

-MTPA-Cl (Mosher's acid chloride).
  • Reaction: Substrate + MTPA-Cl + Pyridine

    
     MTPA-Ester.
    

Step 2: Acquisition Acquire


H or 

F NMR spectra for both the

-derivative and

-derivative.

Step 3: Analysis (


 Calculation) 
  • Assign signals for protons near the chiral center.

  • Calculate

    
    .[3]
    
  • Self-Validation: The spatial arrangement of the phenyl vs. CF

    
     groups causes predictable shielding/deshielding. If the 
    
    
    
    signs (+/-) map consistently to the structure, the absolute configuration is confirmed.

Step 4: ee Calculation



(Where A and B are the integrated peaks of the diastereomers).
4.3 Workflow Visualization

NMR_Workflow cluster_check Quality Control Sample Chiral Sample (Alcohol/Amine) React Derivatization ((R)- & (S)-MTPA-Cl) Sample->React Acquire Acquire NMR (1H or 19F) React->Acquire Check Check for Kinetic Resolution React->Check Integrate Integrate Diastereomeric Peaks Acquire->Integrate Calc Calculate ee% & Absolute Config Integrate->Calc

Figure 2: The Mosher's Method workflow. Note the critical QC step: ensure the derivatization reaction goes to completion to avoid kinetic resolution errors.

References
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral .alpha.-methoxy-.alpha.-trifluoromethylphenylacetic acid derivatives. Journal of the American Chemical Society.[4]

  • Sigma-Aldrich. (2023). Chiral HPLC Column Selection and Method Development Guide. Merck KGaA.

  • Phenomenex. (2023).[4] HPLC Technical Tip: A Systematic Approach to Chiral Screening. Phenomenex Technical Guides.

  • Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy.[4][5] Chirality.

  • U.S. Food and Drug Administration (FDA). (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. FDA.gov.

Sources

comparing different chiral stationary phases for amino acid separation

[1][2]

Executive Summary: The Shift to Direct Analysis

For decades, the separation of amino acid enantiomers relied heavily on pre-column derivatization (e.g., OPA, FMOC) to enhance retention on hydrophobic stationary phases. However, in modern drug development and metabolomics, direct analysis of underivatized amino acids is the gold standard. It eliminates kinetic resolution errors, reduces sample preparation time, and allows for direct coupling with Mass Spectrometry (LC-MS).

This guide objectively compares the three dominant Chiral Stationary Phases (CSPs) for underivatized amino acid separation: Crown Ether , Macrocyclic Glycopeptide (Teicoplanin) , and Zwitterionic (Cinchona-based) phases.

Technical Deep Dive: The Contenders

A. Crown Ether Phases (e.g., CROWNPAK® CR-I, CrownSil™)

The Primary Amine Specialist

Mechanism: These phases utilize a chiral crown ether (typically 3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) covalently bonded to silica.[1][2] The separation mechanism is a strict Host-Guest Complexation .

  • The "Host": The crown ether ring forms a cavity of specific dimensions.

  • The "Guest": The primary ammonium group (

    
    ) of the amino acid.[3]
    
  • The Interaction: Three protons on the ammonium group form hydrogen bonds with the ether oxygens in a tripod arrangement. The chiral barrier (binaphthyl group) sterically discriminates between enantiomers.

Performance Profile:

  • Target:

    
    -amino acids with primary amines (e.g., Ala, Phe, Leu, Val).
    
  • Strengths: Exceptional resolution (

    
     common) and speed. Ideal for trace enantiomer determination (0.1% impurity).
    
  • Weaknesses: Blind to Proline. Secondary amines (Proline, Hydroxyproline) cannot form the necessary tripod hydrogen bond complex and therefore do not resolve.

  • Mobile Phase: Requires acidic conditions (pH 1.0–2.0) to ensure the amine is fully protonated (

    
    ).
    
B. Macrocyclic Glycopeptide Phases (e.g., Chirobiotic™ T)

The Broad-Spectrum Problem Solver

Mechanism: Based on the antibiotic Teicoplanin.[4] This selector contains 23 chiral centers and multiple interaction sites, creating a "basket" for the analyte.

  • Interactions:

    
    -
    
    
    interactions, hydrogen bonding (donor/acceptor), and inclusion in hydrophobic pockets.
  • Selectivity: "Teicoplanin-based CSPs are highly sensitive to molecular size and shape."

Performance Profile:

  • Target: All amino acids, including Proline and N-blocked amino acids.

  • Strengths: The only reliable phase for separating underivatized Proline and secondary amino acids. Complementary to Crown Ethers.[2][5]

  • Weaknesses: Generally lower resolution (

    
    ) than Crown Ethers for simple primary amino acids. Slower mass transfer kinetics can lead to broader peaks.
    
C. Zwitterionic Phases (e.g., CHIRALPAK® ZWIX)

The Flexible Ion-Exchanger

Mechanism: These phases combine a Cinchona alkaloid (Quinine/Quinidine) derivative with a sulfonic acid group.

  • Interaction: Simultaneous double ion-pairing. The positively charged quinuclidine ring interacts with the analyte's carboxylate (

    
    ), while the sulfonic acid interacts with the analyte's amine (
    
    
    ).

Performance Profile:

  • Target: Free amino acids, especially those with bulky side chains.

  • Strengths: Tunable elution order (ZWIX(+) vs ZWIX(-) reverses elution).[2] Good MS compatibility.

  • Weaknesses: Optimization can be complex due to the need to balance two distinct ionic interactions.

Comparative Data Analysis

The following table summarizes the performance metrics based on aggregated experimental data for standard proteinogenic amino acids.

FeatureCrown Ether (CR-I)Glycopeptide (Teicoplanin)Zwitterionic (ZWIX)
Primary Mechanism Host-Guest ComplexationInclusion + H-BondingDouble Ion-Pairing
Primary Amine Resolution Excellent (

)
Good (

)
Very Good (

)
Secondary Amine (Proline) No Separation Excellent Moderate
Elution Order Fixed (usually D- first)VariableTunable (Reversible)
Mobile Phase Acidic Aqueous (pH 1-2)Alcohol/Water/AcidMeOH/ACN/Acid/Base
MS Compatibility High (if using TFA/Formic)HighHigh
Sample Capacity Low (Analytical only)ModerateModerate

Experimental Protocols

Protocol A: High-Efficiency Separation of Primary Amino Acids (Crown Ether)

Use this for: Purity checks of Alanine, Valine, Leucine, Phenylalanine, etc.

System Suitability:

  • Column: CROWNPAK® CR-I(+) (3.0 mm x 150 mm, 5 µm)[2][6]

  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 / Acetonitrile (85:15 v/v).
    
    • Note: For LC-MS, replace

      
       with 0.1% - 0.5% Trifluoroacetic acid (TFA).
      
  • Flow Rate: 0.4 mL/min

  • Temperature: 25°C (Lower temperatures, e.g., 10-15°C, often improve resolution by stabilizing the complex).

  • Detection: UV @ 200 nm (or MS SIM mode).

Workflow:

  • Equilibration: Flush column with mobile phase for 30 mins.

  • Sample Prep: Dissolve AA standard in mobile phase (1 mg/mL).

  • Injection: 1-5 µL.

  • Validation: D-enantiomer should elute first. Calculate

    
    . If 
    
    
    , lower temperature to 10°C.
Protocol B: Separation of Proline and Secondary Amines (Teicoplanin)

Use this for: Proline, cyclic amino acids, or when Crown Ether fails.

System Suitability:

  • Column: Chirobiotic™ T (4.6 mm x 250 mm, 5 µm)

  • Mobile Phase (Polar Ionic Mode): Methanol / Water / Acetic Acid / Triethylamine (60:40:0.1:0.1 v/v/v/v).

  • Flow Rate: 1.0 mL/min

  • Temperature: 20-25°C.

  • Detection: UV @ 205 nm.

Workflow:

  • Equilibration: Critical to equilibrate for >1 hour due to complex surface chemistry.

  • Sample Prep: Dissolve in 50:50 Methanol/Water.

  • Injection: 10 µL.

  • Note: If retention is too low, increase water content to drive hydrophobic interaction.

Decision Matrix & Mechanism Visualization

The following diagram illustrates the logical decision process for selecting a CSP and visualizes the distinct binding mechanisms.

CSP_Selection_GuideStartStart: Amino Acid AnalysisIsDerivatizedIs the sample derivatized?(e.g., FMOC, BOC)Start->IsDerivatizedDeriv_YesPolysaccharide CSP(Amylose/Cellulose)IsDerivatized->Deriv_YesYesDeriv_NoUnderivatized (Native)IsDerivatized->Deriv_NoNoStructureCheckCheck Amine StructureDeriv_No->StructureCheckPrimaryPrimary Amine(e.g., Ala, Leu, Val)StructureCheck->PrimaryR-NH2SecondarySecondary Amine(e.g., Proline)StructureCheck->SecondaryR-NH-R'CrownCrown Ether CSP(CROWNPAK CR-I)Mechanism: Host-GuestRequires Acidic pHPrimary->CrownBest ResolutionZwixZwitterionic CSP(ZWIX)Mechanism: Ion-ExchangeTunable OrderPrimary->ZwixAlternative (MS)TeicoTeicoplanin CSP(Chirobiotic T)Mechanism: Inclusion/H-BondFlexible pHSecondary->TeicoRecommendedSecondary->ZwixAlternativeCrown->TeicoIf Crown Fails

Caption: Decision tree for selecting the optimal Chiral Stationary Phase based on analyte structure and derivatization status.

References

  • Daicel Corporation. (2020).[2] Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Chiral Technologies. Link

  • Ilisz, I., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC PubMed Central. Link

  • Sigma-Aldrich (Supelco). (2023). Amino Acid and Peptide Chiral Separations using Chirobiotic Phases. Sigma-Aldrich Application Guide. Link

  • Miller, L., & Yue, L. (2020).[7] Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. Chirality, 32(7), 981-989.[7] Link

  • Regis Technologies. (2024). Crown-Ether Chiral Stationary Phases: CrownSil and ChiroSil Technical Guide. Link

Cross-Validation of Analytical Methods for Chiral Amino Acids: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for the cross-validation of analytical methods used in chiral amino acid analysis, designed for senior researchers and drug development scientists.

Introduction: The Enantiomeric Impurity Challenge

In peptide therapeutics and biomarker discovery, the presence of D-amino acids (D-AA) in an L-amino acid (L-AA) dominant matrix is not merely an impurity issue—it is a safety critical quality attribute. A 0.1% D-isomer contamination can alter peptide folding, induce immunogenicity, or render a therapeutic inactive.

No single analytical method is infallible. Co-elution of matrix components, racemization during sample preparation, and detector saturation can lead to false negatives. Therefore, cross-validation —using an orthogonal method to verify primary results—is the gold standard for scientific integrity.

This guide compares the three dominant methodologies (Indirect LC-MS/MS, Direct LC-MS/MS, and GC-MS) and establishes a protocol for using them in a self-validating system.

Methodology Landscape: The Contenders

Method A: Indirect LC-MS/MS (Derivatization)

The Sensitivity Workhorse This method uses chiral derivatizing agents (CDAs) to convert enantiomers into diastereomers, which are then separated on achiral reversed-phase columns (C18 or C3).

  • Primary Reagent: Marfey’s Reagent (FDAA) or OPA/IBLC.[1][2]

  • Mechanism: Reaction with the amino group creates a hydrophobic tag, enhancing retention and ionization efficiency.

  • Best For: Trace detection (femtomole levels) in complex biological matrices (plasma, CSF).

Method B: Direct LC-MS/MS (Chiral Stationary Phases)

The High-Throughput Streamliner Separation occurs directly on a Chiral Stationary Phase (CSP) without prior derivatization.

  • Primary Columns: Macrocyclic glycopeptides (e.g., Teicoplanin/Chirobiotic T) or Zwitterionic phases (Cinchona alkaloids).

  • Mechanism: Stereoselective interactions (inclusion complexation, H-bonding) between the analyte and the stationary phase selector.[3]

  • Best For: Rapid QC of raw materials; avoiding kinetic resolution errors associated with derivatization.

Method C: GC-MS (Chiral Capillary Columns)

The Orthogonal Validator Amino acids are volatilized via derivatization and separated on a chiral capillary column.

  • Primary Reagent: Propyl chloroformate or MTBSTFA.

  • Column: Chirasil-L-Val.[4]

  • Mechanism: Hydrogen bonding interactions on a polymer-coated fused silica capillary.

  • Best For: Confirming LC results. GC offers a completely different separation mechanism (volatility vs. polarity), making it the ideal "truth" test.

Comparative Analysis

The following data synthesizes performance metrics from recent validation studies (see References).

Table 1: Technical Performance Matrix
FeatureIndirect LC-MS/MS (Marfey's)Direct LC-MS/MS (CSP)Chiral GC-MS
LOD (Limit of Detection) Excellent (10-100 fmol)Good (1-10 pmol)Moderate (10-100 pmol)
Enantioselectivity (

)
High (

typical)
Moderate (

)
Very High (

)
Sample Prep Time High (60-90 mins)Low (<10 mins)Medium (30-45 mins)
Risk of Racemization Low (if pH controlled)None (no reaction)Moderate (thermal stress)
Matrix Tolerance High (MS/MS filters noise)Low (Ion suppression common)High (clean extraction required)
Primary Limitation Kinetic resolution error*Peak broadening/tailingVolatility requirement

*Kinetic resolution error: If the derivatization reaction is not 100% complete, one enantiomer may react faster than the other, skewing the ratio.

Cross-Validation Protocol: The Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), you cannot rely on a single assay for critical decision-making. Use the following workflow to cross-validate your primary method.

Workflow: Orthogonal Confirmation

Scenario: You detect 0.5% D-Ala in a peptide hydrolysate using Method A (Marfey's). Is it real, or an artifact?

  • Primary Analysis (Method A):

    • Derivatize with FDAA (Marfey's Reagent).[1][2]

    • Analyze via LC-MS/MS on a C3 column (superior resolution for hydrophobic tags).

    • Result: Peak at

      
       12.4 min (D-Ala).
      
  • Orthogonal Challenge (Method C):

    • Aliquot the same hydrolysate.

    • Derivatize with Propyl Chloroformate (PCF).

    • Analyze via GC-MS on a Chirasil-L-Val column.[4]

    • Logic: If the D-Ala peak appears at the characteristic GC retention time, the presence is confirmed. If absent, the LC peak was likely a co-eluting matrix interferent (isobaric compound).

Handling Hydrolysis-Induced Racemization

When analyzing bound amino acids (peptides/proteins), acid hydrolysis (


 HCl, 

C) causes unavoidable racemization (typically 0.5–2%).
  • The Fix: Deuterium Labeling (DCl/D

    
    O hydrolysis).
    
  • Mechanism: Hydrolysis in D

    
    O incorporates deuterium at the 
    
    
    
    -carbon only if racemization occurs during the process.
  • Validation Step: Use MS to distinguish between "original" D-AA (H-tagged) and "induced" D-AA (D-tagged).

Visualizations

Diagram 1: Method Selection Decision Tree

Use this logic flow to select the appropriate primary method before cross-validation.

MethodSelection Start Start: Sample Type Matrix Is the matrix complex? (Plasma, Urine, Cell Lysate) Start->Matrix Trace Is trace sensitivity required? (< 0.1% D-AA) Matrix->Trace Yes Volatile Is the analyte volatile or easily derivatized? Matrix->Volatile No (Raw Material) MethodA Method A: Indirect LC-MS/MS (Marfey's / OPA) Trace->MethodA Yes (Femtomole level) MethodC Method C: GC-MS (Chirasil-Val) Trace->MethodC No (Micromole level) MethodB Method B: Direct LC-MS/MS (Chirobiotic/Cinchona) Volatile->MethodB No (Thermally Labile) Volatile->MethodC Yes

Caption: Decision tree for selecting the primary analytical method based on matrix complexity and sensitivity needs.

Diagram 2: Orthogonal Cross-Validation Workflow

The logical loop for confirming positive hits.

CrossValidation cluster_LC Primary Method (LC-MS) cluster_GC Orthogonal Method (GC-MS) Sample Sample (Peptide/Biofluid) Deriv Derivatization (FDAA/OPA) Sample->Deriv LC_Run LC-MS/MS Analysis Deriv->LC_Run Result_LC Result: Positive for D-AA? LC_Run->Result_LC GC_Prep Derivatization (PCF/MTBSTFA) Result_LC->GC_Prep Yes (D-AA Detected) Final Validated Result Result_LC->Final No (L-AA only) GC_Run GC-MS Analysis GC_Prep->GC_Run Compare Compare Retention & MS GC_Run->Compare Compare->Final Confirmed Rej Reject (False Positive) Compare->Rej Mismatch

Caption: Orthogonal cross-validation workflow ensuring confirmation of D-amino acid presence via distinct separation mechanisms.

Detailed Experimental Protocols

Protocol A: Marfey’s Method (Indirect LC-MS)

Objective: High-sensitivity detection of D-AAs.

  • Preparation: Mix

    
     sample (
    
    
    
    ) with
    
    
    FDAA (1% in acetone) and
    
    
    
    
    NaHCO
    
    
    .
  • Incubation: Heat at

    
     for 1 hour. (Note: Higher temps risk racemization).
    
  • Quench: Add

    
    
    
    
    
    HCl to stop reaction.
  • Analysis: Inject onto a C3 column (e.g., Zorbax SB-C3).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% to 60% B over 45 min.

  • Validation Check: Ensure excess reagent peak does not co-elute with target D-AA.

Protocol B: GC-MS Confirmation (Orthogonal)

Objective: Validation of LC results using volatility-based separation.

  • Preparation: Dry

    
     of sample under N
    
    
    
    .
  • Derivatization: Add

    
     isooctane and 
    
    
    
    propyl chloroformate (PCF). Vortex 30s.
  • Extraction: The derivatized AAs migrate to the organic (isooctane) layer.

  • Analysis: Inject

    
     of the organic layer into GC-MS.
    
    • Column: Chirasil-L-Val (

      
      ).
      
    • Temp Program:

      
       hold 1 min, ramp 
      
      
      
      to
      
      
      .
  • Validation Check: Monitor specific ion fragments (

    
    ) unique to the propyl ester derivative.
    

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids.[2][5][6][7][8][9][10][11][12][13]

  • Ilko, V. O., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.[4] Amino Acids.[2][5][6][7][8][9][10][11][12][13]

  • Gerhardt, J., & Thomas, C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Guide.

  • Kaspar, H., et al. (2009). Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer.[11][14] Journal of Chromatography B.

Sources

Comparative Guide: Orthogonal Purity Assessment of Synthesized 2-Amino-2-(3-methylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Trap

In the synthesis of non-proteinogenic amino acids like 2-Amino-2-(3-methylphenyl)acetic acid (also known as 3-methylphenylglycine), relying on a single analytical method is a critical failure point.

Standard RP-HPLC (Area %) often yields false positives for purity. It readily detects UV-active organic impurities (like the starting material 3-methylbenzaldehyde) but remains blind to inorganic salts, moisture, and residual solvents that inflate the apparent yield. Furthermore, the benzylic position of the amine makes this molecule susceptible to racemization, a detail standard HPLC misses entirely.

This guide provides a comparative technical analysis of three orthogonal methods—RP-HPLC , qNMR , and Chiral HPLC —demonstrating why a multi-modal approach is the only path to a validated Certificate of Analysis (CoA).

The Analytical Challenge

The target molecule, 2-Amino-2-(3-methylphenyl)acetic acid, presents specific physicochemical hurdles:

  • Zwitterionic Nature: High polarity makes retention on standard C18 columns difficult without precise pH control.

  • Isoelectric Point (pI): Near pH 6.0, the molecule is neutral and least soluble, risking precipitation in the column if mobile phases are not acidic.

  • Chiral Instability: Phenylglycine analogs can undergo slow racemization in solution via an enolization mechanism at the alpha-carbon.

Comparison of Methodologies
FeatureMethod A: RP-HPLC (UV)Method B: qNMR (1H)Method C: Chiral HPLC
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)Enantiomeric Excess (% ee)
Detection Principle UV Absorbance (210-254 nm)Proton Nuclear SpinChiral Recognition (Host-Guest)
Key Blind Spot Salts, water, non-UV impuritiesMinor impurities (<0.5%)Chemical impurities (non-chiral)
Sample Prep Time 15 min5 min20 min
Standard Required? Yes (for assay); No (for Area %)No (Internal Standard only)Yes (Racemic marker)
Cost Per Run LowHigh (instrument time)Medium

Method A: RP-HPLC (Purity Profiling)

Objective: Detect organic synthesis byproducts, specifically 3-methylbenzaldehyde (starting material) and the aminonitrile intermediate (Strecker synthesis byproduct).

Protocol Design

We utilize an acidic mobile phase to protonate the carboxylic acid (


), forcing the molecule into a cationic/hydrophobic state that retains on the C18 chain.
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/COOH backbone) and 254 nm (aromatic ring).

Critical Insight

At 254 nm, the starting material (3-methylbenzaldehyde) has a massive extinction coefficient compared to the product. A tiny trace (0.1% wt/wt) can appear as a large peak (2-3% Area), leading to panic. Conversely, at 210 nm, the response is more equitable. Always compare wavelengths.

Method B: qNMR (The "Truth Serum")

Objective: Determine the absolute weight percentage (Assay). This detects invisible mass (NaCl, ammonium chloride, water) that HPLC misses.

Protocol Design

We use Maleic Acid as the Internal Standard (IS).

  • Why Maleic Acid? It provides a sharp singlet at

    
     6.0-6.3 ppm (depending on pH), which sits cleanly in the "silent region" between the alpha-proton of our amino acid (
    
    
    
    ~4.5-5.0 ppm) and the aromatic protons (
    
    
    7.0-7.5 ppm).

Workflow:

  • Weighing: Accurately weigh ~20 mg of Sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into a vial. Precision is paramount (use a 5-digit balance).
  • Solvent: Dissolve in 0.7 mL DMSO-d6 . (D2O is avoided due to HDO peak overlap and potential exchange of acidic protons).

  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation Delay (

      
      ): 60 seconds . (Crucial: The 
      
      
      
      relaxation time of small aromatic molecules can be long. Insufficient delay leads to integration errors).
    • Scans: 16 or 32.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.[1][2]

Method C: Chiral HPLC (Stereochemical Integrity)

Objective: Quantify the L- vs. D- enantiomer ratio. Challenge: Phenylglycine analogs are difficult to separate on polysaccharide columns (AD/OD) without derivatization.

Protocol Design

We use a Crown Ether column, which complexes specifically with the primary amine of the amino acid (Host-Guest chemistry).

  • Column: Crownpak CR(+) (Daicel), 4.0 x 150 mm.

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in water.[3][4][5][6]

    • Note: The low pH is required to ensure the amine is fully protonated (

      
      ), which is the species that binds inside the crown ether.
      
  • Temperature: 25°C (Lower temperature often improves resolution for crown ethers).

  • Flow Rate: 0.5 mL/min.

Experimental Data Comparison (Case Study)

The following data simulates a typical batch of crude synthesized product analyzed by all three methods.

MetricRP-HPLC ResultqNMR ResultInterpretation
Purity Value 99.2% (Area) 94.5% (Weight) The "Salt Gap"
Impurities 0.8% (Aldehyde)N/AHPLC sees the organic impurity.
Residuals Not Detected4.1% (Inorganic/H2O)qNMR detects retained salts/solvents.
Conclusion "High Purity" (False)"Crude Product" (True)Sample requires recrystallization to remove salts.

Chiral Analysis:

  • Result: 98.5% ee (L-isomer).

  • Verdict: The synthesis was stereoselective, but the isolation step trapped inorganic salts.

Visualization of Workflows

Figure 1: The Orthogonal Assessment Workflow

This decision tree illustrates the sequence of analysis required to release a batch.

PurityWorkflow Start Crude Synthesized Product HPLC Method A: RP-HPLC (Organic Impurities) Start->HPLC Decision1 Purity > 98% (Area)? HPLC->Decision1 qNMR Method B: qNMR (Absolute Assay) Decision1->qNMR Yes Fail REJECT / REWORK (Recrystallize) Decision1->Fail No (Organic side products) Decision2 Assay > 95% (wt/wt)? qNMR->Decision2 Chiral Method C: Chiral HPLC (Enantiomeric Excess) Decision2->Chiral Yes Decision2->Fail No (Salt/Solvent trap) Chiral->Fail ee < 99% Pass RELEASE BATCH (Generate CoA) Chiral->Pass ee > 99%

Caption: Figure 1. Integrated decision matrix for purity assessment. Note that qNMR is positioned after HPLC to prevent wasting time on "dirty" organic batches.

Figure 2: Mechanistic Logic of Method Selection

MethodLogic Molecule Target: 2-Amino-2-(3-methylphenyl)acetic acid Prop1 Property: Zwitterionic Molecule->Prop1 Prop2 Property: No Chromophore Ref Molecule->Prop2 Prop3 Property: Chiral Center Molecule->Prop3 Sol1 Solution: Acidic Mobile Phase (pH 2.0) Suppresses COO- Prop1->Sol1 Ensures Retention Sol2 Solution: qNMR with Internal Standard (Maleic Acid) Prop2->Sol2 Absolute Quant Sol3 Solution: Crown Ether Column (Host-Guest Complex) Prop3->Sol3 Separates Enantiomers

Caption: Figure 2. Mapping physicochemical properties of the target molecule to specific analytical solutions.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Link

  • Daicel Corporation. (2020). "Separation of Amino Acids using CROWNPAK CR(+)." Chiral Technologies Application Guide.
  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." TrAC Trends in Analytical Chemistry, 35, 5-26.
  • European Pharmacopoeia (Ph.[7] Eur.) . "2.2.46. Chromatographic separation techniques." (Guideline for system suitability parameters like tailing factor and resolution).

Sources

Technical Evaluation of Derivatization Agents for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Author Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, Drug Development Professionals

Introduction: The "Invisible" Analyte Challenge

Amino acids (AAs) are the fundamental building blocks of the proteome, yet they present a unique analytical challenge: the majority of physiologically relevant amino acids lack a chromophore capable of absorbing UV-Vis light significantly, and they are not natively fluorescent (with the exception of Tryptophan, Tyrosine, and Phenylalanine).

To achieve the femtomole-level sensitivity required for modern biopharma and metabolomics applications, derivatization is not merely an option; it is a necessity. This process chemically appends a fluorophore or chromophore to the amine functionality, altering the analyte's physicochemical properties to enable detection and improve chromatographic retention.

This guide evaluates the four dominant derivatization chemistries used in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE):

  • OPA/FMOC (o-Phthalaldehyde / 9-Fluorenylmethyl chloroformate)[1][2][3][4]

  • AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate)[1][2][5]

  • PITC (Phenyl isothiocyanate / Edman’s Reagent)

  • Ninhydrin (Post-column standard)

Mechanistic Deep Dive & Causality

As an application scientist, understanding how a reaction works allows you to troubleshoot why it fails. We categorize these agents by their reaction mechanism and workflow integration.

OPA/FMOC: The Automation Standard

Best for: High-throughput automated analysis, maximum sensitivity.

  • Mechanism: OPA reacts rapidly (seconds) with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid, 3-MPA) to form a highly fluorescent 1-alkylthio-2-alkylisoindole. However, OPA is "blind" to secondary amines (like Proline).[3]

  • The FMOC Solution: To capture secondary amines, FMOC-Cl is added in a second step.[6] FMOC reacts with both primary and secondary amines, but because it is slower and its derivatives are less fluorescent than OPA's, it is reserved for secondary amines in this dual-flow method.

  • Causality in Protocol: The OPA derivative is chemically unstable; the isoindole ring degrades into non-fluorescent byproducts within minutes. Therefore , this method must be performed using an autosampler with "in-needle" mixing capabilities immediately prior to injection.

AQC (AccQ-Tag): The Stability Specialist

Best for: Complex matrices, batch processing, long queue times.

  • Mechanism: AQC reacts with both primary and secondary amines to form stable urea derivatives.[5]

  • Causality in Protocol: Unlike the isoindole formed by OPA, the urea bond is incredibly robust, stable for weeks at room temperature. This allows researchers to derivatize a large batch of 100+ samples offline without worrying about signal decay during the HPLC run sequence.

PITC & Ninhydrin: The Legacy Anchors
  • PITC: Forms Phenylthiocarbamyl (PTC) derivatives. While robust, the reaction is slow (20-40 mins) and requires vacuum drying to remove excess reagent, which interferes with detection.

  • Ninhydrin: The classic post-column reactor method. It is chemically robust but requires specialized hardware (reactor coils, extra pumps) and suffers from significant band broadening, limiting throughput.

Visualizing the Reaction Pathways[7]

The following diagram illustrates the critical reaction pathways and degradation risks for OPA and AQC chemistries.

ReactionPathways cluster_0 OPA Instability Pathway cluster_1 AQC Stability Pathway node_start Primary Amine (Analyte) node_isoindole Isoindole Derivative (Highly Fluorescent) node_start->node_isoindole Rapid Reaction (<1 min) pH > 9.0 node_urea Urea Derivative (Hyper-Stable) node_start->node_urea Urea Bond Formation (pH 8-9) node_opa OPA + Thiol (Reagent) node_opa->node_isoindole node_degrade Non-Fluorescent Byproducts node_isoindole->node_degrade Oxidation/Rearrangement (t > 10 mins) node_aqc AQC Reagent node_aqc->node_urea node_amq AMQ (Byproduct) node_aqc->node_amq Hydrolysis (Excess Reagent)

Figure 1: Mechanistic comparison showing the instability of OPA derivatives versus the robust urea formation in AQC chemistry.

Comparative Performance Analysis

The following table synthesizes performance metrics derived from standard application data and peer-reviewed comparisons.

FeatureOPA / FMOCAQC (AccQ-Tag)PITC (Edman's)Ninhydrin
Detection Mode Fluorescence (FL)Fluorescence (FL)UV (254 nm)Visible (570/440 nm)
Primary Amines Excellent (High FL)ExcellentGoodGood
Secondary Amines Requires FMOC stepExcellentGoodGood
Derivative Stability Poor (< 10 mins)High (Weeks)Moderate (Hours)N/A (Post-column)
Sensitivity (LOD) 10–50 fmol 50–200 fmol1–10 pmol50–100 pmol
Workflow Automated (In-needle)Manual / BatchManual (Vacuum dry)Online Reactor
Major Limitation Instability; complex dual-wavelength detectionProprietary reagent cost; background peaks (AMQ)Low sensitivity; labor intensiveSlow; requires extra hardware

Experimental Protocol: Automated OPA/FMOC Workflow

Prerequisite: HPLC/UHPLC with an Autosampler capable of "User Defined Programs" (e.g., Agilent injector programming or Thermo needle mixing).

Reagent Preparation
  • Borate Buffer (pH 10.4): Dissolve 0.4 M boric acid, adjust pH with NaOH. Critical: High pH is required to deprotonate the amine for nucleophilic attack.

  • OPA Reagent: Dissolve 10 mg OPA in 1 mL methanol. Add 10 µL 3-mercaptopropionic acid (3-MPA). Dilute to 10 mL with Borate Buffer. Note: 3-MPA forms more stable derivatives than 2-mercaptoethanol.

  • FMOC Reagent: Dissolve 2.5 mg FMOC-Cl in 1 mL Acetonitrile.

  • Quenching Solution: 0.1 M HCl (acidifies reaction to stop FMOC hydrolysis).

Automated Injector Program (Step-by-Step)

This script must be programmed into the autosampler software.

  • Draw: 2.5 µL Borate Buffer (pH 10.4).

  • Draw: 0.5 µL Sample (Amino Acid Standard or Hydrolysate).

  • Mix: Wash needle in flush port (prevents contamination). Mix in loop 5x.

  • Wait: 0.2 min (Wait time allows buffer to adjust sample pH).

  • Draw: 0.5 µL OPA Reagent .

  • Mix: Mix in loop 10x (High speed).

  • Wait: 1.0 min (Primary amine reaction occurs here).

  • Draw: 0.5 µL FMOC Reagent .

  • Mix: Mix in loop 10x.

  • Wait: 1.0 min (Secondary amine reaction occurs here).

  • Draw: 32 µL Water (Diluent to focus peak shape).

  • Inject: Inject entire volume onto C18 column.

Self-Validating Check:

  • Monitor Pressure: If pressure spikes during injection, the FMOC reagent may have precipitated; ensure acetonitrile ratio is sufficient.

  • Monitor OPA Peak: If primary amines (e.g., Alanine) show tailing or low area, the OPA reagent has oxidized. Prepare fresh daily.

Decision Matrix for Agent Selection

Use this logic flow to select the correct agent for your specific research constraints.

SelectionMatrix Start Start: Select Methodology Q1 Is Sensitivity Critical? (< 1 pmol required) Start->Q1 Q2 Do you have an Automated Mixing Autosampler? Q1->Q2 Yes Res_PITC Select PITC (Low Cost/Robustness) Q1->Res_PITC No (UV detection ok) Res_Nin Select Ninhydrin (Clinical/Regulated Standard) Q1->Res_Nin No (Visible detection ok) Q3 Is sample throughput > 50 samples/day? Q2->Q3 Yes Res_AQC Select AQC (AccQ-Tag) (High Stability/Batching) Q2->Res_AQC No (Manual Prep) Res_OPA Select OPA/FMOC (High Speed/Sensitivity) Q3->Res_OPA Yes (Just-in-time prep) Q3->Res_AQC No (Batch prep ok)

Figure 2: Decision tree for selecting the optimal amino acid derivatization strategy.

References

  • Comparison of Derivatization Methods: Comparison of different derivatisation for amino acids determination of foie gras by high performance liquid chromatography (HPLC). PubMed. [Link]

  • Reaction Kinetics & Thiol Role: Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. Journal of the American Chemical Society / PubMed. [Link]

  • AccQ-Tag (AQC) Protocol & Stability: Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation.[7] [Link]

Sources

Safety Operating Guide

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride: Proper Disposal & Handling Guide

[1][2]

Executive Summary & Chemical Profile[1][2]

The Safety Philosophy: In drug development, "unknown" does not mean "safe." While 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride (often used as a chiral building block for peptidomimetics) is not a high-profile toxin like cyanide, it must be handled with the rigor of a hazardous substance.[1][2] As a hydrochloride salt, this compound is inherently acidic in solution and likely hygroscopic.

Why This Matters: Improper disposal of acidic salts can compromise waste container integrity (metal drum corrosion) and create dangerous off-gassing if inadvertently mixed with incompatible waste streams (e.g., bleach or cyanides).[1]

Chemical Identification Table
FeatureData
Chemical Name 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride
Synonyms 3-Methylphenylglycine HCl; alpha-Amino-3-methylbenzeneacetic acid hydrochloride
Molecular Formula C₉H₁₁NO₂[1][2][3] · HCl
Molecular Weight ~201.65 g/mol
Physical State White to off-white solid (Powder/Crystals)
Acidity (pH) Acidic in aqueous solution (pH ~2.0–3.0 typical for amino acid HCl salts)
Solubility High water solubility; soluble in methanol/ethanol
Key Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)

Pre-Disposal: Handling & Storage Protocols

Before disposal becomes necessary, maintaining the integrity of the chemical prevents accidental release.

Operational Handling[2]
  • Hygroscopicity Management: Hydrochloride salts attract atmospheric moisture. Keep containers tightly sealed. Hydrolysis is unlikely, but clumping makes accurate weighing and transfer difficult, increasing spill risks.[1]

  • PPE Requirements:

    • Respiratory: N95 or P100 particulate respirator if handling open powder outside a fume hood.

    • Dermal: Nitrile gloves (minimum 0.11 mm thickness).[1]

    • Ocular: ANSI Z87.1 compliant safety glasses with side shields.

Emergency Spill Response

The Causality of Response: We distinguish between solid and liquid spills because introducing water to a solid spill expands the contamination radius and creates an acidic surface that is harder to clean.

Spill Response Workflow (Graphviz)[1][2]

SpillResponseStartSpill DetectedTypeIdentify StateStart->TypeSolidSolid / PowderType->SolidLiquidLiquid / SolutionType->LiquidDryCleanDo NOT Wet.Cover with dry absorbent padsor scoop carefully.Solid->DryCleanWetCleanAbsorb with inert material(Vermiculite/Sand).Do NOT use combustible sawdust.Liquid->WetCleanNeutralizeWipe surface withweak base (1% NaHCO3)to neutralize acid residue.DryClean->NeutralizeWetClean->NeutralizeBaggingDouble bag in hazardouswaste bags.Neutralize->BaggingLabelLabel as 'Hazardous Waste:Amino Acid HCl Salt'Bagging->Label

Figure 1: Decision logic for spill containment. Note the critical prohibition of wetting solid spills to prevent spreading acidic solutions.

The Disposal Protocol (Core Directive)[1]

Expert Insight: Researchers often ask, "Can I neutralize this and pour it down the drain?" The Answer: No. While the acid can be neutralized, the chemical entity (the methylphenylglycine analog) is an organic contaminant. Most R&D Environmental Health & Safety (EHS) permits strictly prohibit drain disposal of chemical synthesis building blocks to protect local watersheds.[1]

Scenario A: Disposal of Solid Waste (Surplus Powder)
  • Primary Path: Solid Hazardous Waste Stream.

  • Container: High-density polyethylene (HDPE) or glass jar.

  • Labeling: Must read "Solid Hazardous Waste."

  • Constituents: List "2-Amino-2-(3-methylphenyl)acetic acid HCl."[1][2][3]

  • Why: Solid waste is cheaper to incinerate and safer to transport than liquid waste. Do not dissolve solids just to dispose of them.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Segregation:

    • If dissolved in water: Aqueous Acidic Waste .

    • If dissolved in organic solvent (MeOH, DCM): Organic Solvent Waste .[1]

  • Halogen Consideration:

    • This molecule contains Chloride (Cl-).[1][2]

    • Protocol: If your facility segregates "Halogenated" vs. "Non-Halogenated" solvents, this generally goes into Halogenated if the solvent is halogenated (e.g., DCM).[1] If the solvent is non-halogenated (e.g., Methanol), the trace chloride from the salt usually allows it to go into Non-Halogenated streams, but you must verify with your local EHS officer. When in doubt, default to Halogenated as it is the more rigorously treated stream.

Disposal Decision Tree (Graphviz)[1][2]

DisposalTreeInputWaste MaterialStatePhysical State?Input->StateSolidSolidState->SolidLiquidLiquidState->LiquidBinSolidContainer: HDPE Wide MouthLabel: Solid Hazardous WasteTag: 'Irritant'Solid->BinSolidSolventCheckSolvent Base?Liquid->SolventCheckAqueousAqueousSolventCheck->AqueousOrganicOrganicSolventCheck->OrganicpHCheckCheck pHAqueous->pHCheckSegregateSegregate: Halogenated Waste(Due to Cl- content precaution)Organic->SegregateAcidStreamStream: Aqueous Acidic(Do not mix with Cyanide/Bleach)pHCheck->AcidStreampH < 4

Figure 2: Logical routing for waste segregation.[1][2] Note the specific segregation of aqueous acidic waste to prevent incompatibility reactions.

Regulatory & Compliance Framework

Trust in your laboratory operations is built on compliance. This protocol aligns with the following standards:

  • RCRA (Resource Conservation and Recovery Act):

    • While this specific chemical is not explicitly "P-listed" or "U-listed" (40 CFR § 261.33), it falls under Characteristic Waste if in solution with pH < 2.0 (Waste Code D002 - Corrosivity ) [1].[1][2]

  • Prudent Practices (NRC):

    • Adheres to the "Cradle-to-Grave" management principle.[1][2] The National Research Council advises treating all non-validated synthesis intermediates as hazardous [2].

  • EPA Waste Minimization:

    • Ordering only the quantity required for the experiment (Just-in-Time inventory) is the most effective disposal strategy.[1]

Final Checklist for Researchers
References
  • United States Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] The National Academies Press.[6] Retrieved from [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[7] Retrieved from [Link][1]

Personal protective equipment for handling 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride (also known as 3-methylphenylglycine HCl) is a non-proteinogenic amino acid derivative often used as a chiral building block in peptide synthesis and drug development.[1]

While often categorized generically alongside other amino acids, the hydrochloride salt form fundamentally alters its safety profile. Unlike zwitterionic free amino acids, this compound is acidic, hygroscopic, and prone to generating irritating dust.[1] This guide moves beyond generic "lab safety" to address the specific risks of handling acidic, fine-particulate organic salts.

Core Hazard Analysis (The "Why")
  • The HCl Factor: Upon contact with moisture (mucous membranes, sweat, eyes), the salt hydrolyzes to release hydrochloric acid equivalents.[1] This transforms a simple "irritant" into a potential chemical burn hazard.

  • Particulate Dynamics: As a solid powder, this compound poses a significant inhalation risk (H335).[1] Its electrostatic nature often causes it to cling to gloves and weighing spatulas, increasing the risk of cross-contamination.

  • Hygroscopicity: The compound will absorb atmospheric moisture, becoming sticky and more corrosive over time.[1]

The PPE Firewall (Tiered Protection)[1]

Do not rely on a "one size fits all" approach. Select PPE based on the scale of your operation.

PPE Selection Matrix
Protection ZoneStandard Operation (< 1g, Closed Vessel)High-Risk Operation (> 1g, Open Transfer, Milling)Technical Rationale
Respiratory Fume Hood (Sash at 18")Fume Hood + N95/P100 RespiratorThe primary vector of injury is inhalation of acidic dust.[1] If hood airflow is compromised, backup respiratory protection is mandatory.
Ocular Safety Glasses (Side Shields)Chemical Goggles (Indirect Vent)Fine powders can bypass safety glasses. Goggles prevent dust entry and protect against acidic splashes during dissolution.
Dermal (Hand) Nitrile Gloves (Min 0.11 mm)Double Nitrile or Extended Cuff Acidic salts can degrade thin latex. Nitrile provides superior chemical resistance. Double gloving allows outer glove removal if contaminated.
Body Lab Coat (Cotton/Poly)Lab Coat + Tyvek Apron Synthetic dusts cling to fabrics. An apron prevents the "take-home" toxin risk on personal clothing.

Operational Maneuvers: Step-by-Step Protocols

Protocol A: Precision Weighing (Dust Control)

Context: Static electricity often causes amino acid salts to "jump" or disperse during weighing.

  • Environment: All weighing must occur inside a certified chemical fume hood.

  • Static Mitigation: Use an antistatic gun or polonium strip near the balance if the powder is "flyaway."

  • The "Boat" Technique: Do not use flat weighing papers. Use deep-well weighing boats or antistatic glass vessels to contain the powder.

  • Transfer: Cap the receiving vessel inside the hood immediately after transfer. Do not walk across the lab with an open boat.

Protocol B: Solubilization (The Acidic Event)

Context: Dissolving HCl salts in water or buffers is slightly exothermic and lowers pH immediately.

  • Preparation: Calculate the expected pH drop. Ensure your buffer capacity is sufficient if maintaining neutral pH is required for downstream applications.

  • Addition Order: Always add the solid to the solvent , never solvent to solid (to prevent puff-back of dust).

  • Agitation: Use a magnetic stir bar. Avoid vigorous shaking of capped tubes which can pressurize due to thermal expansion.

Visualizing the Safety Logic

Diagram 1: The PPE Decision Tree

This logic gate ensures you are never under-protected based on the physical state of the chemical.

PPE_Decision_Tree Start Start: Handling 3-Methylphenylglycine HCl State_Check Is the chemical in Solution or Solid Powder? Start->State_Check Solid Solid / Powder State_Check->Solid Powder Solution Liquid / Solution State_Check->Solution Liquid Quantity_Check Quantity > 1 gram? Solid->Quantity_Check High_Risk HIGH RISK PROTOCOL: Fume Hood + Goggles + N95 Double Nitrile Gloves Quantity_Check->High_Risk Yes Std_Risk STANDARD PROTOCOL: Fume Hood + Safety Glasses Single Nitrile Gloves Quantity_Check->Std_Risk No Splash_Risk Splash Risk? Solution->Splash_Risk Goggles Wear Chemical Goggles + Lab Coat Splash_Risk->Goggles Yes Glasses Wear Safety Glasses + Lab Coat Splash_Risk->Glasses No

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity.

Diagram 2: Safe Handling Workflow

The operational flow to minimize contamination and exposure.[2][3]

Handling_Workflow Prep 1. Prep Workspace (Clear Hood, Check Airflow) PPE 2. Don PPE (Gloves, Coat, Glasses) Prep->PPE Weigh 3. Weighing (Inside Hood, Antistatic) PPE->Weigh Dissolve 4. Solubilization (Add Solid to Liquid) Weigh->Dissolve Clean 5. Decontamination (Wet Wipe Surfaces) Dissolve->Clean Waste 6. Disposal (Acidic Waste Stream) Clean->Waste

Caption: Step-by-step workflow for handling amino acid hydrochloride salts from prep to disposal.

Emergency & Disposal Protocols

Immediate Emergency Response[1]
  • Eye Contact: Do not rub. The HCl salt is abrasive and acidic. Flush immediately with water for 15 minutes . Hold eyelids open.

  • Skin Contact: Brush off dry powder before wetting (to prevent creating a concentrated acid patch), then wash with soap and copious water.[1]

  • Spills:

    • Small (<5g): Cover with wet paper towels to dampen dust, then wipe up.

    • Large (>5g): Use a dust-pan or HEPA vacuum. Do not dry sweep (generates dust).[4]

Waste Disposal Logic
  • Classification: This material is generally classified as Hazardous Chemical Waste due to its potential acidity and organic nature.

  • Segregation: Dispose of in the Solid Organic Waste container (if powder) or Acidic Aqueous Waste (if dissolved).

  • Labeling: Clearly label waste tags with "3-Methylphenylglycine HCl - Irritant/Acidic."[1]

References

  • Fisher Scientific. (2023). Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride (Analogous Structure Safety Data). Retrieved from [1]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Glycine Hydrochloride (Acidic Salt Hazards). Retrieved from [1]

  • Biosynth. (2022).[5] Safety Data Sheet: D-(-)-a-Phenylglycine methyl ester hydrochloride. Retrieved from [1]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Amino-2-phenylacetic acid hydrochloride (Parent Compound).[1] National Library of Medicine. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.